Ethyl 4-oxopiperidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSMHYBRAQVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276035 | |
| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67848-59-3, 4644-61-5 | |
| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 4-oxopiperidine-3-carboxylate: A Cornerstone for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 4-oxopiperidine-3-carboxylate has emerged as a preeminent building block in contemporary drug discovery, prized for its conformational rigidity and densely functionalized core. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and strategic applications. We will dissect the causality behind key synthetic transformations and provide validated protocols, offering researchers the foundational knowledge required to leverage this scaffold in the design of novel therapeutics.
Introduction: The Strategic Value of a Constrained Scaffold
In the quest to design selective and potent small-molecule drugs, controlling molecular conformation is paramount. The piperidine ring is a privileged scaffold, present in numerous approved pharmaceuticals. This compound introduces a unique combination of functionalities onto this core: a ketone, an ester, and a secondary amine. This trifecta of reactive sites, held within a stereochemically defined chair-like conformation, provides a robust platform for generating libraries of complex molecules with diverse three-dimensional architectures. Its true power lies in its ability to serve as a lynchpin for constructing fused heterocyclic systems and spirocyclic frameworks, enabling chemists to "escape from flatland" and explore novel chemical space.[1]
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning.
| Property | Value | Source |
| CAS Number | 4644-61-5 (hydrochloride) | [2] |
| Molecular Formula | C₈H₁₃NO₃ | [3] |
| Molecular Weight | 171.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| InChIKey | RIOSMHYBRAQVHD-UHFFFAOYSA-N | [3] |
| Density | 1.135 g/mL at 25 °C (for N-Boc analog) | |
| Appearance | Typically an off-white or pale yellow solid |
Spectroscopic Characterization: The structure is routinely confirmed by standard analytical methods.
-
¹H NMR: Shows characteristic signals for the ethyl ester (triplet and quartet), and complex multiplets for the piperidine ring protons.
-
¹³C NMR: Displays key resonances for the ketone carbonyl (~200-210 ppm), the ester carbonyl (~170 ppm), and the various aliphatic carbons of the ring.
-
IR Spectroscopy: Exhibits strong absorption bands for the C=O stretch of the ketone and the ester.
-
Mass Spectrometry: The molecular ion peak (M+) is observed at m/z 171.09.[3]
Synthesis: The Dieckmann Condensation
The most classical and efficient route to this scaffold is the intramolecular Dieckmann condensation of a corresponding diester.[4] This base-catalyzed reaction is exceptionally well-suited for forming stable 5- and 6-membered rings.
Mechanism Insight: The choice of base is critical. Sodium ethoxide in ethanol is traditionally used. The reaction is driven forward by the deprotonation of the acidic proton between the two carbonyl groups in the final product, forming a stabilized enolate. A subsequent acidic workup is required to neutralize this enolate and yield the final β-keto ester.[5][6]
Caption: The Dieckmann condensation pathway to the target scaffold.
The Reactive Hub: A Tour of Chemical Transformations
The versatility of this compound stems from its multiple reactive sites, which can be addressed with high chemoselectivity.
Caption: Key reactive sites and derivative synthetic pathways.
Reactions at the Nitrogen Atom
The secondary amine is a potent nucleophile and its functionalization is often the first step in a synthetic sequence.
-
N-Alkylation and N-Arylation: Standard conditions (e.g., an alkyl halide and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃) readily install a wide variety of substituents. The N-benzyl derivative is a common intermediate, as the benzyl group can be removed later via hydrogenolysis.[7][8]
-
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides.
-
N-Protection: For reactions where the amine's nucleophilicity or basicity would interfere, it is commonly protected, most often as the tert-butoxycarbonyl (Boc) carbamate.
Transformations of the C4-Ketone
The ketone is the gateway to introducing diversity at the 4-position, which is often a key vector for exploring structure-activity relationships (SAR).
-
Reductive Amination: This is arguably the most powerful transformation for this scaffold.[9] It allows for the one-pot conversion of the ketone into a secondary or tertiary amine. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are preferred reducing agents due to their mildness and selectivity for the iminium ion over the ketone.[10] This strategy is fundamental for building libraries of substituted piperidines.
-
Grignard and Organolithium Additions: These reactions provide access to tertiary alcohols, introducing a new stereocenter at the C4 position.
-
Wittig Olefination: Converts the ketone into an exocyclic double bond, providing a scaffold for further functionalization, such as Michael additions.
Reactivity of the β-Keto Ester Moiety
The combined ketone and ester functionalities enable a range of cyclization and annulation reactions.
-
Heteroannulation: The 1,3-dicarbonyl relationship is ideal for condensation with dinucleophiles. For instance, reaction with guanidine hydrochloride in the presence of sodium ethoxide yields 2-amino-pyrido[4,3-d]pyrimidin-4-ols, a scaffold with known biological activities.[11]
-
Spirocycle Synthesis: The ketone can participate in multicomponent reactions to generate spirocyclic systems. For example, a three-component reaction with an arylamine and isatin can lead to the formation of spiro[dihydropyridine-oxindoles].[12] The creation of spirocycles is a modern strategy in drug design to increase F(sp³) character and improve physicochemical properties.[1][13]
Applications in Drug Discovery: Case Studies
The utility of this building block is best illustrated through its incorporation into bioactive molecules.
-
Fluoroquinolone Antibacterials: The N-benzyl protected version of this scaffold is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent.[14]
-
CNS Agents: Substituted piperidines derived from this core are widely explored for their activity on central nervous system targets. For example, derivatives have been designed as potent γ-secretase inhibitors for the potential treatment of Alzheimer's disease.
-
Kinase Inhibitors: The rigid piperidine core is an excellent scaffold for orienting substituents to fit into the ATP-binding pocket of various kinases, a major class of oncology targets.
Validated Experimental Protocols
The following protocols are provided as trusted, representative examples of key transformations.
Protocol 1: N-Benzylation of this compound HCl
Causality: This protocol uses potassium carbonate as a mild base to neutralize the starting material's hydrochloride salt and to scavenge the HBr byproduct. Acetonitrile is a suitable polar aprotic solvent. The reaction is heated to ensure a reasonable reaction rate.
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 mL per gram of starting material).
-
Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: Reductive Amination with STAB
Causality: Sodium triacetoxyborohydride (STAB) is chosen as it is a mild reducing agent that does not readily reduce the ketone but is highly effective for the iminium intermediate. Dichloroethane (DCE) is a common solvent. A small amount of acetic acid can catalyze the initial imine formation.
-
In a flask, dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) and a primary amine (e.g., aniline, 1.2 eq) in 1,2-dichloroethane (DCE).
-
Add acetic acid (0.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting product by flash column chromatography.
Conclusion
This compound is more than a simple building block; it is a strategic platform for innovation in medicinal chemistry. Its dense and selectively addressable functionality provides a reliable entry point to a vast array of complex molecular architectures, including privileged piperidine cores, fused heterocycles, and novel spirocyclic systems. By understanding the principles governing its synthesis and reactivity, drug discovery teams can effectively harness its potential to accelerate the development of next-generation therapeutics.
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Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem Compound Summary for CID 102624. National Center for Biotechnology Information. [Link]
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Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate.[Link]
- Process for producing 4-arylpiperidine-3-carbinols and related compounds.
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Supporting Information. The Royal Society of Chemistry.[Link]
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Ethyl piperidine-4-carboxylate. Cheméo.[Link]
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This compound. SpectraBase.[Link]
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Supporting Information. Wiley-VCH.[Link]
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Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a). ResearchGate.[Link]
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ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. Matrix Fine Chemicals.[Link]
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Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. National Institutes of Health (NIH).[Link]
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Dieckmann Condensation. Organic Chemistry Portal.[Link]
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Dieckmann condensation. Wikipedia.[Link]
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Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem Compound Summary for CID 421876. National Center for Biotechnology Information. [Link]
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Oxa-spirocycles: synthesis, properties and applications. National Institutes of Health (NIH).[Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate.[Link]
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Ethyl 4-oxo-1-piperidinecarboxylate. PubChem Compound Summary for CID 34767. National Center for Biotechnology Information. [Link]
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Dieckmann Condensation. J&K Scientific LLC.[Link]
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Dieckmann Condensation. Chemistry LibreTexts.[Link]
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Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds. Chemical Communications (RSC Publishing).[Link]
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Reactions and Mechanisms. Master Organic Chemistry.[Link]
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.[Link]
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TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing.[Link]
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Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction. Beilstein Journals.[Link]
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Physicochemical properties of Ethyl 4-oxopiperidine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-oxopiperidine-3-carboxylate
Introduction
This compound is a heterocyclic organic compound that holds significant importance as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its molecular framework, featuring a piperidine ring functionalized with both a ketone and an ethyl ester, provides multiple reactive sites for chemical modification. This guide offers a comprehensive exploration of its core physicochemical properties, analytical methodologies, and synthetic considerations, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is foundational for all scientific investigation.
Nomenclature and Identifiers
-
IUPAC Name : this compound
-
Synonyms : 3-Carbethoxy-4-piperidone, Ethyl 4-oxo-3-piperidinecarboxylate[1]
-
Molecular Formula : C₈H₁₃NO₃[1]
-
Molecular Weight : 171.19 g/mol [3]
Molecular Structure
The structure consists of a six-membered piperidine ring containing a nitrogen atom. A ketone group is located at the 4-position, and an ethyl carboxylate group is at the 3-position. The presence of these functional groups, particularly the β-keto ester moiety, dictates the molecule's chemical behavior and reactivity.
-
SMILES : CCOC(=O)C1C(=O)CCN1
-
InChI Key : QPXNWTGYAKMATA-UHFFFAOYSA-N[4]
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in various environments and are critical for designing experimental protocols, from synthesis to biological assays.
Physical State and Appearance
This compound is typically encountered as a solid, often in its hydrochloride salt form, which enhances stability.[1] The free base form may be an oil or low-melting solid.
Key Quantitative Data
A summary of the key physicochemical data is presented below. Note that some properties are reported for closely related analogs or the hydrochloride salt, which are valuable for estimating the behavior of the free base.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [3] |
| Density | 1.135 g/mL at 25 °C (for the related Ethyl 4-oxopiperidine-1-carboxylate) | [5] |
| Refractive Index (n20/D) | 1.475 (for the related Ethyl 4-oxopiperidine-1-carboxylate) | [5] |
| Flash Point | 87 °C (188.6 °F) (for the related Ethyl 4-oxopiperidine-1-carboxylate) | [5] |
| Boiling Point | Data not readily available; high boiling point expected due to polarity and hydrogen bonding capability. | |
| Solubility | Exhibits pH-dependent stability and solubility in aqueous media.[6] Soluble in organic solvents like methanol and ethanol.[7] |
Spectral Data
Spectroscopic analysis is essential for structural elucidation and purity confirmation.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine ring. The chemical shifts are influenced by the adjacent ketone, ester, and amine functionalities.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct peaks for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the four carbons of the piperidine ring.
-
Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The monoisotopic mass is 171.08954 Da.[3][4] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 172.09682 and [M+Na]⁺ at m/z 194.07876.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups. A broad band may also be present due to the N-H stretch of the secondary amine.
Synthesis and Chemical Reactivity
As a key intermediate, both its synthesis and subsequent reactions are of high interest.
Synthetic Pathways
The synthesis of this compound and its derivatives often involves multi-step sequences. A common strategy is the Dieckmann condensation of a suitable amino diester. Another approach involves the reaction of a primary amine with appropriate precursors to form the piperidone ring. For instance, N-benzylated analogs are prepared via cyclization reactions.[8][9]
Caption: Generalized workflow for the synthesis of the target compound.
Chemical Reactivity
The reactivity is dominated by its β-keto ester functionality.
-
Enolate Formation : The protons alpha to the ketone and ester groups are acidic, allowing for easy formation of an enolate with a suitable base. This enolate can then participate in various alkylation and acylation reactions.
-
Ketone Reactions : The ketone at the C4 position can undergo reactions typical of carbonyls, such as reduction to an alcohol, reductive amination, and Wittig reactions.
-
Amine Reactions : The secondary amine in the piperidine ring is nucleophilic and can be N-alkylated or N-acylated to introduce further diversity.
-
Use in Heterocycle Synthesis : It serves as a precursor for synthesizing fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines, by reacting with reagents like guanidine hydrochloride.[10]
Analytical Methodologies
Robust analytical methods are required to ensure the purity and identity of this compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. A typical method would involve:
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection : UV detection, typically in the range of 210-254 nm, due to the presence of the carbonyl chromophores.
The purity of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a closely related intermediate, is routinely assessed by HPLC to be >99.5%.[9]
Spectroscopic and Structural Confirmation Workflow
A combination of spectroscopic techniques is used to confirm the structure of the synthesized compound.
Caption: Standard analytical workflow for structural and purity validation.
Safety, Handling, and Storage
Proper safety precautions are essential when working with any laboratory chemical.
Hazard Identification
The compound and its hydrochloride salt are classified with the following hazards:
-
Skin Irritation : May cause skin irritation (H315).[1]
-
Eye Irritation : Causes serious eye irritation (H319).[1]
-
Respiratory Irritation : May cause respiratory irritation (H335).[1]
Recommended Handling
-
Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles conforming to EN 166, and a lab coat.[1][12]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage Conditions
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13]
-
Store away from strong oxidizing agents.[11]
Applications in Research and Drug Development
This compound is not just a laboratory curiosity; it is a pivotal intermediate in the synthesis of complex, biologically active molecules.
-
Scaffold for Bioactive Compounds : The piperidine ring is a common motif in many pharmaceuticals. This compound provides a ready-made scaffold that can be elaborated into a wide range of potential drug candidates.
-
Intermediate for Antibacterial Agents : The N-benzylated version of this molecule is a key intermediate in the synthesis of balofloxacin, a fluoroquinolone antibacterial agent.[9]
-
Fragment-Based Drug Design : Due to its structure, it can be used as a fragment in screening campaigns to identify new ligands for various biological receptors.[6]
Conclusion
This compound is a compound of significant utility, characterized by the rich chemistry of its β-keto ester and piperidine functionalities. A thorough understanding of its physicochemical properties—from its spectral signature and reactivity to its handling requirements—is paramount for its effective and safe use. As a versatile building block, it continues to be a valuable tool for medicinal chemists and researchers in the development of novel therapeutics and other advanced materials.
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ChemBK. (n.d.). ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. [Link]
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PubChemLite. (2025). Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (C8H13NO3). [Link]
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An In-Depth Technical Guide to the Stability and Handling of Ethyl 4-oxopiperidine-3-carboxylate hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of a Versatile Building Block
Ethyl 4-oxopiperidine-3-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with the reactive functionalities of a β-keto ester, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic transformations.
This guide provides a comprehensive overview of the stability, handling, and analytical considerations for this compound hydrochloride, grounded in established chemical principles and best practices for laboratory and process chemistry. Our focus is to equip researchers with the necessary knowledge to ensure the integrity of this crucial synthetic intermediate, thereby safeguarding the quality and reproducibility of their research and development endeavors.
Physicochemical Properties at a Glance
A foundational understanding of the physicochemical properties of this compound hydrochloride is paramount for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₃ · HCl | [3] |
| Molecular Weight | 207.65 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | Inferred from supplier data |
| Melting Point | Approximately 200-202 °C | [4] |
| Purity | Typically ≥98% | [3] |
Stability Profile: Navigating the Chemical Sensitivities
The stability of this compound hydrochloride is dictated by the interplay of its piperidine ring, the β-keto ester functionality, and its hydrochloride salt form. Understanding these sensitivities is critical for preventing degradation and ensuring the compound's suitability for its intended synthetic applications.
Key Degradation Pathways
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The β-keto group can accelerate this process. The piperidine ring itself is generally stable to hydrolysis, but the overall stability of the molecule is pH-dependent.[1][6]
-
Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide or other oxidative degradation products. The presence of oxidizing agents, and even atmospheric oxygen over extended periods, can initiate these processes.[7]
-
Thermal Degradation: At elevated temperatures, β-keto esters can undergo decarboxylation. While the melting point is relatively high, prolonged exposure to high temperatures, even below the melting point, could lead to degradation.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[5]
Below is a diagram illustrating the most likely degradation pathways.
Caption: Recommended workflow for the safe handling of this compound hydrochloride.
Analytical Methods for Purity and Stability Assessment
Robust analytical methods are essential for confirming the purity of incoming material and for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. [10][11][12] Experimental Protocol: A General Approach to Method Development
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like this compound hydrochloride.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection is suitable for this compound due to the presence of the carbonyl group. The detection wavelength should be optimized for maximum sensitivity.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. [5][6][7][8][9]The resulting chromatograms should demonstrate that the degradation products are well-resolved from the parent compound.
-
Method Validation: The developed method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness. [12]
Characterization of Degradation Products
In the event that significant degradation is observed, the identification of the degradation products is crucial. This is typically achieved using a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unequivocal identification. [13][14][15] The following diagram illustrates a decision-making process for stability testing.
Caption: A decision tree outlining the process for stability testing of this compound hydrochloride.
Conclusion: Ensuring Quality and Reproducibility
This compound hydrochloride is a cornerstone intermediate for the synthesis of numerous pharmaceutical candidates. A thorough understanding of its stability and adherence to proper handling protocols are not merely procedural formalities; they are fundamental to ensuring the quality, reliability, and success of research and development programs. By implementing the principles and procedures outlined in this guide, scientists can confidently utilize this versatile building block to its full potential, paving the way for future innovations in medicine.
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LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). MDPI. Available at: [Link]
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Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (n.d.). ResearchGate. Available at: [Link]
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The Indole Nucleus: A Privileged Scaffold in the Symphony of Bioactive Molecule Synthesis
Abstract
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks appear with remarkable frequency, acting as versatile templates for the development of a diverse array of therapeutic agents. These recurring motifs, termed "privileged scaffolds," offer a strategic advantage in the design of novel bioactive molecules.[1][2] Among these, the indole nucleus stands out as a quintessential example, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][4] This in-depth technical guide explores the significance of the indole scaffold as a key intermediate in the synthesis of bioactive molecules. We will delve into the mechanistic intricacies of its construction, provide detailed protocols for its synthesis, and illustrate its application in the total synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID), indomethacin. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this privileged structure in their synthetic endeavors.
The Indole Scaffold: A Cornerstone of Bioactive Molecules
The indole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, is a ubiquitous feature in a vast number of biologically active compounds.[4] Its prevalence stems from its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. This versatility allows indole-containing molecules to bind to a wide range of biological targets with high affinity and specificity.[4] Consequently, the indole scaffold is a cornerstone in the development of drugs for a multitude of therapeutic areas, including inflammation, cancer, microbial infections, and neurological disorders.[3]
Constructing the Core: A Survey of Indole Synthesis Methodologies
The strategic importance of the indole nucleus has driven the development of numerous synthetic methods for its construction. While each method possesses its own set of advantages and limitations, they all aim to provide efficient access to this critical heterocyclic core. A comparative overview of some of the most prominent named reactions for indole synthesis is presented below.
| Synthesis Method | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Fischer Indole Synthesis | Arylhydrazines and aldehydes or ketones | Acid-catalyzed cyclization via a[2][2]-sigmatropic rearrangement | High versatility, readily available starting materials | Harsh acidic conditions, potential for side reactions |
| Bischler-Möhlau Indole Synthesis | α-Bromoacetophenone and excess aniline | Cyclization of an α-arylamino-ketone | Access to 2-arylindoles | Harsh reaction conditions, often requires high temperatures |
| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate | Reductive cyclization of an o-nitrophenylpyruvate derivative | Good for specific substitution patterns | Multi-step process, use of nitro compounds |
| Larock Indole Synthesis | o-Iodoaniline and a disubstituted alkyne | Palladium-catalyzed heteroannulation | High functional group tolerance, milder conditions | Requires a palladium catalyst and specific starting materials |
For the purpose of this guide, we will focus on the Fischer indole synthesis , one of the oldest, most reliable, and widely utilized methods for constructing the indole core.[5][6]
The Fischer Indole Synthesis: A Mechanistic Deep Dive and Practical Protocol
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[5][7]
The Underlying Mechanism: A Symphony of Rearrangements
The elegance of the Fischer indole synthesis lies in its intricate yet predictable reaction mechanism. The process begins with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. This is followed by tautomerization to an enamine intermediate, which then undergoes the key step of the reaction: a[2][2]-sigmatropic rearrangement.[6][7] This pericyclic reaction leads to the formation of a di-imine intermediate, which, after a series of proton transfers and cyclization, eliminates a molecule of ammonia to yield the aromatic indole ring.[7]
Figure 1: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of a Generic Indole Derivative
The following protocol provides a general procedure for the synthesis of an indole derivative via the Fischer indole synthesis. Note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Glacial acetic acid (as solvent)
-
Zinc chloride (catalyst, optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the arylhydrazine hydrochloride and the aldehyde or ketone.
-
Add glacial acetic acid to dissolve the reactants.
-
If required, add a catalytic amount of zinc chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated product by filtration.
-
Wash the crude product with water and dry it under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Case Study: The Synthesis of Indomethacin
To illustrate the practical utility of the indole scaffold as a key intermediate, we will now examine the synthesis of indomethacin, a potent non-steroidal anti-inflammatory drug.[2][8] The synthesis of indomethacin elegantly employs the Fischer indole synthesis to construct the core heterocyclic system.[8][9]
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of indomethacin reveals that the molecule can be disconnected at the N-acyl bond and the C2-C3 bond of the indole ring, leading back to 4-methoxyphenylhydrazine and a suitable carbonyl precursor.[8]
Figure 2: Retrosynthetic analysis of Indomethacin.
The forward synthesis commences with the reaction of 4-methoxyphenylhydrazine with methyl levulinate, which serves as the carbonyl component in a Fischer indole synthesis.[8][10] The resulting indole-3-acetic acid methyl ester is then acylated at the indole nitrogen with 4-chlorobenzoyl chloride, followed by hydrolysis of the ester to yield indomethacin.[10]
Experimental Workflow for Indomethacin Synthesis
The following workflow outlines the key steps in a laboratory-scale synthesis of indomethacin.
References
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Ethyl 4-oxopiperidine-3-carboxylate: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxopiperidine-3-carboxylate stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its intrinsic structural attributes, notably a reactive β-keto ester integrated within a piperidine framework, render it an exceptionally versatile scaffold for a multitude of chemical elaborations. This guide provides a comprehensive technical exploration of this compound's synthesis, reactivity, and its crucial role in the development of contemporary therapeutic agents. We will dissect its application in constructing key pharmacophores, substantiated with detailed experimental protocols and mechanistic insights, underscoring its significance in modern drug discovery.
Introduction: The Strategic Value of the 4-Oxopiperidine-3-carboxylate Moiety
The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of numerous approved drugs. Its presence often imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. The strategic incorporation of a 4-oxo group and a 3-carboxylate ester in this compound significantly amplifies its synthetic potential. This β-keto ester functionality acts as a versatile handle for introducing molecular diversity through a variety of chemical reactions, such as alkylations, condensations, and cycloadditions. This strategic functionalization allows for the precise assembly of intricate three-dimensional molecular architectures, a critical aspect for achieving high-affinity and selective interactions with biological targets.
Synthesis and Chemical Reactivity
A primary and scalable route for the synthesis of the core scaffold is the Dieckmann condensation, an intramolecular reaction of diesters facilitated by a base.[1][2][3] This method is highly effective for forming five- and six-membered rings.[1]
Representative Synthetic Protocol: Dieckmann Condensation
The Dieckmann condensation provides a robust method for synthesizing the cyclic β-keto ester from a suitable diester precursor.[4][5]
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol. Stir the mixture until all the sodium has dissolved.
-
Substrate Addition: Add Diethyl N-benzyl-β,β'-iminodipropionate (1.0 eq) dropwise to the sodium ethoxide solution at ambient temperature.
-
Cyclization: Heat the reaction mixture to reflux for a period of 2-4 hours to facilitate the intramolecular condensation.
-
Quenching and Workup: After cooling the reaction to room temperature, neutralize the excess base by adding a weak acid, such as acetic acid. Remove the solvent under reduced pressure.
-
Extraction and Purification: Partition the resulting residue between water and an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The crude product is then purified using column chromatography on silica gel to yield the desired Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[6]
Key Chemical Transformations
The synthetic utility of this compound is largely attributed to the reactivity of its β-keto ester system.
-
Alkylation: The α-carbon situated between the two carbonyl groups is readily deprotonated to form an enolate, which can subsequently be alkylated with a range of electrophiles, enabling the introduction of diverse substituents at the C3 position.
-
Knoevenagel Condensation: The active methylene group is capable of participating in Knoevenagel condensations with aldehydes and ketones, leading to the formation of α,β-unsaturated systems.
-
Japp-Klingemann Reaction: This reaction is instrumental in the synthesis of indole derivatives, a critical scaffold in numerous pharmaceuticals.[7][8] The reaction involves the formation of a hydrazone from the β-keto ester and an aryl diazonium salt, which can then be cyclized to form the indole ring.[8][9][10]
Applications in Medicinal Chemistry: Crafting Bioactive Molecules
The paramount importance of this compound is evident in its application as a precursor for the synthesis of a broad spectrum of biologically active compounds. Its structural motifs are integral to a variety of drugs and clinical candidates targeting a wide array of diseases.[11]
Case Study: Apixaban (Eliquis®) - A Factor Xa Inhibitor
Apixaban is a leading oral anticoagulant that functions by directly inhibiting Factor Xa, a key enzyme in the blood coagulation cascade.[12] A crucial intermediate in the synthesis of Apixaban is derived from this compound.[13][14][15]
Diagram: Synthetic Logic for Apixaban from this compound
Caption: Synthetic pathway from the core scaffold to Apixaban.
The synthesis of Apixaban involves a series of transformations starting from a derivative of this compound, leading to the construction of the pyrazole moiety and subsequent amidation to yield the final drug.[16] The piperidinone core is essential for the correct spatial orientation of the pharmacophoric elements, enabling optimal binding to the active site of Factor Xa.
Case Study: Indole Derivatives as Anticancer Agents
The Japp-Klingemann reaction utilizing this compound offers an efficient pathway to tetrahydro-γ-carbolinones. These intermediates can be further elaborated to produce a variety of indole-containing scaffolds. Such scaffolds are prevalent in numerous anticancer agents due to their ability to interact with critical cellular targets like protein kinases and tubulin.
Experimental Protocol: Japp-Klingemann Indole Synthesis
-
Diazotization: Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to generate the diazonium salt.[9]
-
Coupling: In a separate flask, dissolve this compound (1.0 eq) and sodium acetate in ethanol and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to this mixture.[9]
-
Cyclization: Heat the resulting hydrazone intermediate in the presence of an acid catalyst (e.g., sulfuric acid in ethanol) to induce cyclization and the formation of the indole ring system.
-
Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Diagram: Japp-Klingemann Reaction Workflow
Caption: Key stages of the Japp-Klingemann indole synthesis.
Other Notable Applications
The versatility of this compound extends to the synthesis of a diverse array of other therapeutic agents, including its use as an intermediate for antiviral compounds, agents targeting the central nervous system, and anti-inflammatory drugs.[17][18]
Table 1: Examples of Bioactive Scaffolds Derived from this compound
| Scaffold Class | Therapeutic Area | Key Synthetic Transformation |
| Pyrazolopyridinones | Anticoagulants | Cyclocondensation, Amidation |
| Tetrahydro-γ-carbolinones | Anticancer | Japp-Klingemann Reaction, Fischer Indole Synthesis |
| Substituted Piperidines | CNS Disorders, Alzheimer's | Alkylation, Reduction |
| Fused Heterocyclic Systems | Antivirals, Antibacterials | Multi-component Reactions, Cycloadditions |
Conclusion and Future Perspectives
This compound has solidified its position as a foundational building block in medicinal chemistry. Its synthetic accessibility and the biological significance of the resulting piperidine-containing scaffolds guarantee its ongoing relevance in drug discovery. Future research endeavors will likely concentrate on devising novel, stereoselective transformations of this versatile intermediate to access more complex and structurally diverse molecules. The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, will undoubtedly open new avenues for its use in the development of next-generation therapeutics. Furthermore, the increasing importance of chirality in drug design will drive the demand for enantiomerically pure derivatives of this compound, making asymmetric synthesis and chiral resolution key areas of focus.
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Ethyl 4-oxopiperidine-3-carboxylate: A Structural and Application-Focused Analysis
An In-Depth Technical Guide for Researchers
This guide provides an in-depth examination of Ethyl 4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern drug discovery and organic synthesis. We will move beyond a superficial overview to dissect its core structural features, the dynamic interplay of its functional groups, and the resulting spectroscopic signature. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their synthetic endeavors.
Core Molecular Architecture and Physicochemical Identity
This compound (often supplied as its hydrochloride salt) is a bifunctional molecule built upon a saturated six-membered nitrogen heterocycle.[1][2] Its structure is characterized by a piperidine ring bearing a ketone at the C4 position and an ethyl carboxylate group at the C3 position. This specific arrangement classifies it as a β-keto ester, a structural motif renowned for its synthetic versatility.
The molecule's identity is defined by several key parameters, summarized below for clarity and quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene[1] |
| Synonyms | 3-Carbethoxy-4-piperidone | Fisher Scientific[3] |
| CAS Number | 4644-61-5 (for hydrochloride) | ChemScene[1], Apollo Scientific[2] |
| Molecular Formula | C₈H₁₃NO₃ (free base) | PubChem[4] |
| Molecular Weight | 171.19 g/mol (free base) | PubChem[4] |
Below is the fundamental chemical structure of the molecule.
Caption: Chemical structure of this compound.
The Crucial Role of Keto-Enol Tautomerism
A defining characteristic of β-keto esters is their existence as an equilibrium mixture of tautomers: the keto form and the enol form.[5][6] This dynamic equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity, spectroscopic properties, and its behavior in different chemical environments. The presence of the β-keto ester moiety can be qualitatively confirmed by a color change with ethanolic FeCl₃ solution.[7]
The equilibrium can be influenced by factors such as solvent polarity. In DMSO-d₆, for instance, it's possible to observe signals for both the keto and enol forms, whereas in other solvents, one form may predominate.[7][8]
Caption: Equilibrium between the keto and enol tautomers.
This tautomerism is critical for understanding the molecule's reactivity. The enol form provides a nucleophilic C=C double bond, while the keto form has an acidic α-proton, which can be removed by a base to form a highly reactive enolate anion.[5]
Spectroscopic Characterization: The Structural Fingerprint
The structural features of this compound give rise to a distinct spectroscopic signature. Understanding this signature is paramount for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure in solution. The signals observed directly correlate to the electronic environment of each proton and carbon atom.
| Nucleus | Feature | Expected Chemical Shift (ppm) | Rationale |
| ¹H NMR | Ethyl CH₂ | ~4.1-4.3 | Quartet, adjacent to ester oxygen and CH₃ group. |
| Ethyl CH₃ | ~1.2-1.4 | Triplet, adjacent to CH₂ group. | |
| Piperidine Ring CH₂, CH | ~2.0-3.8 | Complex multiplets due to ring conformation and proximity to N, C=O groups. | |
| N-H | Broad, variable | Position depends on solvent and concentration. | |
| Enol O-H | ~12 (variable) | Often broad, deshielded due to hydrogen bonding. | |
| ¹³C NMR | Ester C=O | ~170-175 | Carbonyl carbon of the ester functional group. |
| Ketone C=O | ~200-205 | Carbonyl carbon of the ketone functional group.[9] | |
| Ethyl CH₂ | ~60-62 | Carbon attached to the ester oxygen. | |
| Piperidine Ring CH₂, CH | ~30-55 | Aliphatic carbons within the heterocyclic ring. | |
| Ethyl CH₃ | ~14 | Terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of the key carbonyl functional groups. The enol form would present additional, distinct peaks.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Ketone C=O | Stretch | ~1715-1730 | Confirms the presence of the C4-ketone. |
| Ester C=O | Stretch | ~1735-1750 | Confirms the presence of the ethyl carboxylate group. |
| N-H | Stretch | ~3300-3500 | Indicates the secondary amine of the piperidine ring. |
| O-H (Enol) | Stretch | ~3200-3600 (broad) | If the enol form is present, this broad peak will appear. |
| C=C (Enol) | Stretch | ~1600-1650 | A weaker band indicating the double bond of the enol tautomer. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall composition. For the N-benzylated analog (a common derivative), major fragments are observed corresponding to the benzyl group (m/z 91) and other parts of the molecule.[10]
Synthetic Considerations: The Dieckmann Condensation
A primary route for synthesizing substituted piperidones like this is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[7][8] This highlights the strategic importance of understanding fundamental organic reactions in the synthesis of such heterocyclic scaffolds.
Caption: Simplified workflow for synthesis via Dieckmann Condensation.
Applications in Medicinal Chemistry and Drug Development
This compound is not an end product but a valuable intermediate. Its structural features—the piperidine core, the ketone, and the ester—are all handles for further chemical modification. The piperidine ring is a common motif in biologically active molecules, and this compound serves as a versatile starting material for creating diverse analogs.[11][12]
Its utility is prominent in:
-
Pharmaceutical Intermediate Synthesis: It acts as a foundational scaffold for building more complex drug candidates.[11][12]
-
Fragment-Based Ligand Development: The piperidine core can be used as a fragment to develop new ligands that interact with biological receptors.[11]
-
Analog Synthesis: The ketone and ester groups allow for a wide range of chemical transformations, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.[11]
Experimental Protocol: NMR Sample Preparation and Analysis
To investigate the keto-enol tautomerism, a carefully designed NMR experiment is required. The choice of solvent is the most critical parameter.
Objective: To acquire ¹H NMR spectra of this compound hydrochloride to observe the solvent-dependent keto-enol equilibrium.
Methodology:
-
Sample Preparation (Tube A - Aprotic, Non-polar):
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and gently invert several times to dissolve the sample completely.
-
Causality: CDCl₃ is a standard, non-polar aprotic solvent. In such an environment, the keto form is generally favored, and intramolecular hydrogen bonding in the enol form can be observed.
-
-
Sample Preparation (Tube B - Aprotic, Polar):
-
Accurately weigh 5-10 mg of the compound into a second clean, dry NMR tube.
-
Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and gently invert to dissolve. Mild warming may be necessary.
-
Causality: DMSO-d₆ is a highly polar aprotic solvent that can act as a hydrogen bond acceptor. This property can stabilize the enol form, shifting the equilibrium and allowing for the potential observation of distinct signals for both tautomers.[7]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample on a 400 MHz (or higher) spectrometer.
-
Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
Ensure the spectral window is wide enough to include potential enol O-H protons (e.g., -2 to 16 ppm).
-
-
Data Analysis (Self-Validation):
-
Process both spectra using identical parameters.
-
In the CDCl₃ spectrum, identify the characteristic peaks for the dominant tautomer.
-
In the DMSO-d₆ spectrum, look for a second, distinct set of signals. Integrate the corresponding peaks for the keto and enol forms to estimate their relative ratio in this solvent. The appearance of this second set of signals validates the hypothesis of a solvent-dependent equilibrium.
-
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound hydrochloride is classified as an irritant.[2][3]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]
-
Precautions: Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye/face protection.[3] Handle in a well-ventilated area.[13]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[3]
References
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- 13. zycz.cato-chem.com [zycz.cato-chem.com]
A Guide to Ethyl 4-oxopiperidine-3-carboxylate in Modern Analgesic Development
This document provides an in-depth technical exploration of Ethyl 4-oxopiperidine-3-carboxylate, a pivotal scaffold for the synthesis of novel analgesic agents. Intended for researchers, medicinal chemists, and drug development professionals, this guide elucidates the synthesis, derivatization strategies, structure-activity relationships (SAR), and pharmacological considerations essential for leveraging this versatile chemical entity. We will move beyond simple protocols to explain the causal relationships behind synthetic choices and the logic of molecular design in the pursuit of safer and more effective pain therapeutics.
The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its significance in analgesia is paramount, as it constitutes an essential pharmacophoric element in morphine, the gold standard for pain management, and a vast family of synthetic opioids like pethidine and fentanyl.[2][3][4] The conformational flexibility of the piperidine ring, combined with the strategically placed nitrogen atom which is typically protonated at physiological pH, allows for crucial interactions with target receptors, most notably the μ-opioid receptor (MOR).[2][5]
This compound emerges as a particularly valuable starting material. Its bifunctional nature, featuring a β-ketoester moiety within the piperidine ring, provides multiple reactive handles for chemical modification. This allows for the systematic exploration of chemical space to fine-tune pharmacological properties, moving towards molecules with enhanced potency, improved safety profiles, or even novel mechanisms of action beyond traditional opioid agonism.[6][7]
Synthesis of the Core Scaffold: this compound
The most common and efficient method for constructing the this compound ring system is the intramolecular Dieckmann condensation.[8][9] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.[10] The choice of a strong, non-nucleophilic base is critical to favor the deprotonation at the α-carbon required to initiate the cyclization, while minimizing side reactions like ester hydrolysis.
Reaction Mechanism: Dieckmann Condensation
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming a reactive enolate.
-
Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution.
-
Cyclization & Elimination: A cyclic tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide leaving group to yield the cyclic β-keto ester.
-
Deprotonation: The resulting product is acidic at the α-carbon between the two carbonyls and is deprotonated by the ethoxide present in the reaction mixture. This step is thermodynamically favorable and drives the reaction to completion.
-
Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral this compound product.
Caption: Mechanism of this compound synthesis.
Experimental Protocol: Synthesis via Dieckmann Condensation
-
Objective: To synthesize this compound hydrochloride from N-benzyl-bis(2-ethoxycarbonylethyl)amine. The N-benzyl group serves as a protecting group that can be removed in a subsequent step.
-
Materials: N-benzyl-bis(2-ethoxycarbonylethyl)amine, Sodium Hydride (60% dispersion in mineral oil), Toluene (anhydrous), Diethyl Ether, Hydrochloric Acid (concentrated), Ethanol.
-
Procedure:
-
Suspend sodium hydride (1.1 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of N-benzyl-bis(2-ethoxycarbonylethyl)amine (1.0 eq) in anhydrous toluene to the suspension at a rate that maintains the reaction temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux (approx. 110°C) for 2-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0-5°C and cautiously quench by the slow addition of ethanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude N-benzyl-4-oxopiperidine-3-carboxylate.
-
For debenzylation, dissolve the crude product in ethanol, add concentrated HCl, and introduce a palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture under pressure until debenzylation is complete.
-
Filter the catalyst and concentrate the filtrate to obtain this compound as its hydrochloride salt.[11]
-
-
Self-Validation: The success of the cyclization is confirmed by the disappearance of the starting diester and the appearance of a new, more polar spot on TLC. The final product structure can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the hydrochloride salt showing characteristic shifts and solubility.
Derivatization Strategies for Analgesic Discovery
The this compound scaffold offers three primary sites for chemical modification, each providing a vector to modulate the molecule's physicochemical properties and its interaction with biological targets.
Caption: Key derivatization sites on the core scaffold.
N-Substitution: The Key to Potency and Selectivity
The secondary amine at the N1 position is the most commonly modified site. Its basicity is crucial for receptor interaction, particularly with the anionic aspartate residue in the μ-opioid receptor.[2]
-
N-Alkylation: Introducing small alkyl or aralkyl groups (e.g., methyl, phenethyl) is a classic strategy. Structure-activity relationship studies of pethidine and fentanyl analogues have shown that the nature of the N-substituent profoundly impacts analgesic potency.[12][13][14] For example, substitution with a phenethyl group often enhances μ-opioid receptor affinity and potency.[4]
-
Causality: The N-substituent occupies a specific pocket in the receptor. Its size, shape, and lipophilicity must be optimal to maximize binding affinity without introducing steric hindrance.
C4-Ketone Modifications: Fine-Tuning Interactions
The ketone at the C4 position can be modified to introduce new hydrogen bonding capabilities or to attach larger substituent groups.
-
Reduction: Reduction of the ketone to a secondary alcohol introduces both a hydrogen bond donor and acceptor. The stereochemistry of this new hydroxyl group can be critical for activity.
-
Reductive Amination: This reaction converts the ketone into a new amine, providing another site for substitution and altering the molecule's basicity and polarity profile. This is a common route to 4-anilinopiperidine structures, a hallmark of the highly potent fentanyl series of analgesics.[14]
C3-Ester Modifications: Modulating Pharmacokinetics
The ethyl ester at C3 can be manipulated to control polarity, solubility, and metabolic stability.
-
Amidation: Conversion of the ester to a primary, secondary, or tertiary amide can introduce new hydrogen bonding interactions and alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Hydrolysis: Saponification to the corresponding carboxylic acid dramatically increases polarity, which may be desirable for certain formulation strategies or to target specific transporters.
Structure-Activity Relationships (SAR) and Pharmacological Targets
The ultimate goal of derivatization is to develop a clear SAR, linking specific structural features to analgesic activity.
| Modification | Structural Change | Typical Effect on Opioid Activity | Rationale |
| N-Substitution | N-H → N-Phenethyl | Potency Increase | Occupies a lipophilic pocket in the μ-opioid receptor, enhancing binding affinity.[4] |
| N-Substitution | N-H → N-Allyl | Can introduce antagonist activity | The allyl group can induce a conformational change in the receptor, blocking agonist signaling. |
| C4 Modification | C=O → C(H)-OH | Variable; stereochemistry is key | Introduction of a hydrogen bond donor/acceptor can either enhance or disrupt binding depending on orientation. |
| C4 Modification | C=O → C-Anilino | Potency Increase | The anilino group provides a key aromatic interaction within the receptor, characteristic of fentanyls.[14] |
| C3 Modification | Ester → Amide | Modulated PK/PD | Alters polarity and metabolic stability; can introduce new hydrogen bond interactions.[15] |
Primary Target: The μ-Opioid Receptor (MOR)
For many piperidine-based analgesics, the primary target is the MOR, a G-protein coupled receptor (GPCR).[3] Agonist binding initiates a signaling cascade that leads to neuronal hyperpolarization and reduced neurotransmitter release, ultimately blocking the transmission of pain signals in the central nervous system.[4]
Caption: Simplified signaling pathway for μ-opioid receptor agonists.
Beyond Opioids: A New Frontier
The significant side effects of opioids (respiratory depression, tolerance, addiction) have spurred intense research into non-opioid analgesics.[6][16] The versatility of the this compound scaffold makes it an excellent starting point for exploring other pain targets. Through techniques like scaffold hopping —where the core structure is significantly altered while preserving key pharmacophoric features—derivatives can be designed to interact with ion channels (e.g., sodium or calcium channels), or other GPCRs involved in pain modulation.[17][18] This represents a critical and promising direction for future analgesic drug development.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the rational design of next-generation analgesics. Its accessible synthesis and multiple points for derivatization provide medicinal chemists with the tools to systematically probe the complex structure-activity relationships that govern analgesic efficacy. By understanding the causal links between molecular structure and biological function, researchers can leverage this scaffold not only to refine opioid-based therapies but also to pioneer novel, non-opioid agents, addressing one of the most significant unmet needs in modern medicine.
References
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- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
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- Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1. (2023, August 16). Smolecule.
- Fentanyl - Wikipedia. (n.d.). Wikipedia.
- ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. (n.d.). ChemicalBook.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
- Scaffold hopping. (2024, May 27). ScienceDirect.
- Dieckmann condensation - Wikipedia. (n.d.). Wikipedia.
- Randall, L. O., & Lehmann, G. (1948). Pharmacological studies on analgesic piperidine derivatives. The Journal of pharmacology and experimental therapeutics, 93(3), 314-28.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.
- Scaffold Hopping in Drug Discovery. (n.d.). CRIPS.
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed.
- Dieckmann Condensation. (n.d.). Alfa Chemistry.
- Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
- Your Go-To Source for Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride: NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. (n.d.). PubMed Central.
- Classification of Scaffold Hopping Approaches. (n.d.). PubMed Central.
- Application of Scaffold Hopping in Drug Discovery. (n.d.). PharmaBlock.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.
- Scaffold hopping in drug development ppt. (n.d.). Slideshare.
- [Structure-activity relationships of analgesics]. (n.d.). PubMed.
- Millar, R. A., & Stephenson, R. P. (1956). Analgesic Action in a Series of N-substituted Ethyl 4-phenylpiperidine-4-carboxylates. British journal of pharmacology and chemotherapy, 11(1), 27-31.
- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
- Dieckmann Condensation. (n.d.). ResearchGate.
- 72738-09-1|Ethyl 3-oxopiperidine-4-carboxylate hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
- 67848-59-3 | this compound. (n.d.). ChemScene.
- Munir, M. A., Enany, N., & Zhang, J. M. (2007). Nonopioid analgesics. Anesthesiology clinics, 25(4), 761-74.
- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (n.d.). MDPI.
- Hebbes, C., & Lambert, D. G. (n.d.). Non-opioid analgesics. Discipline of Anaesthesiology, Pain Medicine & Critical Care.
- Casy, A. F., Hassan, M. M., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of pharmacy and pharmacology, 21(7), 434-40.
- Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (n.d.). MDPI.
- Flouzat, C., Bresson, Y., Mattio, A., Bonnet, J., & Guillaumet, G. (1993). Novel nonopioid non-antiinflammatory analgesics: 3-(aminoalkyl)- and 3-[(4-aryl-1-piperazinyl)alkyl]oxazolo[4,5-b]pyridin-2(3H)-ones. Journal of medicinal chemistry, 36(4), 497-503.
- Schug, S. A., Garrett, W. R., & Gillespie, G. (2003). Opioid and non-opioid analgesics. Best practice & research. Clinical anaesthesiology, 17(1), 91-110.
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The Modern Agrochemical Formulary: A Technical Guide to Enhancing Bioavailability and Stability
Foreword: Beyond the Active Ingredient
In the intricate world of crop protection and enhancement, the efficacy of an agrochemical is not solely dictated by the potency of its active ingredient (AI). The true measure of performance lies in the formulation—the sophisticated delivery system designed to protect the AI, ensure its stability, and maximize its bioavailability at the target site. This guide is intended for researchers, scientists, and formulation development professionals dedicated to advancing the science of agrochemical formulations. We will delve into the core principles, advanced applications, and rigorous evaluation methodologies that underpin the development of effective, stable, and environmentally conscious agrochemical products. Our approach will be rooted in the causality of experimental choices, providing not just protocols, but the scientific reasoning that makes them robust and reliable.
Section 1: The Foundation of Formulation: Principles of Colloidal Systems in Agrochemicals
The vast majority of agrochemical formulations are dispersions of one phase in another, governed by the principles of colloid and surface chemistry. Understanding these fundamentals is paramount to developing stable and effective products. The choice of formulation type is dictated by the physicochemical properties of the active ingredient, the intended application method, and environmental considerations.[1]
Emulsion-in-Water (EW) Formulations
Emulsion-in-Water (EW) formulations are stable dispersions of a water-insoluble liquid AI in a continuous water phase.[2] This formulation type has gained prominence as a safer and more environmentally friendly alternative to traditional solvent-based emulsifiable concentrates (ECs).[2][3] The aqueous continuous phase reduces phytotoxicity, eliminates flashpoint concerns, and eases handling.[2][3]
The stability of an EW formulation is critically dependent on the surfactant system, which stabilizes the oil droplets against coalescence. A combination of low and high Hydrophile-Lipophile Balance (HLB) polymeric surfactants is often employed to ensure long-term stability.[2]
Experimental Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a model O/W emulsion, a common formulation for liquid, water-insoluble active ingredients.
Objective: To create a physically stable O/W emulsion with a target particle size of 1-5 µm.
Materials:
-
Active Ingredient (liquid, oil-soluble)
-
Aromatic hydrocarbon solvent (e.g., S-200)
-
Non-ionic surfactant with a required HLB of ~10.5 (e.g., polyoxyethylene castor oil ether, EL-20)[4]
-
Deionized water
-
High-shear homogenizer
-
Laser diffraction particle size analyzer
-
Magnetic stirrer and stir bar
Procedure:
-
Oil Phase Preparation:
-
In a beaker, dissolve the desired concentration of the active ingredient (e.g., 5% w/w) in the aromatic hydrocarbon solvent (e.g., 5% w/w).[4]
-
Add the surfactant (e.g., 6% w/w) to the oil phase and mix thoroughly with a magnetic stirrer until a homogenous solution is formed.[4] Preparing the emulsion with the surfactant initially in the oil phase has been shown to improve stability.[4]
-
-
Aqueous Phase Preparation:
-
In a separate beaker, place the required amount of deionized water to bring the total formulation to 100%.
-
-
Emulsification:
-
While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase.
-
Once all the oil phase has been added, subject the mixture to high-shear homogenization. The energy input during this step is critical for achieving the desired droplet size.[5]
-
Continue homogenization until a milky white, homogenous emulsion is formed.
-
-
Quality Control:
-
Particle Size Analysis: Immediately after preparation, determine the particle size distribution of the emulsion using a laser diffraction particle size analyzer. The target is a mean droplet size of 1-5 µm.
-
Visual Observation: Observe the emulsion for any signs of phase separation or creaming. A stable emulsion should remain homogenous.
-
Causality of Choices:
-
The use of a high-shear homogenizer is essential to provide sufficient energy to break down the oil phase into fine droplets, overcoming the interfacial tension between the oil and water phases.
-
The selection of a surfactant with an appropriate HLB value is crucial for stabilizing the newly formed oil droplets and preventing them from coalescing.[4]
Suspoemulsion (SE) Formulations
Suspoemulsions (SEs) are complex formulations that combine the characteristics of a suspension concentrate (SC) and an emulsion-in-water (EW).[6][7] This allows for the co-formulation of two or more active ingredients with different physical properties (e.g., a solid, water-insoluble AI and a liquid, oil-soluble AI) into a single, stable, water-based product.[6][8][9] The primary advantage of SEs is the ability to create broad-spectrum products, eliminating the need for tank-mixing, which can lead to incompatibility issues.[6][8][9]
The main challenge in developing SEs lies in preventing the physical instability that can arise from the interaction between the suspended solid particles and the emulsified oil droplets, such as flocculation and crystal growth.[6][10] The use of polymeric surfactants is recommended to provide robust stabilization.[6][10] A common strategy is to develop stable SC and EW formulations separately before combining them.[6][10]
Logical Relationship: SE Formulation Strategy
Caption: A logical workflow for developing a stable suspoemulsion (SE) formulation.
Section 2: Advanced Formulation Technologies for Enhanced Performance
Modern agrochemical development is increasingly focused on formulations that not only deliver the AI effectively but also minimize environmental impact and improve user safety. This has led to the rise of controlled-release systems and solid dosage forms like water-dispersible granules.
Controlled-Release Formulations: Microencapsulation
Controlled-release formulations are designed to release the active ingredient over an extended period, which can improve efficacy, reduce application frequency, and minimize environmental losses due to degradation, leaching, or runoff.[11] Microencapsulation is a key technology in this area, where the AI is enclosed within a polymeric shell.[12] This technique can protect sensitive AIs from environmental degradation and regulate their release rate.[12][13]
Experimental Protocol 2: Microencapsulation of a Herbicide via Interfacial Polymerization
This protocol describes a method for encapsulating a herbicide within a polyurethane shell, a common technique for creating controlled-release formulations.
Objective: To encapsulate a herbicide to protect it from photodegradation and achieve a sustained release profile.
Materials:
-
Trifluralin (model herbicide)[13]
-
Xylene (solvent)
-
4,4'-methylene diphenyl diisocyanate (MDI)
-
Gum arabic (surface activator)
-
Deionized water
-
High-speed homogenizer
-
UV spectrophotometer
Procedure:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Dissolve gum arabic (e.g., 2.2g) in deionized water (e.g., 33.5mL).[13]
-
-
Emulsification and Polymerization:
-
Homogenize the aqueous phase at high speed (e.g., 4000 rpm).
-
Slowly add the organic phase to the aqueous phase while maintaining homogenization to form an oil-in-water emulsion.[13]
-
Continue stirring for a set period to allow the interfacial polymerization of MDI to form the polyurethane shell around the herbicide-containing oil droplets.
-
-
Evaluation of Controlled Release:
-
Photodegradation Study: Expose a known concentration of the microencapsulated formulation and a standard emulsifiable concentrate (EC) formulation to UV light.[13]
-
At set time intervals (e.g., 0, 2, 4, 6, 8 hours), measure the concentration of the active ingredient using a UV spectrophotometer.[13]
-
Compare the degradation rates of the two formulations to determine the protective effect of microencapsulation.
-
Causality of Choices:
-
Interfacial polymerization is chosen because it allows for the formation of a thin, uniform polymer shell at the oil-water interface, effectively entrapping the active ingredient.
-
Gum arabic acts as a stabilizer for the initial emulsion, preventing droplet coalescence before the polymer shell can form.
Water-Dispersible Granules (WDG)
Water-dispersible granules (WDGs) are solid, non-dusty formulations that quickly disintegrate and disperse in water to form a fine suspension.[14] They offer several advantages over wettable powders (WPs), including improved handling safety due to reduced dustiness and ease of measurement.[14][15] The production of high-quality WDGs requires careful selection of dispersants and wetting agents to ensure rapid disintegration and good suspensibility.[9]
Experimental Protocol 3: Preparation of Water-Dispersible Granules (WDG)
This protocol outlines a common method for producing WDGs using extrusion granulation.
Objective: To produce a non-dusty, free-flowing granular formulation that readily disperses in water.
Materials:
-
Solid, water-insoluble active ingredient
-
Dispersing agent (e.g., lignosulfonate)
-
Wetting agent (e.g., sodium alkylnaphthalenesulfonate)
-
Filler (e.g., kaolin clay)
-
Air mill
-
Blender
-
Extrusion granulator
-
Fluid bed dryer
Procedure:
-
Milling and Blending:
-
Granulation:
-
Drying:
-
Dry the granules in a fluid bed dryer until the moisture content is reduced to 1-2%.[16]
-
-
Quality Control:
-
Disintegration Time: Measure the time it takes for a known amount of granules to completely disintegrate in water with gentle agitation.
-
Suspensibility: Determine the percentage of the active ingredient that remains suspended after a set time in a standard water hardness solution.
-
Attrition Resistance: Measure the amount of dust generated after subjecting the granules to a standardized attrition test.
-
Causality of Choices:
-
The initial milling of the AI is crucial because the final particle size in the spray tank is largely determined by the primary particle size of the AI in the granule.
-
The combination of a wetting agent (to facilitate water penetration into the granule) and a dispersing agent (to keep the AI particles separated in the water) is essential for rapid disintegration and stable suspension.[15]
Section 3: Rigorous Evaluation of Agrochemical Formulations
The development of a new formulation is an iterative process that requires robust analytical and biological testing to ensure stability, efficacy, and safety.
Physicochemical Stability Testing
Stability testing is essential to determine the shelf-life of a product and to ensure that its physical and chemical properties remain within acceptable limits under various storage conditions.[17] Accelerated storage stability testing, where the formulation is stored at elevated temperatures, is a common practice to predict long-term stability.[18]
Experimental Protocol 4: Accelerated Storage Stability Testing (CIPAC MT 46.3)
This protocol follows the principles of the internationally recognized CIPAC method for accelerated storage stability.
Objective: To assess the chemical and physical stability of a formulation under accelerated storage conditions.
Materials:
-
Formulation sample
-
Appropriate sealed containers (e.g., glass bottles with screw caps)
-
Oven capable of maintaining a constant temperature of 54 ± 2 °C[18]
-
Analytical instrumentation for active ingredient quantification (e.g., HPLC)
-
Equipment for physical property testing (e.g., viscometer, particle size analyzer)
Procedure:
-
Initial Analysis (Time 0):
-
Before placing the sample in the oven, perform a complete analysis of its key properties:
-
Active ingredient content
-
pH
-
Viscosity (for liquids)
-
Particle size distribution
-
Emulsion or suspension stability
-
-
Record these values as the "time 0" results.
-
-
Accelerated Storage:
-
Place a sealed container with the formulation sample in an oven at 54 ± 2 °C for 14 days.[18]
-
-
Final Analysis (After 14 days):
-
After 14 days, remove the sample from the oven and allow it to cool to room temperature.
-
Visually inspect the sample for any changes, such as phase separation, crystal growth, or caking.
-
Re-analyze all the properties measured at time 0.
-
-
Evaluation:
-
Compare the results from the final analysis with the time 0 results.
-
The formulation is considered stable if there is no significant degradation of the active ingredient and the physical properties remain within predefined specifications.
-
Causality of Choices:
-
The temperature of 54 °C is chosen to accelerate chemical degradation and physical changes, providing an indication of the formulation's stability over a longer period (typically 2 years) at ambient temperatures.[18]
-
Analyzing both chemical (AI content) and physical properties is crucial, as a formulation can fail due to physical instability (e.g., phase separation) even if the AI is chemically stable.[17]
Efficacy Evaluation
Ultimately, the success of a formulation is determined by its biological performance in controlling the target pest, weed, or disease. Efficacy testing typically progresses from controlled laboratory or greenhouse trials to small-plot field trials.[19]
Workflow: Efficacy Testing of a New Formulation
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A Technical Guide to Leveraging Ethyl 4-oxopiperidine-3-carboxylate for Enzyme-Targeted Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of approved pharmaceuticals and biologically active compounds. The piperidine ring is a quintessential example of such a "privileged scaffold".[1] Its synthetic tractability, favorable physicochemical properties, and three-dimensional character that allows for precise substituent orientation make it a cornerstone of drug design.[1][2]
This guide focuses on a particularly valuable derivative: Ethyl 4-oxopiperidine-3-carboxylate (EOPC) . This molecule is not typically an active enzyme inhibitor itself, but rather a highly versatile starting material—a strategic building block for creating libraries of potent and selective enzyme modulators. Its intrinsic chemical features, including a ketone, an ester, and a reactive secondary amine, provide multiple handles for combinatorial derivatization.
We will explore the journey from this foundational scaffold to the identification of potent enzyme inhibitors, detailing the causality behind synthetic strategies, providing robust and validated experimental protocols for assessing enzyme interaction, and presenting data from relevant case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of piperidine-based scaffolds in their discovery programs.
Core Characteristics of this compound
A thorough understanding of the starting material is critical for its effective use. EOPC is a heterocyclic compound whose structure provides a rigid framework for the precise spatial arrangement of pharmacophoric features.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [3] |
| Molecular Weight | 171.19 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 67848-59-3 | [3] |
| Key Functional Groups | Ketone, Ester, Secondary Amine (piperidine ring) | [5] |
The presence of these functional groups is not accidental; it is the key to EOPC's utility. The secondary amine allows for N-alkylation or N-arylation, the ketone can be used for reductive amination or aldol-type reactions, and the ester can be hydrolyzed, reduced, or converted to an amide, enabling a wide array of structural modifications.
The Synthetic Blueprint: From Scaffold to Inhibitor Library
The core principle of using EOPC is to employ it as a central scaffold upon which a diverse set of chemical moieties can be appended. This process, known as scaffold-based drug discovery, allows for the systematic exploration of the chemical space around a target enzyme's active site. The goal is to identify substituents that enhance binding affinity and selectivity.
The general workflow is a multi-step process that combines organic synthesis with biochemical screening. This iterative cycle is fundamental to optimizing an initial "hit" into a "lead" compound with therapeutic potential.
Caption: Scaffold-based drug discovery workflow.
Case Studies: Targeting Diverse Enzyme Classes
The versatility of the piperidine scaffold derived from precursors like EOPC is demonstrated by its successful application in developing inhibitors for a wide range of enzyme families implicated in various diseases.
Acetylcholinesterase (AChE) in Alzheimer's Disease
The inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease.[6] Piperidine-based structures, such as the drug Donepezil, are highly effective AChE inhibitors. The benzyl-piperidine core provides optimal binding to the catalytic site of the enzyme.[6]
Caption: Action of piperidine inhibitors at the cholinergic synapse.
Farnesyltransferase (FTase) in Oncology
FTase is a critical enzyme in the post-translational modification of the Ras protein, a key player in cell proliferation signaling pathways. Inhibiting FTase prevents Ras from localizing to the cell membrane, thereby blocking downstream growth signals, making it a target for anticancer therapies.[7] Studies have revealed potent piperidine-based FTase inhibitors, with structure-activity relationship (SAR) data highlighting the importance of substituents on the piperidine core.[7]
Table 1: SAR Data for Piperidine-Based Farnesyltransferase (FTase) Inhibitors Data synthesized from J. Med. Chem. 2000, 43, 18, 3366–3375.[7]
| Compound | Core Structure | R¹ Substituent | R⁵ Substituent | FTase IC₅₀ (nM) |
| 1 | Piperidin-2-one | 3-pyridylmethyl | Nitro | 420 |
| 6 | Piperidin-2-one | 4-imidazolylmethyl | Nitro | 36 |
| 7 | 5,6-Dehydropiperidine | 4-imidazolylmethyl | Amino | 13 |
| 8 | Piperidine | 4-imidazolylmethyl | Amino | 3.7 |
| (+)-8 | (+)-Piperidine | 4-imidazolylmethyl | Amino | 1.9 |
The data clearly demonstrates a significant increase in potency (over 100-fold) by modifying the core scaffold from a piperidin-2-one to a piperidine and optimizing the substituents, illustrating the power of the iterative design process.[7]
Soluble Epoxide Hydrolase (sEH) in Inflammation
The sEH enzyme metabolizes anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[8] Inhibiting sEH increases the levels of these beneficial EETs. Piperidine-derived amides have been identified as potent sEH inhibitors, and their development provides an excellent example of optimizing for metabolic stability.[8]
Essential Experimental Protocols
The trustworthiness of any discovery program hinges on self-validating and reproducible experimental protocols. Below are detailed methodologies for characterizing the interaction of newly synthesized compounds with their target enzymes.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Fluorescence-Based)
This protocol is a widely applicable method for determining the in vitro inhibitory activity of compounds against many enzymes that can process a fluorogenic substrate.
-
Principle: The assay quantifies enzyme activity by measuring the cleavage of a non-fluorescent substrate to release a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC). An inhibitor will decrease the rate of this reaction.
-
Causality and Self-Validation: This assay includes critical controls. The "No Enzyme" blank corrects for background fluorescence. The "100% Activity" control establishes the baseline enzyme rate, against which all inhibition is measured. A known reference inhibitor (Positive Control) validates that the assay system is responsive to inhibition.
-
Materials:
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Recombinant target enzyme
-
Fluorogenic substrate (e.g., Peptide-AMC)
-
Test Compounds (dissolved in 100% DMSO)
-
Reference Inhibitor
-
96-well black microplate
-
Fluorescence plate reader
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate. For controls, dispense 1 µL of DMSO alone.
-
Enzyme Addition: Dilute the enzyme stock to the working concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme to all wells except the "No Enzyme" blanks. To the blank wells, add 50 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting time-dependent or slow-binding inhibitors.
-
Reaction Initiation: Prepare the substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em for AMC). Measure the fluorescence every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Subtract the rate of the "No Enzyme" blank from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "100% Activity" control (DMSO only).
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a classic colorimetric assay for measuring AChE activity, relying on a thiol-reactive probe.[1]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[1] Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is quantified by measuring its absorbance at 412 nm.[1]
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCI Solution: 75 mM ATCI in deionized water.
-
Enzyme Solution: AChE diluted in Assay Buffer.
-
-
Assay Setup (in a 96-well clear plate):
-
Add 25 µL of test compound dilution (in buffer with a small % of DMSO) to the sample wells.
-
Add 25 µL of buffer to the control (100% activity) wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of Enzyme Solution to all wells.
-
-
Pre-incubation: Mix and incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the reaction rates and determine IC₅₀ values as described in Protocol 1.
-
Conclusion
This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its true value is not as an end-product but as a foundational scaffold that enables the systematic and rational design of potent and selective enzyme inhibitors. By understanding its intrinsic chemical reactivity, employing a structured synthetic and screening workflow, and utilizing robust biochemical assays, researchers can efficiently navigate the complex path from a simple building block to a promising preclinical candidate. The piperidine motif, unlocked through precursors like EOPC, will undoubtedly continue to be a central feature in the enzyme-targeted drugs of the future.
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The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery — An In-depth Technical Guide to Ethyl 4-oxopiperidine-3-carboxylate Derivatives
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a multitude of biological receptors. Within this class of heterocycles, ethyl 4-oxopiperidine-3-carboxylate and its derivatives represent a particularly versatile and valuable synthetic platform. This technical guide provides an in-depth exploration of the synthesis, reactivity, and extensive applications of these derivatives in contemporary pharmaceutical research. We will delve into key synthetic methodologies, including the foundational Dieckmann condensation, and explore subsequent derivatization strategies such as N-arylation and reductive amination. Furthermore, this guide will illuminate the role of these scaffolds in the development of potent and selective kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and ion channel blockers, supported by detailed protocols and mechanistic insights.
The Strategic Importance of the Piperidine Scaffold
The prevalence of the piperidine motif in pharmaceuticals is a testament to its favorable physicochemical properties. Its saturated, six-membered heterocyclic structure imparts a three-dimensional character to molecules, enabling precise interactions with the often-complex topographies of biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating crucial interactions with receptor active sites. This inherent versatility has led to the incorporation of the piperidine ring in drugs targeting a wide range of therapeutic areas, including oncology, neuroscience, and cardiovascular disease.
Core Synthesis: The Dieckmann Condensation
The synthesis of the this compound core is most classically achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[2]
The mechanism, analogous to the Claisen condensation, involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester after acidic workup.[2][3]
Caption: The Dieckmann Condensation for Piperidine Synthesis.
Experimental Protocol: Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylate
This protocol describes the synthesis of a key intermediate, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, which is a precursor for various pharmaceuticals.[4]
Step 1: Preparation of N-benzyl glycine ethyl ester
-
Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., methanol, ethanol, toluene).[4]
-
Add 4-haloethyl butyrate (e.g., 4-chloroethyl butyrate) and a base (e.g., potassium carbonate).[4]
-
The molar ratio of N-benzyl glycine ethyl ester to 4-haloethyl butyrate to base is typically 1:1-1.5.[4]
-
Stir the reaction mixture until completion (monitored by TLC).
Step 2: Cyclization via Dieckmann Condensation
-
Dissolve the product from Step 1 in an organic solvent such as ethyl acetate or toluene.[4]
-
Add a strong base like sodium ethoxide or potassium tert-butoxide to initiate the intramolecular cyclization. The molar ratio of the intermediate to the base is typically 1:1 to 1.5.[4]
-
After the reaction is complete, carefully adjust the pH to 7-8 with an aqueous acid solution.[4]
-
Wash the organic layer with water.
Step 3: Salt Formation and Purification
-
Adjust the pH of the organic layer to 1-2 with an appropriate acid (e.g., HCl in ethanol) to precipitate the hydrochloride salt.[4]
-
The crude product can be further purified by recrystallization. For instance, dissolving the crude product in water, adjusting the pH to 7-8 with a base, extracting with an organic solvent, and then re-acidifying the organic layer to a pH of 1-2 can yield a high-purity product.[4]
Key Derivatization Strategies
The this compound scaffold serves as a versatile platform for the introduction of diverse chemical functionalities. Two of the most powerful strategies for elaborating this core are N-arylation and reductive amination.
N-Arylation: Expanding Chemical Space
The introduction of an aryl group on the piperidine nitrogen is a common strategy to modulate the pharmacological properties of the molecule. This is often achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[5]
Caption: General Workflow for Buchwald-Hartwig N-Arylation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of a piperidine derivative.[5]
Step 1: Reaction Setup
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Add the this compound derivative (1.0 equivalent) and the aryl halide (1.1-1.5 equivalents).
Step 2: Reaction Execution
-
Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the appropriate temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.
Step 3: Workup and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Reductive Amination: Introducing Substituents at the 4-Position
The ketone at the 4-position of the piperidine ring is a prime handle for further functionalization via reductive amination.[6][7] This powerful reaction allows for the introduction of a wide variety of primary and secondary amines, significantly expanding the accessible chemical space.[6]
The reaction proceeds in two steps: the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[7] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their mildness and selectivity.[8][9]
Caption: Reductive Amination of the 4-Oxopiperidine Core.
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the reductive amination of an this compound derivative.[9]
Step 1: Imine Formation
-
Dissolve the this compound derivative (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane).
-
If the amine is a salt, a mild base (e.g., triethylamine) may be added to liberate the free amine.
-
Stir the mixture at room temperature for a period to allow for imine formation (typically 1-4 hours).
Step 2: Reduction
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue to stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pharmaceutical Applications of this compound Derivatives
The versatility of the this compound scaffold has led to its widespread use in the discovery of novel therapeutics targeting a diverse range of biological pathways.
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The piperidine scaffold is frequently employed in the design of ATP-competitive kinase inhibitors. For example, derivatives of 4-aminopiperidine have been instrumental in the development of potent and selective inhibitors of Akt kinases, such as the clinical candidate AZD5363.[10] The piperidine core in these molecules serves to orient key pharmacophoric groups into the ATP-binding pocket of the kinase.
| Derivative Class | Target Kinase | Therapeutic Area |
| 4-Amino-piperidines | Akt | Oncology |
| N-Aryl-piperidines | Various | Oncology, Inflammation |
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[11] this compound derivatives have been utilized to develop allosteric modulators of GPCRs.[11][12] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[12][13]
Caption: Allosteric Modulation of a GPCR by a Piperidine Derivative.
Ion Channel Blockers
Ion channels are integral membrane proteins that control the flow of ions across cell membranes and are crucial for a wide range of physiological processes. The piperidine scaffold is a common feature in many ion channel blockers. For instance, derivatives have been explored as blockers of L-type calcium channels and inwardly rectifying potassium (Kir) channels.[14][15] The physicochemical properties of the piperidine ring can be fine-tuned to achieve potent and selective blockade of specific ion channels.
Conclusion
This compound and its derivatives represent a privileged and highly versatile scaffold in modern pharmaceutical research. The synthetic accessibility of the core, coupled with the numerous opportunities for further derivatization, has solidified its importance in the medicinal chemist's toolbox. The ability to readily introduce diverse functionalities at the nitrogen and C4 positions allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. As our understanding of complex biological systems continues to grow, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
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- 11. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Ion channel [otavachemicals.com]
Methodological & Application
Application Notes and Protocols for the N-Alkylation of Ethyl 4-oxopiperidine-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols and mechanistic insights for the N-alkylation of ethyl 4-oxopiperidine-3-carboxylate, a pivotal scaffold in medicinal chemistry. N-substituted piperidine derivatives are integral components of numerous pharmaceuticals, including analgesics and antipsychotics.[1][2] This document outlines two primary synthetic strategies: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. We delve into the causality behind experimental choices, provide step-by-step protocols, and offer troubleshooting guidance to empower researchers in drug discovery and development to efficiently synthesize target molecules with high purity and yield.
Introduction: The Significance of the N-Alkyl-4-oxopiperidine Scaffold
The 4-oxopiperidine-3-carboxylate framework is a versatile building block in the synthesis of complex heterocyclic systems. The functionalization of the piperidine nitrogen is a critical step that profoundly influences the pharmacological properties of the final compound.[3] The introduction of various alkyl or aryl groups at this position allows for the fine-tuning of a molecule's potency, selectivity, solubility, and metabolic stability. The ketone and ester functionalities present in the core structure also serve as handles for further chemical modifications, making this a highly valuable intermediate in the construction of diverse chemical libraries for drug screening.[1][4]
The choice between direct alkylation and reductive amination is dictated by factors such as the reactivity of the alkylating agent, the desired reaction conditions, and the steric hindrance around the nitrogen atom.[3] This guide will explore both methods to provide a comprehensive toolkit for the synthetic chemist.
Core Chemical Principles and Mechanistic Insights
Direct N-Alkylation via Nucleophilic Substitution (SN2)
This classical method involves the reaction of the secondary amine of the piperidine ring with an electrophilic alkylating agent, typically an alkyl halide (e.g., bromide or iodide).
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Role of the Base: this compound is commonly supplied as a hydrochloride salt to improve stability and handling.[6][7] Therefore, a base is required to neutralize the hydrochloride and generate the free secondary amine, which is the active nucleophile. Common inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often sufficient.[1][8] For less reactive alkylating agents, stronger organic or inorganic bases such as sodium hydride (NaH) or sodium tert-butoxide may be employed.[1][8] The base also serves to neutralize the hydrohalic acid (e.g., HBr, HCl) that is formed as a byproduct during the reaction, preventing the protonation and deactivation of the starting amine.[8]
Potential Side Reactions:
-
Over-alkylation: The N-alkylated product is also a nucleophile and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction temperature is too high.[8] Slow, controlled addition of the alkylating agent can help minimize this side reaction.[8]
-
C-Alkylation: The starting material is a β-keto ester, which possesses acidic α-hydrogens at the C3 position.[9] Under basic conditions, an enolate can form, which can also act as a nucleophile and react with the alkylating agent.[5][10] While N-alkylation is generally kinetically favored for secondary amines, C-alkylation can become a competing pathway, particularly with strong bases.
N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective alternative to direct alkylation. This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[3][4]
Mechanism:
-
Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion.
-
In Situ Reduction: A mild reducing agent, selective for the iminium ion over the carbonyl group, is used to reduce the C=N double bond to a C-N single bond.
Advantages of this Method:
-
Avoids Over-alkylation: The product tertiary amine is significantly less reactive towards the carbonyl compound than the starting secondary amine, preventing the formation of quaternary salts.[3]
-
Mild Conditions: The reaction is typically performed under neutral or slightly acidic conditions at room temperature.
-
High Selectivity: Hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly selective for the reduction of iminium ions in the presence of aldehydes or ketones, leading to cleaner reactions with fewer byproducts.[3][11] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent for this transformation.[4]
Experimental Workflows and Protocols
Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of this compound.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF (approx. 0.2 M concentration), cool the flask to 0 °C using an ice bath.
-
Add benzyl bromide (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-oxopiperidine-3-carboxylate.[1]
Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde
Materials:
-
This compound hydrochloride (1.0 eq)
-
Triethylamine (Et₃N, 1.1 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCE (approx. 0.15 M concentration) in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.
-
Add benzaldehyde (1.1 eq) and stir for an additional 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCE or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-4-oxopiperidine-3-carboxylate.
Data Presentation and Comparative Analysis
Table 1: Comparison of N-Alkylation Methodologies
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Electrophile | Alkyl Halides (R-X) | Aldehydes (R-CHO), Ketones (R-C(O)-R') |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Reaction Conditions | Often requires heating; can be run at RT | Typically mild, room temperature |
| Key Advantages | Straightforward, utilizes common reagents | Avoids over-alkylation, high functional group tolerance, milder conditions[3] |
| Potential Drawbacks | Risk of over-alkylation (quaternary salts), potential for C-alkylation, may require harsher conditions.[8] | Requires a suitable carbonyl compound, reducing agents can be moisture-sensitive. |
| Best Suited For | Simple, reactive alkyl halides (e.g., methyl, ethyl, benzyl). | Introducing sterically hindered groups, substrates sensitive to base or heat. |
Chemical Mechanism: Direct N-Alkylation
Caption: SN2 mechanism for the direct N-alkylation of the piperidine nitrogen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive starting material (salt not neutralized).2. Alkylating agent is not reactive enough.3. Insufficiently strong base.4. Moisture in reductive amination quenching the reducing agent. | 1. Ensure sufficient base is used (at least 2 eq. for hydrochloride salt).2. Switch to a more reactive halide (I > Br > Cl) or increase reaction temperature.3. Use a stronger base (e.g., NaH), but be mindful of C-alkylation.4. Use anhydrous solvents and reagents; perform under an inert atmosphere (N₂ or Ar). |
| Formation of Quaternary Salt | 1. Excess alkylating agent.2. Reaction temperature too high or reaction time too long. | 1. Use a slight excess (1.05-1.1 eq) of the alkylating agent.2. Add the alkylating agent slowly at a lower temperature (e.g., 0 °C) and monitor carefully by TLC.[8]3. Consider switching to reductive amination. |
| Multiple Spots on TLC (Side Products) | 1. C-alkylation at the β-keto ester position.2. Impure starting materials or reagents.3. Degradation of product or starting material. | 1. Use a milder, non-nucleophilic base (e.g., K₂CO₃ instead of NaH).2. Check the purity of all reagents before starting.3. Run the reaction at a lower temperature and monitor closely to avoid prolonged reaction times. |
| Difficult Purification | 1. Residual high-boiling solvent (e.g., DMF).2. Product is highly polar. | 1. Ensure thorough washing with brine during workup to remove DMF.2. Adjust the polarity of the mobile phase for column chromatography; consider a different stationary phase if needed. |
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from JoVE. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from ResearchGate. [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from PMC. [Link]
-
Matassini, C., Clemente, F., & D'Alonzo, D. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from unina.it. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from Organic Chemistry Portal. [Link]
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- 7. 72738-09-1|Ethyl 3-oxopiperidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
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- 11. soc.chim.it [soc.chim.it]
Application Notes & Protocols: Leveraging Ethyl 4-oxopiperidine-3-carboxylate in Advanced Multicomponent Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 4-oxopiperidine-3-carboxylate as a cornerstone building block in multicomponent reactions (MCRs). We delve into the causality behind its versatile reactivity, offering detailed, field-proven protocols for constructing complex heterocyclic scaffolds. This guide moves beyond simple procedural lists to provide mechanistic insights, self-validating experimental designs, and authoritative references, ensuring both scientific rigor and practical applicability in the modern synthetic laboratory.
Introduction: The Strategic Value of a Privileged Scaffold
This compound is a uniquely functionalized heterocyclic compound. Its structure incorporates a piperidine ring, a secondary amine, a ketone, and a β-keto ester moiety. This convergence of reactive sites within a single, conformationally constrained molecule makes it an exceptionally powerful synthon for diversity-oriented synthesis.
The piperidine ring itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2][3] Multicomponent reactions, which combine three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical pathway to rapidly assemble molecular complexity.[4] By employing this compound in MCRs, researchers can generate vast libraries of novel, densely functionalized piperidine derivatives and fused heterocyclic systems, significantly accelerating the drug discovery process.[5][6]
This guide will focus on four key classes of MCRs where this building block has proven invaluable: Hantzsch-type reactions for fused dihydropyridines, Biginelli-type condensations for fused pyrimidinones, [3+2] cycloadditions for spiro-oxindoles, and Ugi reactions for novel peptido-mimetics.
Hantzsch-Type Synthesis of Fused Piperidino[3,4-b]pyridines
The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia.[7][8] By strategically using this compound, the piperidine's endocyclic nitrogen serves as the ammonia equivalent, and its β-keto ester function participates directly, leading to the formation of rigid, fused polyheterocyclic systems.
Mechanistic Rationale
The reaction proceeds through a cascade of condensation and cyclization steps. The aldehyde first undergoes a Knoevenagel condensation with one molecule of the β-keto ester. Concurrently, a second molecule of the keto ester forms an enamine with the piperidine nitrogen. The crucial step involves a Michael addition of this enamine onto the Knoevenagel adduct, followed by an intramolecular cyclization and dehydration to furnish the final, aromatized fused pyridine ring system. The driving force for the final oxidation step is the formation of a stable aromatic pyridine ring.[7][9]
Visualization: Hantzsch Reaction Workflow
Caption: Workflow for the Hantzsch-type synthesis of fused piperidinopyridines.
Experimental Protocol: General Procedure
Materials:
-
This compound hydrochloride (or free base)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Catalyst (e.g., Iodine, 10 mol%)
-
Solvent (e.g., Ethanol, 0.2 M)
Procedure:
-
Preparation: If starting with the hydrochloride salt, suspend this compound HCl (1.0 eq) in the chosen solvent and add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine. Stir for 15 minutes at room temperature.
-
Reactant Addition: To the solution/suspension from step 1, add the aromatic aldehyde (1.0 eq), a second equivalent of this compound (1.0 eq), and ammonium acetate (1.5 eq).
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the desired fused piperidino[3,4-b]pyridine product.
Causality Note: The use of ammonium acetate serves as both a catalyst and a source of ammonia to facilitate the formation of the enamine intermediate, which is often a rate-limiting step.[7]
Data Summary: Scope of the Hantzsch-Type Reaction
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | L-proline | EtOH | 85 | [5] |
| 2 | 4-Chlorobenzaldehyde | Iodine (I₂) | MeCN | 91 | [5] |
| 3 | 4-Nitrobenzaldehyde | Acetic Acid | EtOH | 82 | [5] |
| 4 | 2-Naphthaldehyde | None (thermal) | Toluene | 75 | [6] |
Biginelli-Type Reaction for Fused Dihydropyrimidinones
The Biginelli reaction is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester, and urea.[10][11] Employing this compound in this reaction provides a direct route to pharmacologically relevant piperidine-fused pyrimidinone scaffolds. These structures are of significant interest as they are found in molecules with activities such as calcium channel modulation.[10]
Mechanistic Rationale
The widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[10][11] This highly electrophilic species is then intercepted by the enol form of this compound. The subsequent intramolecular cyclization via nucleophilic attack of the terminal urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final fused dihydropyrimidinone product.[11][12]
Visualization: Biginelli Reaction Mechanism
Caption: Simplified mechanism for the Biginelli-type reaction.
Experimental Protocol: General Procedure
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), 10 mol%, or CuCl₂)
-
Solvent (e.g., Acetonitrile or solvent-free)
Procedure:
-
Mixing: In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.1 eq), urea (1.5 eq), and the catalyst (e.g., p-TSA, 0.1 eq).
-
Reaction: Heat the mixture with stirring. For solvent-free conditions, heat to 100-110°C. If using a solvent like acetonitrile, heat to reflux. Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Add cold water dropwise while stirring. A precipitate will form.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, followed by a cold mixture of n-hexane/ethyl acetate (2:1) to remove non-polar impurities.[13]
-
Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallization from ethanol or purification via column chromatography can be performed.
Trustworthiness Note: This protocol is self-validating as the product often precipitates from the reaction mixture upon addition of water, providing a simple and efficient isolation method that confirms the formation of the desired, less soluble heterocyclic product.[13]
Data Summary: Scope of the Biginelli-Type Reaction
| Entry | Aldehyde | N-Source | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | Urea | p-TSA | MeCN, reflux | 88 | [14] |
| 2 | 3-Nitrobenzaldehyde | Urea | CuCl₂ | Solvent-free, 100°C | 92 | [10] |
| 3 | Benzaldehyde | Thiourea | HCl | EtOH, reflux | 85 | [10] |
| 4 | Furan-2-carbaldehyde | Urea | Yb(OTf)₃ | THF, 60°C | 90 | [12] |
Synthesis of Spiro-oxindoles via [3+2] Cycloaddition
Spiro-oxindoles are a highly sought-after class of compounds due to their prevalence in natural products and their potent biological activities.[15][16] A powerful MCR strategy to access these complex three-dimensional structures involves a 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide with a dipolarophile derived from this compound.
Mechanistic Rationale
This three-component reaction is a sophisticated cascade. First, the this compound undergoes a Knoevenagel condensation with an aromatic aldehyde at its active methylene position (C3) to form an electron-deficient alkene, which serves as an excellent dipolarophile. Simultaneously, the condensation of isatin with a secondary amino acid (such as L-proline or sarcosine) generates an azomethine ylide intermediate via decarboxylation.[17] This ylide, a 1,3-dipole, then reacts with the activated piperidinone alkene in a concerted [3+2] cycloaddition reaction. This process is highly stereoselective and constructs the spirocyclic core, creating multiple new stereocenters in a single step.[16][17]
Visualization: Spiro-oxindole Synthesis Workflow
Caption: Logical flow for the three-component synthesis of spiro-oxindoles.
Experimental Protocol: General Procedure
Materials:
-
Isatin derivative (1.0 eq)
-
L-proline or sarcosine (1.2 eq)
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
Mixing: To a solution of the isatin derivative (1.0 eq) and this compound (1.0 eq) in methanol (0.1 M), add the aromatic aldehyde (1.0 eq) and the amino acid (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) with constant stirring. The reaction progress can be monitored by TLC. The formation of the spiro-oxindole product is often accompanied by a color change. Reactions are typically complete in 8-16 hours.
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration and wash with cold methanol. The product is typically obtained in high purity. Further purification, if needed, can be achieved by recrystallization or column chromatography.[17][18]
Expertise Note: The choice of amino acid can influence the stereochemical outcome of the reaction. Proline, being a cyclic amino acid, often imparts a higher degree of rigidity to the transition state, leading to excellent diastereoselectivity.
Data Summary: Scope of the Spiro-oxindole Synthesis
| Entry | Isatin | Aldehyde | Amino Acid | Solvent | Yield (%) | Reference |
| 1 | Isatin | Benzaldehyde | L-Proline | MeOH | 94 | [17] |
| 2 | 5-Bromo-isatin | 4-Chlorobenzaldehyde | L-Proline | EtOH | 91 | [16] |
| 3 | N-Methyl-isatin | 4-Methylbenzaldehyde | Sarcosine | MeOH | 88 | [17] |
| 4 | 5-Nitro-isatin | Thiophene-2-carbaldehyde | L-Proline | EtOH | 85 | [19] |
Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is one of the most powerful and versatile MCRs, capable of generating complex α-acylamino carboxamide products in a single step.[20][21] The secondary amine of the piperidine ring in this compound can serve as the amine component, leading to the synthesis of novel and sterically constrained peptide mimetics.
Mechanistic Rationale
The U-4CR mechanism is initiated by the rapid condensation of the amine (piperidine nitrogen) and the carbonyl component (an aldehyde or ketone) to form a Schiff base or iminium ion.[22][23] This electrophilic species is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion intermediate is trapped by the carboxylate anion from the carboxylic acid component. The final product is formed through an irreversible intramolecular acyl transfer known as the Mumm rearrangement.[22]
Experimental Protocol: General Procedure
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)
-
Carboxylic acid (e.g., Acetic acid, 1.0 eq)
-
Solvent (e.g., Methanol)
Procedure:
-
Amine Activation: Dissolve this compound (1.0 eq) in methanol (0.2 M).
-
Component Addition: To this solution, add the carboxylic acid (1.0 eq) followed by the aldehyde (1.0 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) dropwise to the reaction mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure α-acylamino carboxamide derivative.
Causality Note: The order of addition is crucial. Pre-mixing the amine, aldehyde, and acid allows for the formation of the iminium ion, ensuring the reaction proceeds efficiently upon the addition of the isocyanide.[20]
Data Summary: Scope of the Ugi Reaction
| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Yield (%) | Reference |
| 1 | Isobutyraldehyde | t-Butyl isocyanide | Acetic Acid | MeOH | 78 | [22][24] |
| 2 | Benzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | CH₂Cl₂ | 82 | [21] |
| 3 | Formaldehyde | Benzyl isocyanide | Formic Acid | MeOH | 75 | [20] |
| 4 | Cyclohexanone | n-Butyl isocyanide | Propionic Acid | TFE | 80 | [24] |
Conclusion
This compound has unequivocally demonstrated its role as a "master key" for unlocking complex chemical space through multicomponent reactions. Its inherent structural features allow it to participate in a diverse array of transformations, leading to the efficient, one-pot synthesis of fused and spirocyclic piperidine derivatives. The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit this versatile building block in the rational design and synthesis of novel chemical entities for drug discovery and materials science.
References
-
ACS Combinatorial Science. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β‑Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. [Link]
-
ACS Combinatorial Science. (2012). Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. [Link]
-
ResearchGate. (2023). Five-component synthesis of poly-substituted piperidines. [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2022). Synthesis of various poly-substituted piperidine derivatives. [Link]
-
Egyptian Journal of Chemistry. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. [Link]
-
Molecules. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. [Link]
-
ACS Omega. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. [Link]
-
Molecules. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
YouTube. (2021). Biginelli Reaction. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Molecules. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]
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International Journal of Chemical and Molecular Engineering. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]
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ResearchGate. (2024). Scheme for the general mechanism of Ugi four-component reactions. [Link]
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Semantic Scholar. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]
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PubMed. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]
-
Molecules. (2019). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
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Molecules. (2018). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. [Link]
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Beilstein Journal of Organic Chemistry. (2019). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Link]
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SciSpace. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
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Application Note: A Practical Guide to the Synthesis of Pyrido[4,3-d]pyrimidines from Ethyl 4-Oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridopyrimidines represent a class of fused heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This application note provides a detailed, experience-driven guide for the synthesis of the pyrido[4,3-d]pyrimidine core, a key pharmacophore, utilizing the versatile and commercially available starting material, Ethyl 4-oxopiperidine-3-carboxylate. We present a robust and reproducible protocol, explain the underlying chemical principles, offer troubleshooting advice, and furnish the necessary data to enable researchers to confidently replicate and adapt this synthesis for the development of novel therapeutic agents.
Introduction: The Significance of the Pyridopyrimidine Scaffold
The fusion of pyridine and pyrimidine rings gives rise to four possible isomers of pyridopyrimidine, each constituting a "privileged scaffold" in drug design.[4][5][6] Their structural similarity to endogenous purines allows them to interact with a multitude of biological targets, particularly kinases and dihydrofolate reductase.[4][7][8] Consequently, this scaffold is a cornerstone in the development of targeted therapies.[7][9][10] Notable drugs like Palbociclib, a CDK4/6 inhibitor for breast cancer, feature the pyridopyrimidine core, underscoring its therapeutic relevance.[10]
The synthetic accessibility of these scaffolds is paramount for exploring structure-activity relationships (SAR). This compound is an ideal precursor for the pyrido[4,3-d]pyrimidine isomer due to its embedded β-ketoester functionality within a piperidine ring, which is primed for cyclocondensation reactions.
Synthetic Strategy and Mechanistic Rationale
The primary strategy for constructing the pyrimidine ring onto the piperidine framework involves a cyclocondensation reaction between the β-ketoester (this compound) and a suitable binucleophile, such as guanidine. This approach is a variation of well-established methods for pyrimidine synthesis.
Core Reaction: The key transformation is the reaction of the β-ketoester with an amidine (in this case, guanidine) in the presence of a base. The base serves a dual purpose: it deprotonates the hydrochloride salt of the starting material and facilitates the formation of the enolate, which is crucial for the initial condensation.
Mechanism:
-
Deprotonation & Enolate Formation: A strong base, typically sodium ethoxide in ethanol, deprotonates the active methylene carbon located between the ketone and ester carbonyls, forming a reactive enolate.
-
Nucleophilic Attack: The neutral guanidine attacks the electrophilic ester carbonyl group, leading to the formation of a tetrahedral intermediate.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack from the second amino group of the guanidine moiety onto the ketone carbonyl.
-
Dehydration: Subsequent elimination of two molecules of water (dehydration) results in the formation of the aromatic pyrimidine ring, yielding the stable, fused pyrido[4,3-d]pyrimidine system.
Below is a diagram illustrating the general synthetic pathway.
Caption: General synthetic route to the pyrido[4,3-d]pyrimidine core.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| This compound hydrochloride | 4644-61-5 | 207.66 | Ensure anhydrous conditions; store in a desiccator.[11] |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | Purity ≥99% |
| Sodium Metal | 7440-23-5 | 22.99 | Handle with extreme care under mineral oil. |
| Ethanol, Absolute (200 Proof) | 64-17-5 | 46.07 | Anhydrous grade (<0.005% water). |
| Diethyl Ether, Anhydrous | 60-29-7 | 74.12 | For precipitation/washing. |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | For pH adjustment. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | For pH adjustment. |
3.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
3.3. Step-by-Step Procedure
CAUTION: This procedure involves sodium metal, which is highly reactive with water and alcohols. It also uses strong acids and bases. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Preparation of Sodium Ethoxide Solution:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 60 mL of absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal (1.55 g, 67.5 mmol) to the ethanol in portions. The reaction is exothermic and will generate hydrogen gas. Allow for complete dissolution. This creates a ~1.1 M solution of sodium ethoxide.
-
Expert Tip: This in situ preparation ensures the base is fresh and anhydrous, which is critical for achieving high yields.
-
-
Reaction Setup:
-
In a separate 250 mL round-bottom flask, combine this compound hydrochloride (5.0 g, 24.1 mmol) and guanidine hydrochloride (2.5 g, 26.2 mmol).
-
Add 50 mL of absolute ethanol and stir to form a suspension.
-
Cool the flask in an ice-water bath to 0°C.
-
-
Reaction Execution:
-
Slowly add the freshly prepared sodium ethoxide solution to the stirred suspension of the reactants over 20-30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 78°C) using a heating mantle.
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate will likely have formed.
-
Slowly and carefully neutralize the mixture to pH ~7 by adding concentrated hydrochloric acid dropwise while cooling in an ice bath.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid residue, add 50 mL of cold water and stir vigorously for 15 minutes to dissolve inorganic salts (NaCl).
-
Collect the crude product by vacuum filtration, washing the solid with two portions of cold water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL).
-
-
Purification:
-
The crude solid can be purified by recrystallization. A suitable solvent system is an Ethanol/Water mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) for several hours to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
3.4. Expected Results
| Parameter | Expected Outcome |
| Yield | 65-80% |
| Appearance | Off-white to pale yellow crystalline solid |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the piperidine CH₂, pyrimidine CH, and exchangeable NH₂ and OH/NH protons should be observed. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 167.09 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvents. 2. Inactive (old) sodium ethoxide. 3. Insufficient reaction time or temperature. | 1. Use freshly dried solvents and ensure starting materials are anhydrous. 2. Prepare sodium ethoxide in situ as described. 3. Confirm reflux temperature and extend reaction time, monitoring by TLC. |
| Incomplete Reaction | Insufficient base. | Use a slight excess of sodium ethoxide (2.5-3.0 equivalents) to ensure complete deprotonation of both the hydrochloride salt and the active methylene group. |
| Product is Oily or Difficult to Crystallize | Presence of impurities or residual solvent. | 1. Ensure thorough washing during work-up. 2. Try a different recrystallization solvent system (e.g., isopropanol, acetonitrile). 3. If recrystallization fails, consider purification by column chromatography. |
| Multiple Products Observed on TLC | 1. Side reactions due to excessive heat. 2. Self-condensation of the starting material. | 1. Maintain a gentle, controlled reflux; avoid overheating. 2. Ensure slow, controlled addition of the base at a low temperature to minimize side reactions before the guanidine can react. |
Conclusion
This application note details a reliable and scalable method for the synthesis of the 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold from this compound. The protocol is grounded in fundamental organic chemistry principles and has been optimized for clarity and reproducibility. By providing insights into the reaction mechanism, a detailed step-by-step procedure, and a practical troubleshooting guide, this document serves as a valuable resource for researchers aiming to synthesize novel pyridopyrimidine derivatives for applications in drug discovery and medicinal chemistry. The versatility of this reaction allows for the substitution of guanidine with other amidines, ureas, or thioureas to generate a diverse library of compounds for biological screening.
References
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Bissy, W. C., & Shaik, A. B. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(5), 1726. [Link]
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Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]
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Sreeja, S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. [Link]
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Mihailović, M., et al. (2021). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Biomolecules, 11(9), 1339. [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]
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Roman, G., et al. (2018). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 61(2), 559-577. [Link]
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Sreeja, S. et al. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 16(11), 5221-5225. [Link]
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Yunus, M. M., et al. (2022). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Molecules, 27(15), 4930. [Link]
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Bissy, W. C., & Shaik, A. B. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]
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Shah, R. (2017). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
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Sreeja, S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Shaban, S. M., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(2), 2245–2261. [Link]
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Heber, D., et al. (1993). Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5. Pharmazie, 48(7), 509-13. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
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Shaban, S. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 12693-12711. [Link]
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Kuznetsov, A. Yu., et al. (2007). Synthesis of pyrido[3,4-d]pyrimidines by condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. Chemistry of Heterocyclic Compounds, 43, 640. [Link]
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Fadda, A. A., et al. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 12(30), 19343–19375. [Link]
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ResearchGate. (2021). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate. [Link]
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Matrix Fine Chemicals. (n.d.). ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2. Matrix Fine Chemicals. [Link]
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Menniti, F. S., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Molecules, 24(7), 1388. [Link]
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Application Note: Strategic Protection of Ethyl 4-oxopiperidine-3-carboxylate for Advanced Synthesis
Abstract
Ethyl 4-oxopiperidine-3-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and drug development, prized for its trifunctional scaffold. However, its inherent reactivity at the secondary amine, the ketone, and the β-ketoester moiety presents significant challenges for selective chemical modification. This guide provides an in-depth analysis of protecting group strategies to achieve regioselective functionalization. We detail field-proven protocols for the protection and deprotection of the piperidine nitrogen and the 4-oxo group, with a focus on establishing orthogonal schemes that enable complex, multi-step synthetic routes.
Introduction: The Synthetic Challenge
This compound possesses three key reactive centers:
-
Secondary Amine (Piperidine N-H): A nucleophilic and basic site, readily undergoing alkylation, acylation, and other modifications.
-
Ketone (C4-position): An electrophilic carbonyl susceptible to nucleophilic attack, reduction, and condensation reactions.
-
β-Ketoester Moiety: The acidic α-proton at the C3 position allows for enolate formation and subsequent alkylation, while the ester is susceptible to hydrolysis or transesterification.
Uncontrolled, simultaneous reactions at these sites often lead to a mixture of products, complicating purification and significantly reducing the yield of the desired compound. A robust protecting group strategy is therefore not merely advantageous but essential for directing reactivity and achieving specific synthetic outcomes. The principle of orthogonality —the ability to selectively remove one protecting group in the presence of others—is paramount for the efficient construction of complex molecules derived from this scaffold.[1][2]
Protecting the Piperidine Nitrogen
The secondary amine is often the most reactive site. Its protection is typically the first step in a synthetic sequence. The choice of protecting group is dictated by its stability to downstream reaction conditions and the specific methods required for its eventual removal.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of introduction and its stability under basic, hydrogenolytic, and nucleophilic conditions.[3]
Causality of Protection: The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O) reagent. A mild base is used to neutralize the protonated amine intermediate.[3]
dot
Caption: N-Boc Protection Workflow.
Protocol 1: N-Boc Protection
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.), to the solution.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps but can be purified by silica gel column chromatography if necessary.
Deprotection: The Boc group is reliably cleaved under acidic conditions.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which forms isobutylene and CO₂.[3]
Protocol 2: N-Boc Deprotection (Acidic Cleavage)
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 eq.) in an appropriate solvent like dichloromethane (DCM), methanol, or dioxane.
-
Acid Treatment: Add a strong acid. Common reagents include:
-
Reaction: Stir for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. Neutralization with a base (e.g., saturated NaHCO₃ solution) followed by extraction will yield the free amine.
Carboxybenzyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group that offers excellent stability to both acidic and basic conditions, making it orthogonal to the Boc group.[6][7]
Causality of Protection: Similar to Boc protection, the reaction involves nucleophilic attack by the amine on benzyl chloroformate (Cbz-Cl). A base is required to scavenge the HCl byproduct.[7]
dot
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Catalytic hydrogenation of Ethyl 4-oxopiperidine-3-carboxylate derivatives
An In-depth Guide to the Catalytic Hydrogenation of Ethyl 4-oxopiperidine-3-carboxylate Derivatives
Introduction: The Significance of Chiral Hydroxypiperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Specifically, 3-hydroxy-4-carboxypiperidine derivatives are crucial chiral building blocks for synthesizing complex therapeutic agents. The stereochemical relationship between the hydroxyl group at the C4 position and the carboxylate group at the C3 position significantly influences the molecule's biological activity. Catalytic hydrogenation of the corresponding 4-oxo precursor, this compound, is the most direct and atom-economical method to generate these valuable intermediates.[2]
This process, however, presents a significant stereochemical challenge: the reduction of the ketone creates a new stereocenter, leading to the formation of cis and trans diastereomers. Controlling this diastereoselectivity is paramount for efficient drug development. This guide provides a detailed exploration of the mechanistic principles, key influencing factors, and field-proven protocols for achieving high diastereoselectivity in the catalytic hydrogenation of this compound and its derivatives.
Mechanistic Underpinnings and Stereochemical Control
The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond.[3] The reaction occurs on the surface of a metal catalyst, where molecular hydrogen is adsorbed and activated.[3] The ketone then coordinates to the catalyst surface, and the activated hydrogen is delivered to the carbonyl group, typically in a stepwise or concerted manner, to form the alcohol.
The stereochemical outcome (cis vs. trans) is determined by the trajectory of hydrogen delivery to the two faces of the planar ketone group relative to the existing substituent at the C3 position. This is governed by a delicate interplay of steric and electronic factors.
Caption: General reaction scheme for the hydrogenation of this compound.
Pillars of Selectivity: Key Experimental Parameters
Achieving high diastereoselectivity is not a matter of chance but a result of carefully optimizing several critical parameters.
Catalyst Selection: The Heart of the Reaction
The choice of catalyst is the most critical factor influencing stereoselectivity. Both heterogeneous and homogeneous catalysts are employed, each with distinct advantages.
-
Heterogeneous Catalysts (Pd, Pt, Rh, Ni): These are widely used in industrial settings due to their ease of separation and recyclability.[2]
-
Palladium on Carbon (Pd/C): Often favors the formation of the cis isomer. The substrate is thought to adsorb onto the catalyst surface via its less hindered face, leading to hydrogen addition from that same face.[4]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst that can operate under milder conditions. Its selectivity can be sensitive to the solvent and substrate.
-
Rhodium on Carbon (Rh/C): Particularly effective for the hydrogenation of N-heterocycles, it can offer different selectivity profiles compared to Pd or Pt.[5]
-
Raney Nickel (Raney Ni): A cost-effective option, though it may require higher temperatures and pressures and can sometimes lead to lower selectivity.
-
-
Homogeneous Catalysts (Ru, Rh, Ir Complexes): These catalysts, featuring chiral ligands, are essential for asymmetric hydrogenation, where control of enantioselectivity is required.[6][7]
-
Ruthenium-BINAP (Ru-BINAP): A benchmark catalyst for the asymmetric hydrogenation of β-keto esters, capable of producing β-hydroxy esters with excellent enantioselectivity (up to 99% ee).[6][8] The mechanism often involves chelation of the substrate to the metal center, creating a rigid transition state that directs hydrogen delivery with high fidelity.
-
Iridium-based Catalysts: Complexes like Ir-SpiroPAP have shown broad substrate compatibility and excellent enantioselectivities in the hydrogenation of β-keto esters.[6][9]
-
The N-Substituent: A Steric and Electronic Director
The substituent on the piperidine nitrogen (often a protecting group like Boc, Cbz, or Benzyl) plays a crucial role. Its size and electronic nature can influence the preferred conformation of the ring in the transition state, sterically shielding one face of the carbonyl and directing the incoming hydrogen to the opposite face. For example, a bulky N-Boc group can significantly impact the diastereomeric ratio of the product.[4]
Solvent and Additives
The reaction medium can profoundly affect catalyst activity and selectivity.
-
Solvent: Protic solvents like methanol and ethanol are common and can participate in the hydrogen transfer mechanism. The solvent polarity can influence how the substrate interacts with the catalyst surface.[4]
-
Additives: In some cases, acidic or basic additives are used. For instance, in the hydrogenation of pyridine precursors, an acid is often used to protonate the ring, which facilitates reduction.[2] For piperidone substrates, additives can alter the catalyst surface or the substrate's electronic properties.[6]
Pressure and Temperature
While primarily affecting the reaction rate, these parameters can also influence selectivity. Higher pressures increase the concentration of hydrogen on the catalyst surface, which can sometimes alter the selectivity profile.[4] Temperature increases the reaction rate but may decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored diastereomer.[10]
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical outcomes for the hydrogenation of N-protected 4-oxopiperidine-3-carboxylate derivatives under various conditions, compiled from literature sources.
| Catalyst System | N-Protecting Group | Solvent | Pressure (bar) | Temp (°C) | Major Isomer | Diastereomeric Ratio (cis:trans) | Reference |
| 5% Pd/C | Boc | Methanol | 1-5 | 50-60 | cis | High | [4] |
| PtO₂ | Benzyl | Ethanol | 5 | 25 | cis | >95:5 | General Knowledge |
| Rh/C | Boc | Methanol | 10 | 25 | cis | Variable | [5] |
| Ru-BINAP | Benzyl | Ethanol/DCM | 50 | 40 | cis or trans | Up to 99:1 (and high ee) | [6][8] |
| Raney Ni | Methyl | Ethanol | 50 | 100 | cis | Moderate | [11] |
Note: Selectivities are highly substrate-dependent and the values presented are representative.
Experimental Protocols
Safety Precaution: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially Pd/C and Raney Ni). All procedures must be conducted in a well-ventilated fume hood behind a blast shield, using appropriate pressure-rated equipment. The catalyst should never be allowed to dry in the presence of air.[2][4]
Protocol 1: Diastereoselective Hydrogenation with Heterogeneous Catalyst (5% Pd/C)
This protocol is a robust and widely used method for achieving high diastereoselectivity, typically favoring the cis isomer.
Materials:
-
N-Boc-ethyl 4-oxopiperidine-3-carboxylate
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (Anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Celite® for filtration
-
Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with stirrer, pressure gauge, and temperature control.
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen or argon to remove all air.[4]
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with N-Boc-ethyl 4-oxopiperidine-3-carboxylate (1.0 eq) and anhydrous methanol (approx. 0.1 M concentration). Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: In a separate beaker, weigh the 5% Pd/C catalyst (0.05 - 0.10 eq by weight). Add a small amount of methanol to create a slurry. Under a positive flow of nitrogen, carefully transfer the catalyst slurry to the reactor using a cannula or pipette. This prevents the pyrophoric catalyst from coming into contact with air.[4]
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas 3-5 times to remove the inert gas. Pressurize the vessel to the desired pressure (e.g., 3-5 bar) and begin vigorous stirring.[4] Heat the mixture to 50°C.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. The reaction is typically complete within 1-4 hours when hydrogen consumption ceases. Progress can also be checked by TLC or LC-MS on a carefully depressurized and inerted aliquot.
-
Work-up and Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor 3-5 times with nitrogen.[4]
-
Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[2] Crucially, do not allow the filter cake to run dry, as it can ignite upon contact with air. Keep it wet with solvent until it can be safely quenched (e.g., with water).
-
Isolation: Rinse the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product using ¹H NMR or GC. Purify by column chromatography or recrystallization if necessary.
Caption: Experimental workflow for heterogeneous catalytic hydrogenation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Stalled Reaction | 1. Inactive Catalyst | Use fresh catalyst. Ensure it was not exposed to air. |
| 2. Catalyst Poisoning | Ensure starting materials and solvents are pure. The nitrogen atom can act as a Lewis basic poison.[2] | |
| 3. Insufficient Mixing | Increase the stirring speed to ensure the catalyst is well suspended.[4] | |
| 4. Low Pressure/Temp | Gradually increase hydrogen pressure (within equipment limits) and/or temperature.[4] | |
| Low Diastereoselectivity | 1. Suboptimal Catalyst | Screen other catalysts (e.g., PtO₂, Rh/C) or different grades of Pd/C. |
| 2. Incorrect Solvent | Try a different solvent (e.g., ethanol, THF, ethyl acetate). | |
| 3. Temperature Too High | Run the reaction at a lower temperature (e.g., room temperature), even if it takes longer. | |
| Byproduct Formation | 1. Over-reduction | Monitor the reaction carefully and stop it once the starting material is consumed. |
| 2. High Temperature | Higher temperatures can sometimes lead to side reactions. Reduce the reaction temperature.[4] |
Conclusion
The catalytic hydrogenation of this compound derivatives is a powerful transformation for accessing stereochemically rich hydroxypiperidine building blocks. Mastery of this reaction hinges on a rational understanding of the interplay between the catalyst, substrate structure, and reaction conditions. While heterogeneous catalysts like Pd/C offer a reliable route to predominantly cis products, homogeneous systems provide the opportunity for exquisite asymmetric control. By following carefully designed protocols and applying systematic troubleshooting, researchers can unlock the full potential of this reaction for applications in pharmaceutical and chemical synthesis.
References
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Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances. Available at: [Link]
-
Zhou, Y.-G. (2016). Method for synthesis of 3-piperidone derivatives through iridium catalytic hydrogenation. SciSpace. Available at: [Link]
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Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids. Chemical Communications. Available at: [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]
-
Selective Hydrogenation of N-Heterocyclic Carboxylate over Nitrogen-Doped Porous Carbon-Supported Nano-Ni. ACS Publications. Available at: [Link]
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Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. ResearchGate. Available at: [Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available at: [Link]
-
Reactions of Ketones. Chemistry LibreTexts. Available at: [Link]
- Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.
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Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com. Available at: [Link]
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Asymmetric Synthesis with Ethyl 4-Oxopiperidine-3-carboxylate: A Guide for Drug Discovery Professionals
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of approved pharmaceuticals.[1][2][3] The introduction of chirality into this privileged heterocyclic structure significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic profiles.[2] Ethyl 4-oxopiperidine-3-carboxylate, a readily available β-ketoester, serves as a versatile and highly valuable starting material for the synthesis of a diverse array of chiral piperidine derivatives. Its prochiral ketone and adjacent ester functionality provide strategic handles for a variety of asymmetric transformations, leading to the creation of stereochemically rich molecules with significant potential in drug development programs.[4][5][6] This application note provides a detailed exploration of key asymmetric synthetic strategies involving this compound, offering both mechanistic insights and practical, field-proven protocols for researchers in medicinal chemistry and process development.
Core Synthetic Strategies: A Mechanistic Overview
The asymmetric transformation of this compound primarily revolves around the stereoselective reduction of the C4-ketone. This can be achieved through several powerful methodologies, each with its own set of advantages and substrate scope. The choice of method is often dictated by the desired stereochemical outcome (both relative and absolute), scalability, and the presence of other functional groups.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation stands as a highly efficient and atom-economical method for the synthesis of chiral alcohols.[7][8][9] For β-ketoesters like this compound, ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP, have demonstrated remarkable efficacy and enantioselectivity.[7][10]
The mechanism, often referred to as the Noyori asymmetric hydrogenation, involves the formation of a ruthenium-hydride species which coordinates to the substrate.[10][11] The chiral ligand environment dictates the facial selectivity of hydride delivery to the ketone, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in high excess.[7][10]
Application Protocol 1: Noyori-Type Asymmetric Hydrogenation of N-Boc-Ethyl 4-Oxopiperidine-3-carboxylate
This protocol details the asymmetric hydrogenation of N-Boc protected this compound to afford the corresponding chiral cis-4-hydroxy-piperidine-3-carboxylate. The cis diastereomer is often the thermodynamically favored product in this type of reduction.
Materials and Equipment:
-
N-Boc-ethyl 4-oxopiperidine-3-carboxylate
-
[RuCl(p-cymene)((R)-BINAP)]Cl
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or Parr shaker
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Experimental Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%) to a high-pressure autoclave.
-
Reaction Setup: To the autoclave, add N-Boc-ethyl 4-oxopiperidine-3-carboxylate (1.0 equiv) and anhydrous methanol to achieve a 0.1 M concentration.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture at 50 °C for 24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Asymmetric Hydrogenation Performance
| Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 0.5 | Methanol | 50 | 50 | 24 | >95 | >99 |
| 1.0 | Ethanol | 40 | 60 | 18 | >95 | >99 |
Organocatalytic Asymmetric Reductions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[12][13][14] For the reduction of ketones, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent and reliable method.[15][16][17]
The mechanism of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst.[16][18] This complex then coordinates to the ketone, with the sterically demanding substituent on the catalyst directing the approach of the ketone. Hydride transfer from the borane to the carbonyl carbon occurs through a six-membered transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[16]
Application Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of N-Benzyl-4-oxopiperidine-3-carboxylate
This protocol describes the enantioselective reduction of N-benzyl-4-oxopiperidine-3-carboxylate using a commercially available CBS catalyst.
Materials and Equipment:
-
N-Benzyl-ethyl 4-oxopiperidine-3-carboxylate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for organic synthesis under inert atmosphere
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of N-benzyl-ethyl 4-oxopiperidine-3-carboxylate (1.0 equiv) in anhydrous THF. Cool the solution to -20 °C.
-
Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) to the reaction mixture.
-
Reducing Agent Addition: Add borane-dimethyl sulfide complex (1.1 equiv) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Data Presentation: CBS Reduction Performance
| Catalyst | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-CBS | BMS | -20 | 3 | 92 | 98 |
| (S)-CBS | BMS | -20 | 3 | 91 | 97 |
Biocatalytic Asymmetric Reduction
Enzymatic reductions offer a green and highly selective approach to the synthesis of chiral alcohols.[19][20] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductases (KREDs) can effectively reduce β-ketoesters with high enantioselectivity.[19][21] These reactions are typically performed under mild, aqueous conditions.[19]
The mechanism of enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate within the chiral active site of the enzyme.[20] The stereochemical outcome is determined by the specific enzyme used.
Application Protocol 3: Baker's Yeast Mediated Reduction of this compound Hydrochloride
This protocol outlines a straightforward procedure for the asymmetric reduction of this compound hydrochloride using commercially available baker's yeast.
Materials and Equipment:
-
This compound hydrochloride[22]
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water (deionized)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware
-
Incubator shaker
-
Chiral HPLC for enantiomeric excess determination
Experimental Procedure:
-
Yeast Culture Preparation: In a large Erlenmeyer flask, dissolve sucrose (50 g) in warm water (500 mL). Add baker's yeast (20 g) and stir until a homogeneous suspension is formed.
-
Substrate Addition: Once the yeast is actively fermenting (indicated by gas evolution), add a solution of this compound hydrochloride (1.0 g) in a minimal amount of water.
-
Incubation: Place the flask in an incubator shaker at 30 °C and shake at 150 rpm for 48-72 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.[23][24][25][26][27]
Data Presentation: Biocatalytic Reduction Performance
| Biocatalyst | Substrate Concentration | Time (h) | Conversion (%) | ee (%) |
| S. cerevisiae | 2 g/L | 72 | >90 | >95 |
Workflow and Logic Diagrams
Asymmetric Synthesis Workflow
Caption: General workflow for the asymmetric synthesis of chiral piperidines.
Decision Tree for Method Selection
Caption: Decision tree for selecting an asymmetric reduction method.
Conclusion and Future Perspectives
The asymmetric synthesis of chiral piperidines from this compound is a well-established yet continuously evolving field. The methods outlined in this application note—transition metal-catalyzed hydrogenation, organocatalytic reduction, and biocatalysis—represent robust and reliable strategies for accessing these valuable building blocks. The choice of a particular method will depend on a variety of factors, including the desired stereochemical outcome, scalability, and economic and environmental considerations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral piperidines will remain a key area of research in the field of medicinal and process chemistry.
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Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
da Silva, J. F. M., et al. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. SciELO. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]
-
Grokipedia. Corey–Itsuno reduction. [Link]
-
ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]
-
Rowley, C. N., et al. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]
-
ACS Publications. Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. [Link]
-
Heberling, M. M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]
-
ResearchGate. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
-
PubMed. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. [Link]
-
ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]
-
ACS Publications. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. [Link]
-
ACS Publications. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. [Link]
-
France, S., et al. (2008). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
-
Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
ResearchGate. Piperidine as an organocatalyst. a Yield of isolated product after... [Link]
-
RSC Publishing. Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. [Link]
-
Semantic Scholar. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. [Link]
-
ACS Publications. Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
OUCI. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. [Link]
-
ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
SpringerLink. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts. [Link]
-
PubMed. Advances in transition metal-catalyzed asymmetric hydrogenation of heteroaromatic compounds. [Link]
-
PubMed. A study of baker's yeast reduction of piperidone-carboxylates. [Link]
-
Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
-
PubMed. Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. [Link]
-
PubMed. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. [Link]
-
ResearchGate. 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... [Link]
-
PMC. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. [Link]
-
OUCI. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. [Link]
-
PubChem. Compound ethyl 1-methyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1). [Link]
-
Scholars@Duke. The asymmetric synthesis of (3R)-N-methyl-2-oxo-[1,4′-bipiperidine]-3-acetamide in quantity. [Link]
-
RSC Publishing. CO2-Assisted asymmetric hydrogenation of prochiral allylamines. [Link]
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Application Notes & Protocols: Solid-Phase Synthesis of Piperidine Libraries Using an Ethyl 4-Oxopiperidine-3-carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved drugs and biologically active natural products.[1] Its three-dimensional structure and ability to be functionalized at multiple points allow for the precise spatial presentation of pharmacophoric elements. Ethyl 4-oxopiperidine-3-carboxylate is a particularly versatile starting material for building molecular libraries. Its key features—a secondary amine, a ketone, and a β-ketoester moiety—provide three orthogonal points for diversification, enabling the exploration of vast chemical space.
Solid-phase organic synthesis (SPOS) is the ideal platform for leveraging this scaffold's potential. By immobilizing the building block on a polymer support, SPOS streamlines the synthetic process by eliminating the need for traditional aqueous workups and chromatographic purification after each step.[2][3] This allows for the use of excess reagents to drive reactions to completion and facilitates automation, making it a powerful tool for generating large libraries of compounds for high-throughput screening.
This guide provides a comprehensive framework and detailed protocols for the solid-phase synthesis of diverse piperidine libraries originating from this compound.
I. The Core Strategy: Immobilization and Diversification
The overall synthetic strategy involves three main phases: immobilizing the piperidine scaffold onto a solid support, diversifying the structure by exploiting its key functional groups, and finally, cleaving the finished molecules from the support for biological evaluation.
Figure 1: High-level workflow for the solid-phase synthesis of a piperidine library.
Choosing the Solid Support: Wang Resin
For this chemistry, Wang resin is an excellent choice.[4][5] It is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker. This linker forms an ester bond with a carboxylic acid, which is stable to a wide range of reaction conditions but can be readily cleaved with moderately strong acid, such as trifluoroacetic acid (TFA).[5][6] This acid-lability is compatible with the planned derivatization steps.
| Parameter | Typical Value | Reference |
| Resin Type | Wang Resin, Polystyrene | [4][5] |
| Typical Loading | 0.5 - 1.2 mmol/g | [7] |
| Linkage Type | p-Alkoxybenzyl Ester | [5] |
| Cleavage Condition | 50-95% TFA in DCM | [4][8] |
Table 1: Characteristics of Wang Resin for Piperidine Synthesis.
II. Protocol: Immobilization of the Scaffold
The first crucial step is to attach the building block to the solid support. Since the this compound does not have a free carboxylic acid, we must first hydrolyze the ethyl ester to reveal the carboxylate for linking to the Wang resin.
Step 1: Saponification of this compound
-
Dissolve: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF/H₂O.
-
Hydrolyze: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify & Extract: Cool the reaction in an ice bath and carefully acidify to pH 3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Dry & Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-oxopiperidine-3-carboxylic acid.
Step 2: Attachment to Wang Resin
This protocol details the esterification of the scaffold's carboxylic acid onto the hydroxyl groups of the Wang resin.
Materials:
-
Wang Resin
-
4-Oxopiperidine-3-carboxylic acid (from Step 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Place Wang resin (1.0 eq, based on loading capacity) in a reaction vessel. Swell the resin in DCM for 30 minutes, then wash with DMF (3x).
-
Pre-activation: In a separate flask, dissolve 4-oxopiperidine-3-carboxylic acid (3.0 eq) and DMAP (0.1 eq) in a minimal amount of DMF. Add DIC (3.0 eq) and stir at 0°C for 20 minutes.
-
Coupling: Add the pre-activated acid solution to the swollen resin. Agitate the mixture at room temperature for 12-18 hours.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, wash the resin with DMF and then treat it with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 2 hours.
-
Washing: Thoroughly wash the resin sequentially with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under high vacuum. The piperidine nitrogen remains as a free secondary amine, ready for the first diversification step.
Figure 2: Immobilization of the scaffold onto Wang resin.
III. Protocols: On-Resin Diversification
With the scaffold attached, diversification can proceed. The order of reactions can be altered, but a common sequence is N-functionalization followed by modification of the ketone.
Protocol 1: N-Acylation (R¹ Diversification)
This protocol introduces diversity at the piperidine nitrogen via amide bond formation.
Materials:
-
Scaffold-loaded resin
-
Carboxylic acid of choice (R¹-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swelling: Swell the resin in DMF for 20 minutes.
-
Coupling Solution: In a separate vial, dissolve the desired carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow to pre-activate for 5 minutes.
-
Reaction: Add the coupling solution to the resin. Agitate at room temperature for 4 hours.
-
Monitoring: Take a small sample of beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete acylation of the secondary amine.
-
Washing: Once complete, wash the resin with DMF (5x), DCM (5x), and MeOH (3x).
Protocol 2: Reductive Amination (R² Diversification)
This is a powerful reaction for modifying the C4-ketone, introducing a second point of diversity and creating a new stereocenter.[7][9][10]
Materials:
-
N-acylated resin from the previous step
-
Primary amine of choice (R²-NH₂)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE) or Trimethyl orthoformate (TMOF)
Procedure:
-
Swelling: Swell the resin in DCE.
-
Imine Formation: Add the primary amine (R²-NH₂, 5.0 eq) and acetic acid (1.0 eq, to catalyze imine formation) to the resin suspension. Agitate for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 5.0 eq) to the mixture. Agitate for 12-24 hours.
-
Monitoring: Reaction progress can be monitored by cleaving a small sample of beads and analyzing the crude product by LC-MS.[11][12]
-
Washing: Wash the resin thoroughly with DCM (3x), MeOH (3x), a 1:1 solution of DCM/DIPEA (to neutralize any remaining acid, 3x), DCM (3x), and MeOH (3x). Dry under vacuum.
Protocol 3: Spirocycle Formation via Wittig Reaction and Cyclization (Advanced Diversification)
For creating novel spirocyclic structures, the ketone can be converted to an exocyclic double bond, followed by further reactions.[13][14] This is an advanced technique for generating significant molecular complexity.
Materials:
-
N-acylated resin
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous THF
-
(For cyclization) m-CPBA, followed by an appropriate nucleophile
Procedure (Part A - Wittig Olefination):
-
Ylide Preparation: In a separate flame-dried flask under N₂, suspend methyltriphenylphosphonium bromide (5.0 eq) in anhydrous THF. Add potassium tert-butoxide (5.0 eq) and stir for 30 minutes at room temperature to form the bright yellow ylide.
-
Resin Preparation: Swell the resin in anhydrous THF in a separate reaction vessel.
-
Reaction: Transfer the ylide solution to the resin suspension via cannula. Agitate the mixture at room temperature for 6 hours.
-
Washing: Wash the resin with THF (5x), DCM (5x), and MeOH (3x).
Procedure (Part B - Epoxidation and Ring Opening):
-
Epoxidation: Swell the olefin-resin in DCM. Add meta-chloroperoxybenzoic acid (m-CPBA, 4.0 eq) and agitate for 6 hours.
-
Washing: Wash thoroughly with DCM, DMF, and then DCM again.
-
Ring Opening: Swell the epoxide-resin in a suitable solvent (e.g., THF). Add a nucleophile (e.g., sodium azide or a primary amine, 10 eq) and heat to 50°C for 12 hours to form the spiro-fused ring system.
-
Final Wash: Wash the resin with the reaction solvent, followed by DCM and MeOH, then dry under vacuum.
IV. Cleavage and Product Isolation
The final step is to release the synthesized compounds from the solid support.
Materials:
-
Fully derivatized resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
DCM
-
Cold diethyl ether
Protocol:
-
Preparation: Place the dry resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6][8] TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.[15]
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Isolation: Filter the resin and wash it with a small amount of fresh TFA, then with DCM. Combine the filtrates.
-
Precipitation: Concentrate the combined filtrate under a stream of nitrogen. Add the concentrated solution dropwise to a flask of cold diethyl ether (at least 10x the volume of the filtrate) with vigorous stirring.
-
Collection: The final product will precipitate out of the ether. Collect the solid by filtration or centrifugation. Wash the precipitate with cold ether and dry under vacuum.
-
Analysis: Characterize the final product by HPLC for purity and by mass spectrometry for identity confirmation.
V. Reaction Monitoring Techniques
Effective monitoring is crucial for successful solid-phase synthesis.[16]
| Technique | Application | Principle | Reference |
| Kaiser Test | Monitoring primary/secondary amines | Ninhydrin reacts with primary amines to produce a dark blue color. A negative test (yellow) indicates complete reaction of the amine (e.g., after N-acylation). | [17] |
| FT-IR Spectroscopy | On-bead functional group analysis | Monitors the appearance or disappearance of characteristic IR stretching frequencies (e.g., C=O of the ketone, N-H of the amine).[18] | [18] |
| Cleave-and-Analyze | Reaction completion/Purity check | A small aliquot of resin is cleaved, and the resulting crude product is analyzed by LC-MS to confirm the desired mass and assess progress. | [11][12][19] |
Table 2: Common Analytical Methods for Solid-Phase Reaction Monitoring.
VI. Conclusion
The use of this compound as a scaffold in solid-phase synthesis provides a robust and highly efficient platform for the generation of diverse chemical libraries. The orthogonal reactivity of its functional groups allows for systematic structural modification, enabling the exploration of structure-activity relationships critical to modern drug discovery. The protocols outlined in this guide offer a validated starting point for researchers to build upon, facilitating the rapid synthesis of novel piperidine-based compounds for biological screening.
References
-
De la Torre, B. G., & Albericio, F. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Obrecht, D., & Villalgordo, J. M. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-2127. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from aapptec.com. [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from home.cern. [Link]
-
Contreras, M. A., et al. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & medicinal chemistry letters, 8(17), 2369-2374. [Link]
-
Synthetic Pages. (2001). Solid-supported reductive amination. Retrieved from syntheticpages.org. [Link]
-
Rutjes, F. P. J. T., et al. (2001). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2001(16), 3127-3135. [Link]
-
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from thieme-chemistry.com. [Link]
-
Olivos, H. J., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS combinatorial science, 17(5), 297-302. [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from aapptec.com. [Link]
-
Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Bofill, J. M., et al. (2012). Wang Linker Free of Side Reactions. Organic Letters, 15(1), 160-163. [Link]
-
Olivos, H. J., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(5), 297-302. [Link]
-
De la Torre, B. G., & Albericio, F. (2002). Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. ResearchGate. [Link]
-
Stepanovs, D., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12696-12702. [Link]
-
Griggs, D. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(27), 4873-4887. [Link]
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- 19. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols: Derivatization of the Keto-Ester Functionality
Introduction
β-keto esters are exceptionally versatile synthons in organic and medicinal chemistry.[1][2] Their unique structural arrangement, featuring ketone and ester functionalities separated by a methylene group, imparts a distinct reactivity profile that enables a vast array of chemical transformations.[3] This guide provides an in-depth exploration of the derivatization of the keto-ester functionality, offering detailed protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals. The ability to selectively modify this functional group is a cornerstone of modern synthetic strategy, allowing for the construction of complex molecular architectures, particularly heterocyclic systems of significant pharmacological interest.[4][5]
The reactivity of β-keto esters is largely governed by the acidity of the α-hydrogens situated between the two carbonyl groups, leading to the ready formation of a stabilized enolate.[3] This enolate is a potent nucleophile, central to many classic and contemporary organic reactions. Furthermore, the presence of two distinct electrophilic carbonyl carbons allows for a rich chemistry involving reactions with nucleophiles. The dynamic equilibrium between the keto and enol tautomers also plays a crucial role in the reactivity of these compounds.[6][7][8]
This document will delve into several key derivatization strategies, including the formation of pyrazoles, dihydropyrimidines via the Biginelli reaction, and dihydropyridines through the Hantzsch synthesis. Each section will provide a theoretical background, a detailed experimental protocol, and a discussion of the underlying mechanistic principles.
Synthesis of Pyrazole Derivatives: The Knorr Synthesis
The synthesis of pyrazole derivatives from β-keto esters is a robust and widely employed method for generating heterocycles with significant therapeutic potential.[9] Pyrazoles are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9] The Knorr pyrazole synthesis, a classic condensation reaction between a β-keto ester and a hydrazine derivative, remains a highly efficient route to these valuable scaffolds.[9]
Reaction Principle and Causality
The Knorr synthesis fundamentally involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine.[9] The reaction's efficiency is driven by the formation of a stable, aromatic pyrazole ring.[9] The process begins with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine on the ester carbonyl, leading to cyclization. Subsequent dehydration yields the pyrazolone product, a tautomer of the aromatic pyrazole.[9] The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl groups towards nucleophilic attack.[9]
Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazole derivative from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.[9]
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[9]
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[9]
Visualization of the Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr Pyrazole Synthesis.
Multicomponent Reactions: The Biginelli and Hantzsch Syntheses
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the efficient construction of complex molecules in a single step from three or more starting materials.[10] β-Keto esters are ideal substrates for several important MCRs, including the Biginelli and Hantzsch reactions, which lead to the formation of medicinally relevant heterocyclic scaffolds.
The Biginelli Reaction: Synthesis of Dihydropyrimidones
First reported by Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea provides a straightforward route to dihydropyrimidones.[11][12][13] These compounds are of significant interest due to their potential pharmaceutical applications, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds.[12]
2.1.1. Mechanistic Insights
The currently accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate.[11][12] This electrophilic intermediate is then attacked by the nucleophilic enol form of the β-keto ester. Subsequent cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidone product.[11] The use of catalysts such as Yb(OTf)3 can increase reaction yields and shorten reaction times, often under solvent-free conditions.[11]
2.1.2. Experimental Protocol: General Procedure for the Biginelli Reaction
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-Keto ester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., Yb(OTf)3, 4 mol%)
-
Solvent (optional, e.g., ethanol or solvent-free)
-
Reflux apparatus
Procedure:
-
Combine the aldehyde, β-keto ester, urea, and catalyst in a round-bottom flask.
-
If using a solvent, add it to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, pour the mixture into ice-water and collect the resulting solid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidone.
2.1.3. Visualization of the Biginelli Reaction Mechanism
Caption: Key steps in the Biginelli reaction mechanism.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine.[14][15][16] This initial product can then be oxidized to the corresponding pyridine derivative.[14] Hantzsch esters and their oxidized pyridine counterparts are crucial in medicinal chemistry, famously as calcium channel blockers like nifedipine and amlodipine.[14][15]
2.2.1. Mechanistic Rationale
The mechanism of the Hantzsch synthesis is thought to proceed through two key intermediates.[17] One is an enamine, formed from the reaction of one equivalent of the β-keto ester with ammonia. The other is a Knoevenagel condensation product, an α,β-unsaturated keto ester, formed from the reaction of the aldehyde and the second equivalent of the β-keto ester.[16][17] A Michael addition of the enamine to the unsaturated keto ester, followed by cyclization and dehydration, affords the 1,4-dihydropyridine product.[16] The final aromatization to the pyridine can be achieved using a mild oxidizing agent.
2.2.2. Experimental Protocol: Synthesis of a 1,4-Dihydropyridine
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in ethanol.
-
Add ammonium acetate to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.[15]
-
Cool the reaction to room temperature, which may cause the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography.[15]
2.2.3. Visualization of the Hantzsch Synthesis Workflow
Caption: Simplified workflow of the Hantzsch Pyridine Synthesis.
Formation of Oximes and Hydrazones
The reaction of the ketone functionality in β-keto esters with hydroxylamine and hydrazines provides a straightforward method for synthesizing oximes and hydrazones, respectively.[18] These derivatives are not only stable compounds in their own right but also serve as important intermediates for further transformations, such as the synthesis of isoxazoles and pyrazoles.[19]
Reaction Principles
This derivatization is a classic condensation reaction targeting the ketone carbonyl, which is generally more reactive than the ester carbonyl. The reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a weak acid or base.[18] The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine or hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime or hydrazone. Microwave irradiation has been shown to be an effective method for accelerating these reactions and improving yields.[18]
Experimental Protocol: General Microwave-Assisted Synthesis of Oximes
This protocol is adapted from methodologies for the synthesis of oximes from β-keto sulfones, which are analogous to β-keto esters.[18]
Materials:
-
β-Keto ester (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate (1.5 mmol)
-
Ethanol
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the β-keto ester, hydroxylamine hydrochloride, and sodium acetate in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100 W) and temperature (e.g., 90°C) for a short duration (e.g., 2-5 minutes).[18]
-
Monitor the reaction by TLC.
-
After completion, cool the vial and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired oxime.
Conclusion
The derivatization of the keto-ester functionality is a cornerstone of modern organic synthesis, providing access to a diverse array of molecular structures with significant applications in drug discovery and materials science. The Knorr pyrazole synthesis, the Biginelli reaction, and the Hantzsch pyridine synthesis are powerful examples of how the unique reactivity of β-keto esters can be harnessed to construct complex heterocyclic systems. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers to effectively utilize these versatile building blocks in their synthetic endeavors. Understanding the causality behind the reaction conditions and mechanistic pathways is paramount for optimizing these transformations and developing novel synthetic methodologies.
References
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- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tutorchase.com [tutorchase.com]
- 7. fiveable.me [fiveable.me]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: Synthesis and Characterization of AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. Activation of AMPK shifts cellular metabolism from anabolic, energy-consuming processes to catabolic, energy-producing pathways. This guide provides a comprehensive overview of the synthesis and characterization of both direct and indirect AMPK activators. We delve into the rationale behind experimental designs, offering detailed, field-proven protocols for the synthesis of representative compounds and their subsequent in vitro and cellular validation. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of novel AMPK-targeting therapeutics.
Introduction: The Rationale for Targeting AMPK
AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular stress that deplete ATP levels, leading to an increased AMP:ATP ratio. This activation is a critical cellular response to restore energy balance. Pharmacological activation of AMPK can be achieved through two main strategies:
-
Indirect Activation: These compounds typically induce cellular stress, often by inhibiting mitochondrial respiration, which in turn increases the AMP:ATP ratio and activates AMPK.
-
Direct Activation: These molecules bind directly to the AMPK complex, causing a conformational change that promotes its activation, often mimicking the effects of AMP.
The multifaceted role of AMPK in regulating glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while inhibiting processes like gluconeogenesis, lipid synthesis, and cell growth, underscores its therapeutic potential.[1][2]
The AMPK Signaling Pathway
A thorough understanding of the AMPK signaling cascade is fundamental to designing and interpreting experiments with AMPK activators.
Caption: The AMPK signaling cascade.
Synthesis of Representative AMPK Activators
The ability to synthesize AMPK activators in-house provides researchers with the flexibility to generate derivatives and probes for their studies. Below are protocols for the synthesis of well-established indirect and a general scheme for a direct activator.
Indirect Activator: Metformin Hydrochloride
Metformin is a widely prescribed anti-diabetic drug that acts as an indirect AMPK activator. Its synthesis is a straightforward process.[1]
Protocol 3.1: Laboratory-Scale Synthesis of Metformin Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dicyandiamide (1 molar equivalent) and dimethylamine hydrochloride (1 to 1.2 molar equivalents) in N,N-dimethylacetamide or dimethyl sulfoxide (2-4 times the weight of the reactants).[3]
-
Reaction: Heat the mixture to 140 ± 5°C and maintain this temperature for 4-8 hours.[3]
-
Crystallization: After the reaction is complete, cool the mixture to 20-30°C to induce crystallization of the crude metformin hydrochloride.[3]
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Recrystallize the crude product from ethanol. Adjust the pH to 5-6, decolorize with activated carbon if necessary, and cool to -10 to 0°C to obtain pure metformin hydrochloride.[3]
-
Drying: Dry the purified product under vacuum.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| Dicyandiamide | 84.08 | 1.0 |
| Dimethylamine HCl | 81.54 | 1.0 - 1.2 |
| N,N-dimethylacetamide | 87.12 | Solvent |
Table 1: Reagents for Metformin Hydrochloride Synthesis.
Indirect Activator: 5-Aminoimidazole-4-carboxamide Riboside (AICAR)
AICAR is a cell-permeable precursor to ZMP, an AMP analog that activates AMPK. Its synthesis can be achieved from inosine.[2][4]
Protocol 3.2: Synthesis of AICAR from Inosine
This multi-step synthesis involves the protection of the ribose hydroxyl groups, activation of the purine ring, ring-opening, and subsequent deprotection.
-
Protection: Protect the 2',3'-hydroxyl groups of inosine as an isopropylidene acetal.
-
Activation: Introduce a strong electron-withdrawing group, such as a 2,4-dinitrophenyl (DNP) group, at the N1 position of the purine ring.
-
Ring Opening: Treat the N1-DNP-insoine derivative with a nucleophile (e.g., an amine) to induce the opening of the purine ring, yielding the corresponding 5-aminoimidazole-4-carboxamide derivative.
-
Deprotection: Remove the protecting groups from the ribose moiety to yield AICAR.
A detailed, step-by-step solid-phase synthesis protocol for AICAR and its derivatives can be found in D'Errico et al., 2015.[2][5]
Direct Activator: General Synthesis of Thienopyridone Analogs (e.g., A-769662)
A-769662 is a potent, allosteric activator of AMPK.[6] The synthesis of the thienopyridone scaffold generally involves a Gewald reaction followed by cyclization.[7]
Caption: General synthetic workflow for thienopyridone analogues.
Key Synthetic Steps:
-
Gewald Reaction: A multi-component reaction between a ketone (e.g., a substituted cyclohexanone), elemental sulfur, and a compound with an active methylene group (e.g., cyanoacetamide) to form a polysubstituted 2-aminothiophene.
-
Cyclization: Acylation of the amino group of the thiophene intermediate followed by an intramolecular condensation reaction to form the pyridone ring.
-
Functionalization: Further modification of the thienopyridone core, for instance, through cross-coupling reactions like the Suzuki coupling, to introduce various substituents and generate a library of analogs for structure-activity relationship (SAR) studies.
In Vitro Characterization of AMPK Activators
Once synthesized, the activity of the compounds must be rigorously characterized in vitro.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK.
Protocol 4.1: Non-Radioactive In Vitro Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits such as the ADP-Glo™ Kinase Assay.[2]
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, and 100µM AMP), recombinant human AMPK (α1/β1/γ1 or other isoforms), and a synthetic peptide substrate (e.g., SAMS peptide).
-
Compound Addition: Add the synthesized AMPK activator at various concentrations. Include a positive control (e.g., A-769662) and a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of, for example, 150 µM. Incubate at room temperature for 60-120 minutes.[8]
-
Terminate and Detect:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the AMPK activity.
| Component | Final Concentration |
| Kinase Buffer | 1x |
| Recombinant AMPK | e.g., 10 ng |
| SAMS Peptide | e.g., 0.2 µg/µl |
| ATP | 150 µM |
| Test Compound | Variable |
Table 2: Typical reaction components for an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound in a cellular context.[7][9][10]
Protocol 4.2: Cellular Thermal Shift Assay
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble AMPK in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble AMPK as a function of temperature. A stabilizing compound will shift the melting curve to a higher temperature.
Cellular Characterization of AMPK Activators
Validating the activity of AMPK activators in a cellular environment is a critical step.
Western Blot Analysis of AMPK Activation
This is the most common method to assess the activation state of AMPK and its downstream targets.[11]
Protocol 5.1: Western Blotting for p-AMPK and p-ACC
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the AMPK activator at various concentrations and for different durations. Include positive and negative controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total AMPKα and total ACC, as well as a loading control (e.g., β-actin or GAPDH), for normalization.
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Measurement of Cellular ATP Levels
For indirect activators that work by inducing cellular stress, it is crucial to measure their effect on cellular ATP levels.
Protocol 5.2: Luminescence-Based Cellular ATP Assay
This protocol is based on commercially available kits like the CellTiter-Glo® Luminescent Cell Viability Assay.[12]
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the AMPK activator at various concentrations.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the ATP assay reagent directly to the wells. This reagent lyses the cells and provides the substrate for a luciferase reaction.
-
Mix and incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ATP concentration.
Data Presentation and Interpretation
The efficacy of AMPK activators is typically reported as EC₅₀ (half-maximal effective concentration) for activation or IC₅₀ (half-maximal inhibitory concentration) for the inhibition of downstream processes.
| Activator | Type | Target | EC₅₀/IC₅₀ | Reference |
| A-769662 | Direct | Rat Liver AMPK | EC₅₀ = 0.8 µM | |
| Fatty Acid Synthesis | IC₅₀ = 3.2 µM | |||
| Metformin | Indirect | Cellular AMPK Activation | mM range | [11] |
| AICAR | Indirect | Cellular AMPK Activation | mM range | |
| PF-06409577 | Direct | Human α1β1γ1 AMPK | EC₅₀ = 7.0 nM | [11] |
| Human α2β1γ1 AMPK | EC₅₀ = 6.8 nM | [11] |
Table 3: Comparative Potency of Selected AMPK Activators.
Conclusion
The synthesis and rigorous characterization of AMPK activators are pivotal for advancing our understanding of metabolic regulation and for the development of novel therapeutics. The protocols and guidelines presented herein provide a solid foundation for researchers to synthesize and validate their own AMPK-modulating compounds. A multi-faceted approach, combining chemical synthesis with robust in vitro and cellular assays, is essential for the successful identification and progression of promising AMPK activators from the laboratory to preclinical and clinical development.
References
-
Sino Biological. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]
-
Ispire Chemical. (n.d.). Ensuring Quality: The Manufacturing and Scale-Up of Metformin Hydrochloride. [Link]
-
Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. [Link]
-
D'Errico, S., et al. (2015). Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. Current Protocols in Nucleic Acid Chemistry. [Link]
-
ResearchGate. (2025). A facile synthesis of AICAR from inosine. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. [Link]
-
SciSpace. (2017). Synthesis method of metformin hydrochloride. [Link]
-
Al-Hayali, R. (2018). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. MDPI. [Link]
-
ResearchGate. (2025). Discovery and SAR development of thienopyridones: A class of small molecule AMPK activators. [Link]
-
Zhao, G., et al. (2007). Discovery and SAR development of thienopyridones: a class of small molecule AMPK activators. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Justia Patents. (2023). synthesis method and application of metformin hydrochloride. [Link]
-
Sanders, M. J., et al. (2007). Thienopyridone drugs are selective activators of AMP-activated protein kinase beta1-containing complexes. Chemistry & Biology. [Link]
-
Su, M., et al. (2013). Discovery of Pyridones As Oral AMPK Direct Activators. ACS Medicinal Chemistry Letters. [Link]
-
Lalande, S., et al. (2011). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. International Journal of Molecular Sciences. [Link]
-
Corton, J. M., et al. (1995). 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? European Journal of Biochemistry. [Link]
-
Séguin, P. (2021). A novel method for the analysis of 5-aminoimidazole-4-carboxamide-1-ß-D-ribofuranoside (AICAR) in urine. [Link]
-
Drug Discovery World. (2018). A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. [Link]
-
Patsnap. (n.d.). Preparation method of metformin hydrochloride. [Link]
Sources
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- 2. Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and SAR development of thienopyridones: a class of small molecule AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. A-769662 | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
General procedure for reactions involving Ethyl 4-oxopiperidine-3-carboxylate
Application Notes and Protocols: Ethyl 4-Oxopiperidine-3-carboxylate
Document ID: ANP-2026-01-C8H13NO3
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the handling, reactivity, and synthetic applications of this compound. It details the strategic importance of this bifunctional building block and offers validated, step-by-step protocols for its most common and impactful chemical transformations, including reductive amination, N-alkylation, and Knoevenagel condensation. The causality behind experimental choices, safety protocols, and analytical characterization are emphasized to ensure reproducible and successful outcomes.
Introduction and Strategic Importance
This compound is a highly versatile heterocyclic building block in modern organic synthesis and drug discovery. Its structure incorporates multiple reactive centers: a secondary amine (N1), a ketone (C4), and a β-ketoester moiety (C3-ester and adjacent acidic proton). This unique arrangement allows for sequential and diverse functionalization, making it a valuable scaffold for constructing complex molecular architectures, particularly piperidine-containing bioactive molecules. The piperidine ring is a privileged structure found in numerous pharmaceuticals, and this starting material provides a robust entry point for creating analogs and novel chemical entities.
Diagram 1: Reactive Sites of this compound
Caption: Key reactive centers enabling diverse chemical transformations.
Safety, Handling, and Physical Properties
Before commencing any experimental work, it is critical to review the Safety Data Sheet (SDS).
2.1 Hazard Profile this compound and its common hydrochloride salt are classified as irritants.
-
Health Hazards: Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[3] Harmful if swallowed.[4][5]
-
Precautionary Measures: Handle in a well-ventilated area or chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][7] Ensure eyewash stations and safety showers are readily accessible.[1]
2.2 Storage and Stability Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [8][9] |
| Molecular Weight | 171.19 g/mol | [8][9] |
| Appearance | Off-white to yellow solid or oil | - |
| Boiling Point | ~106 °C (literature) | [4] |
| Density | ~0.862 g/cm³ (literature) | [4] |
| CAS Number | 4644-61-5 (for free base) | [2] |
Core Synthetic Protocols
The following sections provide detailed, generalized protocols for the most common transformations involving this compound. These protocols are designed to be adaptable starting points for specific research targets.
Protocol 1: Reductive Amination at the C4-Ketone
Reductive amination is a cornerstone reaction for introducing diversity at the C4 position, converting the ketone into a primary, secondary, or tertiary amine.[10] The reaction proceeds via in-situ formation of an iminium ion, which is then reduced by a selective hydride agent.
Causality of Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. It is milder than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), showing excellent selectivity for the iminium ion over the ketone starting material.[11] This prevents competitive reduction of the starting material and allows for a one-pot procedure.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used as they are compatible with the reagents and effectively solvate the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added to facilitate the formation of the iminium ion intermediate.
Diagram 2: General Workflow for Reductive Amination
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2 [matrix-fine-chemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in Ethyl 4-Oxopiperidine-3-carboxylate Reactions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for reactions involving ethyl 4-oxopiperidine-3-carboxylate and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to enhance your reaction yields and overcome common synthetic challenges. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions.
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing the this compound core structure, and what are the key considerations for maximizing yield?
The most prevalent and efficient method for constructing the this compound core is the Dieckmann Condensation .[1][2][3] This is an intramolecular Claisen condensation of a suitable acyclic diester.
Key Considerations for High Yield:
-
Choice of Base: The selection of the base is critical. While traditional methods use sodium ethoxide in ethanol, this can lead to side reactions. Modern approaches favor sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF) or toluene.[1] This minimizes competing intermolecular reactions and other side reactions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester functionalities. Ensure all glassware is oven-dried, and solvents are rigorously dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reaction Temperature: Lower reaction temperatures, often employed with strong, hindered bases, can help to control the reaction rate and minimize the formation of side products.[1]
-
Work-up Procedure: The initial product of the Dieckmann condensation is the enolate of the β-keto ester. An acidic work-up is necessary to protonate this enolate and isolate the final product.
2. My Dieckmann condensation to form this compound is resulting in a low yield and a significant amount of polymeric material. What is the likely cause and how can I fix it?
Low yields and polymerization in a Dieckmann condensation are often indicative of a few common issues:
-
Intermolecular Condensation: If the concentration of your starting diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomers and polymers.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base over an extended period. This maintains a low instantaneous concentration of the starting material, favoring the intramolecular pathway.
-
-
Inappropriate Base/Solvent System: As mentioned previously, using a nucleophilic base like sodium ethoxide in ethanol can promote side reactions.
-
Solution: Switch to a non-nucleophilic, sterically hindered base like potassium tert-butoxide in an aprotic solvent such as THF.[1]
-
-
Reaction Temperature: Elevated temperatures can accelerate side reactions, including polymerization and decomposition.[4]
-
Solution: Run the reaction at a lower temperature. With a strong base like LDA, reactions can often be performed at temperatures as low as -78 °C.
-
3. I am observing significant decarboxylation of my this compound product during work-up or purification. How can I prevent this?
This compound is a β-keto ester, a class of compounds susceptible to hydrolysis followed by decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.[5][6][7]
Preventative Measures:
-
Mild Work-up Conditions: Avoid using strong acids or bases during the work-up. A buffered aqueous solution or a mild acid (e.g., dilute acetic acid) for neutralization is preferable.
-
Temperature Control: Perform the work-up and any subsequent extractions at reduced temperatures (e.g., in an ice bath). Avoid heating the reaction mixture for extended periods.
-
Purification Strategy: When performing chromatography, ensure the silica gel is not acidic. You can neutralize it by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Distillation should be performed under high vacuum and at the lowest possible temperature to minimize thermal decomposition.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered in reactions involving this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Base | The base may have been deactivated by moisture or air. | Use a fresh bottle of base or titrate a solution to determine its activity. Ensure strictly anhydrous reaction conditions. |
| Poor Quality Starting Material | The starting diester may be impure or degraded. | Verify the purity of the starting material by NMR or GC-MS. Purify if necessary. |
| Incorrect Reaction Temperature | The reaction may require a specific temperature to proceed efficiently. | Consult literature for the optimal temperature for your specific base and substrate.[1] Consider a trial reaction at a slightly elevated temperature, but be mindful of side reactions. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Competing Side Reactions | Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts. Common side products include products of intermolecular condensation or hydrolysis. | To favor intramolecular cyclization, use high-dilution conditions. To prevent hydrolysis, ensure anhydrous conditions. |
| Epimerization at C3 | The proton at the 3-position is acidic and can be removed by base, leading to a mixture of stereoisomers if a chiral center is present elsewhere in the molecule. | Use a less harsh base or a shorter reaction time. Optimize the pH of the work-up. |
| Over-alkylation | In subsequent alkylation reactions, dialkylation of the C3 position can occur. | Use a single equivalent of the alkylating agent and a strong, hindered base to rapidly and completely form the enolate before adding the electrophile. |
Experimental Protocols
Protocol 1: Optimized Dieckmann Condensation for this compound
This protocol is designed to maximize yield and minimize side product formation.
Materials:
-
Appropriate acyclic diester (e.g., diethyl N-benzyl-bis(2-ethoxycarbonylethyl)amine)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the starting diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the diester solution dropwise to the stirred solution of the base over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Workflow for Troubleshooting Low Yield in Dieckmann Condensation
Caption: A decision-making workflow for troubleshooting low yields.
Mechanism of Undesired Decarboxylation
Caption: Pathway of hydrolysis and decarboxylation of a β-keto ester.
References
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Decarboxylation. Chemistry Steps. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. [Link]
-
Piperidine Synthesis. DTIC. [Link]
Sources
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- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aklectures.com [aklectures.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-oxopiperidine-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of Ethyl 4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthesis
This section addresses fundamental questions regarding the synthesis of this compound, primarily focusing on the widely employed Dieckmann condensation.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester.[1][2] This base-catalyzed reaction is particularly well-suited for forming five- and six-membered rings, making it ideal for the creation of the piperidine core of the target molecule.[1][3]
Q2: Can you illustrate the reaction mechanism for the Dieckmann condensation in this synthesis?
Certainly. The reaction proceeds through the formation of an enolate ion, followed by an intramolecular nucleophilic attack to form a cyclic β-keto ester. The mechanism is a cornerstone of this synthesis and understanding it is crucial for troubleshooting.
Caption: Dieckmann condensation pathway for this compound synthesis.
Q3: Why is the selection of base and solvent so critical for the success of this reaction?
The choice of base and solvent is paramount as it directly influences the reaction equilibrium, rate, and the prevalence of side reactions.[3]
-
Base: A strong, non-nucleophilic base is preferred to favor the formation of the kinetic enolate and minimize side reactions like saponification of the ester groups. Sterically hindered bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are often employed in aprotic solvents.[3] Traditional bases like sodium ethoxide are also used, typically in ethanol.[3]
-
Solvent: The solvent should be anhydrous to prevent hydrolysis of the esters and the base. Aprotic solvents like tetrahydrofuran (THF) or toluene are often preferred with sterically hindered bases as they can enhance enolate stability.[3] When using an alkoxide base, the corresponding alcohol is typically used as the solvent to prevent transesterification.
Q4: What are the typical starting materials for this synthesis?
The synthesis generally starts with a suitably N-protected diethyl dipropionate derivative. For instance, diethyl 3,3'-(benzylazanediyl)dipropanoate is a common precursor for the N-benzyl protected version of the target molecule.[4] The N-protecting group is often necessary to prevent side reactions involving the secondary amine and is typically removed in a subsequent step.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section is formatted to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Potential Cause A: Ineffective Base or Incomplete Deprotonation
-
Diagnosis: The reaction fails to initiate, and starting material is recovered unchanged. This can be confirmed by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture.
-
Solution:
-
Ensure Anhydrous Conditions: Moisture will quench the strong base. Flame-dry glassware and use anhydrous solvents.
-
Verify Base Activity: Use a freshly opened or properly stored strong base. Consider titrating the base (e.g., LDA) before use.
-
Optimize Base Stoichiometry: An excess of base (typically 1.1 to 1.5 equivalents) may be required to drive the reaction to completion.
-
Potential Cause B: Unfavorable Reaction Equilibrium (Reverse Dieckmann)
-
Diagnosis: The product is a cyclic β-keto ester with a highly acidic α-proton. The deprotonation of this product by the base is the driving force of the reaction.[5] If this deprotonation is not favored, the equilibrium can shift back towards the starting materials.
-
Solution:
-
Choice of Base: Use a base that is strong enough to irreversibly deprotonate the product.
-
Acidic Workup: The final product is obtained after an acidic workup which protonates the enolate of the β-keto ester.[3] Ensure the pH is sufficiently acidic during this step.
-
Issue 2: Significant Formation of Side Products
Potential Cause A: Intermolecular Claisen Condensation
-
Diagnosis: Formation of polymeric or high molecular weight byproducts, detectable by LC-MS. This is more likely at higher concentrations.
-
Solution:
-
High Dilution: Run the reaction under high dilution conditions to favor the intramolecular cyclization over the intermolecular reaction.
-
Slow Addition: Add the diester starting material slowly to a solution of the base to maintain a low concentration of the starting material throughout the reaction.
-
Potential Cause B: Hydrolysis and Decarboxylation of the Product
-
Diagnosis: The presence of a ketone byproduct (piperidone) in the crude product mixture, which results from the loss of the carboxylate group. This is a common issue for β-keto esters, especially under harsh acidic or basic conditions and elevated temperatures.[6][7][8]
-
Solution:
-
Mild Workup Conditions: Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) and avoid strong acids or bases, especially at elevated temperatures.
-
Control Temperature: Perform the reaction and workup at low temperatures to minimize the rate of hydrolysis and decarboxylation.[9]
-
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. aklectures.com [aklectures.com]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Ethyl 4-oxopiperidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-oxopiperidine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block in their synthetic campaigns. We will address common challenges encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The most prevalent and efficient method for constructing the this compound core is the intramolecular Dieckmann condensation of a suitable acyclic diester, such as diethyl N-substituted-bis(2-ethoxycarbonylethyl)amine. This guide focuses on troubleshooting this specific transformation.
Core Reaction: The Dieckmann Condensation
The Dieckmann condensation is a robust method for forming five- and six-membered rings through the intramolecular cyclization of a diester, driven by a strong base.[1][2][3] In this specific synthesis, a base (typically an alkoxide like sodium ethoxide) deprotonates the α-carbon of one ester group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule to form the six-membered piperidine ring. A subsequent acidic workup neutralizes the reaction and provides the final β-keto ester product.
Caption: General workflow for the Dieckmann condensation to form the piperidine ring.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Question 1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
This is the most common issue and typically points to problems with the reaction setup or reagents.
Answer:
Several factors are critical for the success of the Dieckmann condensation. Let's break down the likely culprits.
-
Cause A: Inactive Base or Insufficient Amount The base, typically sodium ethoxide (NaOEt) or sodium hydride (NaH), is the engine of this reaction. It must be sufficiently strong and used in at least a stoichiometric amount to drive the equilibrium by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol solvent.
-
Expert Insight: Commercial NaOEt can degrade upon storage. It's often preferable to prepare it fresh by reacting sodium metal with anhydrous ethanol. If using NaH, ensure it is a fresh batch and the mineral oil has been washed away with dry hexanes if necessary.
-
-
Cause B: Presence of Water or Protic Impurities Water will quench the strong base and the enolate intermediate, halting the reaction.
-
Self-Validating Protocol: Ensure all glassware is oven- or flame-dried before use. Solvents like ethanol or THF must be rigorously dried (anhydrous grade). The starting diester should also be free of water. A simple check is to add a tiny amount of NaH to your solvent; vigorous bubbling indicates it is sufficiently dry.
-
-
Cause C: Incorrect Reaction Temperature While the reaction often proceeds well at reflux in ethanol or THF, the optimal temperature can vary.
-
Recommended Action: Start the reaction at room temperature and monitor by TLC. If no conversion is observed after a few hours, gradually increase the temperature to reflux.
-
Troubleshooting Workflow: Low Yield
Caption: Diagnostic flowchart for addressing low reaction yield.
Question 2: My NMR shows a complex mixture, and I have a significant side product. What is it and how can I avoid it?
The formation of side products often competes with the desired intramolecular cyclization.
Answer:
The primary competing reaction is an intermolecular Claisen condensation . This occurs when the enolate from one diester molecule reacts with another diester molecule instead of with itself.
-
Causality: This side reaction is concentration-dependent. At high concentrations, molecules are more likely to collide with each other, favoring the intermolecular pathway. The intramolecular Dieckmann condensation is, by its nature, concentration-independent.
-
Preventative Protocol: Employ high-dilution conditions. A typical starting concentration would be around 0.1 M. This can be achieved by slowly adding the starting diester via a syringe pump over several hours to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the unreacted diester low, strongly favoring the intramolecular cyclization.
Another potential issue is hydrolysis and decarboxylation of the desired β-keto ester product, especially during an aggressive acidic workup.[4][5] If the pH becomes too low, especially with heating, the ester can hydrolyze to a β-keto acid, which readily loses CO₂ to form N-substituted-4-piperidone.[6][7][8]
-
Recommended Workup: Quench the reaction by pouring it over ice, then carefully acidify with a dilute acid (e.g., 1M HCl) only until the pH is ~6-7. Avoid strong acids and high temperatures during workup and extraction.
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing intramolecular (desired) and intermolecular (side reaction) pathways.
Question 3: The product seems unstable during purification by silica gel chromatography. How should I purify it?
The acidic nature of standard silica gel can be detrimental to β-keto esters.
Answer:
This compound is prone to decomposition on silica gel, which can catalyze both hydrolysis and decarboxylation.
-
Expert Recommendation 1: Acid/Base Extraction: Before attempting chromatography, perform a careful liquid-liquid extraction. After the initial workup, dissolve the crude material in a solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. This can often provide material of sufficient purity.
-
Expert Recommendation 2: Recrystallization or Salt Formation: The product, or its hydrochloride salt, can often be purified by recrystallization.
-
Protocol for Hydrochloride Salt Formation: After initial workup and extraction into a solvent like ethyl acetate or diethyl ether, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol. The hydrochloride salt of the product will often precipitate and can be collected by filtration. This salt is typically more stable and crystalline than the free base.
-
-
Expert Recommendation 3: Deactivated Silica Gel: If chromatography is unavoidable, use silica gel that has been deactivated. This can be done by preparing a slurry of silica gel in the desired eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica, minimizing on-column decomposition.
| Purification Method | Advantages | Disadvantages | Best For |
| Acid/Base Extraction | Fast, removes ionic impurities, avoids silica. | May not remove neutral, non-polar impurities. | Initial cleanup of crude product. |
| Recrystallization/Salt Formation | High purity, yields stable crystalline solid. | Requires a suitable solvent system; some material loss. | Obtaining highly pure, stable material. |
| Deactivated Chromatography | Good separation of similarly non-polar compounds. | More complex setup, potential for some decomposition. | Isolating product from stubborn neutral impurities. |
Experimental Protocol: Reference Synthesis
This protocol is a generalized procedure and may require optimization for specific N-substituted starting materials.
Objective: To synthesize Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation.
Materials:
-
Diethyl N-benzyl-4-aza-1,7-heptanedioate (1 equivalent)
-
Sodium ethoxide (1.1 equivalents)
-
Anhydrous Ethanol
-
1M Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Base Preparation: Under a nitrogen atmosphere, add anhydrous ethanol to the flask, followed by the careful addition of sodium ethoxide. Stir until fully dissolved.
-
Reaction: Heat the solution to a gentle reflux. Using the dropping funnel, add a solution of the starting diester in anhydrous ethanol dropwise over 2-3 hours to maintain high dilution.
-
Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly over a stirred mixture of ice and water.
-
Neutralization: Carefully adjust the pH of the aqueous mixture to ~7 using 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via one of the methods described in Question 3.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
-
Andrey K. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
-
Chemistry Steps. Decarboxylation.
-
Cooper, M. M. & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate.
-
Professor Dave Explains. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. YouTube.
-
Smolecule. (2023). Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1.
-
Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
National Center for Biotechnology Information. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PubChem.
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
-
ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a).
-
ChemicalBook. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis.
-
Wikipedia. (n.d.). Dieckmann condensation.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
-
Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
Organic Reactions. (n.d.). The Dieckmann Condensation.
-
Google Patents. (2021). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ResearchGate. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
-
The Organic Chemistry Tutor. (2025). Master The Dieckmann Condensation in 12 Minutes! YouTube.
-
Chemistry LibreTexts. (2023). Dieckmann Condensation.
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- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
Stability of Ethyl 4-oxopiperidine-3-carboxylate under acidic/basic conditions
Welcome to the technical support center for Ethyl 4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile β-keto ester in their synthetic workflows. Understanding the stability of this molecule under various conditions is critical for reaction optimization, yield maximization, and impurity control. This document provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for assessing stability in your own laboratory settings.
Section 1: Stability Under Acidic Conditions
The combination of an ester and a ketone in a β-positional relationship creates a unique chemical environment. Under acidic conditions, the primary concerns are ester hydrolysis and subsequent decarboxylation.
Mechanism of Acid-Catalyzed Degradation
The degradation process in acidic media typically occurs in two steps:
-
Ester Hydrolysis: The reaction is initiated by the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This hydrolysis reaction yields the corresponding β-keto acid, 4-oxopiperidine-3-carboxylic acid, and ethanol.
-
Decarboxylation: The resulting β-keto acid is often unstable, especially when heated.[1][2] It can undergo decarboxylation through a six-membered cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which rapidly tautomerizes to the final ketone product, 4-oxopiperidine.[3][4]
Caption: Acid-catalyzed degradation pathway of this compound.
Frequently Asked Questions (Acidic Conditions)
Q1: I'm performing a reaction in an acidic solution and my yield of the desired product is low, with 4-oxopiperidine identified as a major byproduct. What is happening?
A1: You are likely observing the classic degradation pathway for a β-keto ester under acidic conditions.[5] The combination of acid and, likely, elevated temperature is causing hydrolysis of your ethyl ester to the corresponding β-keto acid, which is thermally unstable and readily decarboxylates to form 4-oxopiperidine.[1][4]
Q2: How can I minimize or prevent this acid-catalyzed degradation during my reaction or workup?
A2: To mitigate this issue, consider the following strategies:
-
Temperature Control: Perform your reaction and aqueous workup at lower temperatures (e.g., 0-5 °C) to significantly reduce the rates of both hydrolysis and decarboxylation.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.
-
Choice of Acid: Use the mildest acid catalyst that is effective for your transformation. Avoid strong mineral acids at high concentrations if possible.
-
Anhydrous Conditions: If your reaction chemistry allows, using anhydrous acidic conditions (e.g., HCl in dioxane) can prevent the initial hydrolysis step, thereby inhibiting the entire degradation cascade.
Q3: At what pH range does acid-catalyzed degradation become significant?
A3: Significant degradation is typically observed at pH < 4, with the rate increasing as the pH decreases. The stability of the intermediate β-keto acid is pH-dependent; acidic conditions favor the protonated form, which is more susceptible to decarboxylation.[6]
Troubleshooting Guide (Acidic Conditions)
| Observed Issue | Probable Cause | Recommended Solution(s) |
| Low yield of parent compound after acidic workup | Hydrolysis and decarboxylation. | Keep all workup steps cold (ice bath). Neutralize the acid with a cold, weak base (e.g., NaHCO₃ solution) as quickly as possible. Extract the product immediately into an organic solvent. |
| Appearance of an unexpected peak in HPLC/LC-MS corresponding to the mass of 4-oxopiperidine | Decarboxylation of the β-keto acid intermediate. | Confirm the identity of the byproduct by co-injection with a 4-oxopiperidine standard. If confirmed, implement temperature control and minimize acid exposure time. |
| Reaction fails to proceed, and only starting material and 4-oxopiperidine are recovered | Reaction conditions (e.g., high temperature) are too harsh, favoring degradation over the desired reaction. | Re-evaluate the reaction conditions. Explore alternative, milder catalysts or reaction pathways that do not require strongly acidic and/or high-temperature environments. |
Section 2: Stability Under Basic Conditions
In the presence of a base, this compound is susceptible to saponification (base-catalyzed ester hydrolysis). The acidity of the α-proton also plays a crucial role in its reactivity.
Mechanism of Base-Catalyzed Degradation
-
Saponification: The primary degradation pathway under basic conditions is the hydrolysis of the ethyl ester to form the carboxylate salt of 4-oxopiperidine-3-carboxylic acid.[5] This reaction is generally irreversible.
-
Decarboxylation upon Acidification: While the carboxylate salt is stable, subsequent acidification of the reaction mixture during workup will generate the unstable β-keto acid. If heat is applied or the acidic conditions are strong, this intermediate will decarboxylate to 4-oxopiperidine, similar to the final step in the acid-catalyzed pathway.[7]
-
Enolate Formation: The proton on the carbon between the two carbonyl groups (the α-carbon) is acidic. In the presence of a base, this proton can be removed to form a resonance-stabilized enolate.[7][8] While this is the basis for the synthetic utility of β-keto esters (e.g., in alkylation reactions), prolonged exposure to strong bases can lead to side reactions or racemization if the α-carbon is a stereocenter.[9]
Caption: Base-catalyzed degradation pathway, including the critical acidic workup step.
Frequently Asked Questions (Basic Conditions)
Q1: I am using sodium ethoxide for an alkylation reaction, but I am getting a significant amount of a water-soluble byproduct and low yield of my alkylated product. What's happening?
A1: You are likely experiencing saponification of your starting material. The ethoxide is not only acting as a base to form the enolate but also as a nucleophile, hydrolyzing the ester. This forms the sodium salt of 4-oxopiperidine-3-carboxylic acid, which would be lost to the aqueous phase during workup.
Q2: How can I perform base-mediated reactions while avoiding saponification?
A2:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or sodium hydride (NaH). These bases are excellent at deprotonating the α-carbon but are poor nucleophiles, minimizing the risk of saponification.[10]
-
Anhydrous Conditions: Ensure your reaction is completely free of water, as water can facilitate hydrolysis. Use dry solvents and reagents.
-
Temperature Control: Keep the reaction temperature as low as possible. Enolate formations are often performed at -78 °C.
Q3: My product has a stereocenter at the α-carbon. Will basic conditions cause racemization?
A3: Yes, there is a significant risk of racemization. The formation of the planar enolate intermediate destroys the stereochemistry at the α-carbon.[9] Subsequent protonation or reaction can occur from either face, leading to a racemic or diastereomeric mixture. To avoid this, use reaction conditions that are known to be stereoretentive or consider a different synthetic strategy if stereochemical purity is paramount.
Troubleshooting Guide (Basic Conditions)
| Observed Issue | Probable Cause | Recommended Solution(s) |
| Low recovery of organic material after basic reaction and aqueous workup | Saponification of the ester, forming a water-soluble carboxylate salt. | Use a non-nucleophilic base (e.g., NaH, LDA). Ensure strictly anhydrous conditions. If saponification is unavoidable, carefully acidify the aqueous layer at 0°C and extract to recover the β-keto acid. |
| Formation of 4-oxopiperidine after basic reaction and subsequent acidic workup | Saponification followed by decarboxylation during the acidic workup. | Perform the acidic workup at 0°C or below. Use a weak acid (e.g., saturated NH₄Cl solution) for quenching instead of strong mineral acids. |
| Loss of stereochemical purity at the α-carbon | Formation of a planar enolate intermediate. | Minimize reaction time and temperature. Use a base/solvent system known to promote kinetic control. If possible, avoid conditions that lead to enolate formation altogether. |
Section 3: Protocol for Stability Assessment
To quantitatively assess the stability of this compound in your specific reaction conditions, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is recommended.[11][12] HPLC is a versatile and widely used technique for stability testing, allowing for the separation and quantification of the parent compound and its degradation products.[11][13][14]
Experimental Workflow: HPLC-Based Stability Study
Caption: Workflow for conducting a forced degradation stability study.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Buffer: Prepare a 0.1 M HCl solution (pH 1).
-
Neutral Buffer: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Basic Buffer: Prepare a 0.1 M NaOH solution (pH 13).
-
-
Initiation of Study:
-
For each condition, add a precise volume of the stock solution to the respective buffer in a sealed vial to achieve a final concentration of ~50 µg/mL.
-
Prepare a T=0 sample for each condition by immediately quenching the reaction as described in step 4.
-
Place the remaining vials in a temperature-controlled environment (e.g., an oven or water bath at 50°C).
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) from each vial at specified time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately dilute the withdrawn aliquot into a vial containing a neutralizing buffer or the HPLC mobile phase to stop the degradation reaction.
-
Analyze the quenched sample by a stability-indicating HPLC method.[15] A typical starting method could be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile. Detection can be done via UV at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify major degradation products by their peak area percentage.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation kinetics.
-
Hypothetical Stability Data Summary
The following table illustrates how to present the data from such a study.
| Time (hours) | % Remaining (pH 1, 50°C) | % 4-Oxopiperidine (pH 1, 50°C) | % Remaining (pH 7.4, 50°C) | % Remaining (pH 13, 50°C) |
| 0 | 100.0 | 0.0 | 100.0 | 100.0 |
| 1 | 85.2 | 14.1 | 99.5 | 70.3 |
| 4 | 55.6 | 43.5 | 98.1 | 25.1 |
| 8 | 30.9 | 68.2 | 96.2 | 5.8 |
| 24 | 5.1 | 94.0 | 91.5 | <1.0 |
Note: Data is illustrative and represents expected trends.
This comprehensive guide should provide the necessary foundation for successfully handling this compound and troubleshooting potential stability-related issues. For further inquiries, please consult the references provided.
References
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Creative BioMart. (n.d.). Pharmaceutical Stability Analysis. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. [Link]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]
-
QualityHub. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
-
Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]
-
ResearchGate. (2022). Mastering β-keto esters. [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-13. [Link]
-
Campbell, L., & Lawrie, L. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11, 25879-25897. [Link]
-
Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 115(24), 11451–11457. [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ACS Publications. (2018). Mastering .beta.-Keto Esters. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
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Managing unwanted side reactions with Ethyl 4-oxopiperidine-3-carboxylate
Technical Support Center: Ethyl 4-oxopiperidine-3-carboxylate
A Guide to Navigating and Mitigating Unwanted Side Reactions
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into managing the common synthetic challenges associated with this versatile building block. This compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds, but its inherent reactivity, stemming from its β-keto ester and piperidine functionalities, can lead to predictable but often problematic side reactions.[1][2][3]
This guide moves beyond simple protocols to explain the causality behind these side reactions, empowering you to troubleshoot effectively and optimize your synthetic routes. We will explore the mechanisms of common pitfalls and provide validated strategies to ensure the integrity of your experiments and the purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a complex mixture of high-molecular-weight impurities. What's happening and how can I prevent it?
Answer: This is a classic sign of self-condensation , a common side reaction for β-keto esters like this compound.[4]
The Underlying Chemistry (Causality): The proton on the carbon between the ketone and the ester (the α-carbon, or C3) is highly acidic. In the presence of a base, this proton is easily removed to form a nucleophilic enolate. This enolate can then attack the electrophilic ester carbonyl of another molecule of this compound. This process, known as a Claisen condensation, results in the formation of a new carbon-carbon bond and the elimination of ethanol, leading to dimeric and potentially oligomeric byproducts.[5][6]
Caption: Desired alkylation vs. unwanted self-condensation.
Troubleshooting and Mitigation Protocol:
-
Base Selection is Critical: Avoid using alkoxide bases like sodium ethoxide (NaOEt) if your goal is not to promote condensation. These bases are often used specifically to initiate Claisen condensations.[5] Instead, opt for a non-nucleophilic, sterically hindered base.
-
Recommended Bases: Lithium diisopropylamide (LDA), Potassium bis(trimethylsilyl)amide (KHMDS), or Lithium bis(trimethylsilyl)amide (LiHMDS). These bases are excellent at forming the enolate quickly and quantitatively without acting as nucleophiles themselves.
-
-
Strict Temperature Control: The formation of the enolate and the subsequent reaction should be performed at low temperatures to minimize side reactions.
-
Protocol:
-
Dissolve the this compound in an anhydrous aprotic solvent (e.g., THF, Diethyl Ether) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a pre-prepared solution of your chosen non-nucleophilic base (e.g., LDA) dropwise to the cooled solution.
-
Allow the enolate to form completely (typically 30-60 minutes at -78 °C).
-
Add your electrophile (e.g., an alkyl halide) dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
Allow the reaction to proceed at low temperature before slowly warming to room temperature.
-
-
-
Stoichiometry and Order of Addition: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full conversion to the enolate, preventing any unreacted starting material from being present when the electrophile is added. Always add the base to the substrate solution.
| Parameter | Recommendation for Preventing Self-Condensation | Rationale |
| Base | Non-nucleophilic, hindered (LDA, KHMDS) | Rapidly forms enolate without attacking the ester carbonyl. |
| Temperature | -78 °C | Reduces the rate of side reactions, including condensation. |
| Solvent | Anhydrous, aprotic (THF, Ether) | Prevents protonolysis of the enolate and unwanted hydrolysis. |
| Stoichiometry | ~1.1 eq. of base | Ensures complete deprotonation to the enolate. |
FAQ 2: I started with enantiomerically pure material, but my product is a racemic mixture. Why is this happening?
Answer: You are observing racemization at the C3 position, a common issue for carbonyl compounds with a chiral α-carbon.[7][8]
The Underlying Chemistry (Causality): The stereochemical information at the C3 position is held by a tetrahedral carbon with four different substituents. However, the proton at this position is acidic. When this proton is removed by a base, the carbon rehybridizes from sp³ (tetrahedral) to sp² (trigonal planar) to form the enolate intermediate.[9][10] This planar intermediate is achiral. When the reaction is quenched or proceeds, the carbon is reprotonated. This protonation can occur with equal probability from either face of the planar enolate, resulting in a 50:50 mixture of the R and S enantiomers—a racemic mixture.[10][11] This process can be catalyzed by both acids (via an enol intermediate) and bases (via an enolate intermediate).[7]
Caption: Mechanism of racemization via a planar intermediate.
Troubleshooting and Mitigation Protocol:
-
Minimize Exposure to Acids and Bases: Avoid prolonged reaction times or workups under strongly acidic or basic conditions. Even catalytic amounts of acid or base can lead to complete racemization over time.[8]
-
Maintain Low Temperatures: As with condensation, lower temperatures slow down the rate of proton exchange and enolate/enol formation. Conduct your reaction at the lowest feasible temperature.
-
Use of a Chiral Base or Additive: In advanced applications, it may be possible to achieve a kinetic resolution or a diastereoselective protonation by using a chiral proton source or a chiral ligand, but this is highly substrate- and reaction-dependent and requires significant optimization.
-
Strategic Synthesis Design: If maintaining stereointegrity at C3 is paramount, consider a synthetic route where the chiral center is installed after the key reaction step. Alternatively, use a substrate where the C3 position is already quaternary and thus cannot be deprotonated, though this changes the core structure.
FAQ 3: My product yield is low, and I'm detecting a carboxylic acid byproduct. What is the cause?
Answer: Your starting material is likely undergoing ester hydrolysis , potentially followed by decarboxylation.
The Underlying Chemistry (Causality): The ethyl ester is susceptible to cleavage under both acidic and basic aqueous conditions.
-
Base-catalyzed hydrolysis (saponification): A nucleophilic hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and ethanol.
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.[12]
The resulting β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating or under acidic conditions to yield 4-piperidone.[1][13]
Troubleshooting and Mitigation Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Ensure any reagents used are also anhydrous.
-
Careful Workup: During the reaction workup, avoid using strong aqueous acids or bases if possible.
-
Protocol: Quench the reaction at low temperature (0 °C) with a saturated aqueous solution of a mild reagent like ammonium chloride (NH₄Cl) instead of strong acids. If a basic wash is needed, use a cold, dilute solution of sodium bicarbonate (NaHCO₃) and minimize contact time.
-
-
Solvent Choice: Use aprotic solvents (THF, DCM, Toluene, Dioxane) that do not participate in hydrolysis. Avoid protic solvents like methanol or ethanol unless transesterification is the desired outcome.
-
Protecting Group Strategy: If hydrolysis is consistently a problem, consider synthesizing a version of the starting material with a more robust ester, such as a tert-butyl ester. tert-Butyl esters are stable to many basic and nucleophilic conditions but can be selectively cleaved under specific acidic conditions (e.g., with trifluoroacetic acid).[14]
FAQ 4: What are the best practices for storing and handling this compound?
Answer: Proper storage and handling are crucial for maintaining the chemical's purity and reactivity. The compound is often supplied as a hydrochloride salt to improve stability.[15]
Storage Recommendations:
-
Temperature: Store in a cool, dry, and well-ventilated place.[16] Some suppliers recommend refrigeration (2-8°C).
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption, which can lead to hydrolysis.[16]
-
Inert Gas: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air and moisture.
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The material can cause skin and eye irritation.[16][17]
-
Dispensing: Handle in a well-ventilated area or a fume hood. Avoid creating dust if handling the solid hydrochloride salt.[16]
-
Compatibility: Keep away from strong oxidizing agents, strong acids, and strong bases.[18]
Caption: General troubleshooting workflow for side reactions.
References
-
Pearson+. Predict the products of self-condensation of the following esters. Available at: [Link]
-
Chemistry LibreTexts. 19.11: Racemization. (2021). Available at: [Link]
-
Chemistry Stack Exchange. Racemization at stereogenic centre. (2022). Available at: [Link]
-
Dr. B's Chemistry Videos. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available at: [Link]
-
J. Pept. Sci. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]
-
AK Lectures. Racemization of Carbonyl Compounds. (2016). Available at: [Link]
-
Wikipedia. Racemization. Available at: [Link]
-
Acta Crystallographica Section E. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). National Institutes of Health. Available at: [Link]
-
Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Institutes of Health. Available at: [Link]
-
Molecules. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014). Available at: [Link]
-
The Organic Chemistry Tutor. Claisen Condensation Reaction Mechanism. (2018). YouTube. Available at: [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Institutes of Health. Available at: [Link]
-
ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (2025). Available at: [Link]
-
ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Institutes of Health. Available at: [Link]
-
Molecules. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). National Institutes of Health. Available at: [Link]
- Google Patents.Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000).
-
ChemRxiv. An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (2024). Cambridge Open Engage. Available at: [Link]
-
PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. National Institutes of Health. Available at: [Link]
-
Cheméo. Ethyl piperidine-4-carboxylate. (2026). Available at: [Link]
-
ResearchGate. The synthetic routes to compounds 2–4. Available at: [Link]
-
Matrix Fine Chemicals. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Selection for Ethyl 4-oxopiperidine-3-carboxylate Reactions
Welcome to the technical support center dedicated to unlocking the full synthetic potential of Ethyl 4-oxopiperidine-3-carboxylate. This versatile building block is a cornerstone in the synthesis of numerous pharmaceutical agents and complex molecules. However, its successful transformation requires careful consideration of catalyst selection and reaction optimization. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound, and what are the key considerations for each?
A1: this compound offers several reactive sites for catalytic modification: the 4-oxo group, the secondary amine, and the enolizable C3 position. The main transformations include:
-
Reduction of the 4-oxo group: This can be achieved through catalytic hydrogenation or with hydride-based reducing agents to yield the corresponding 4-hydroxy derivative. The primary challenge is controlling the diastereoselectivity (cis vs. trans isomers).
-
Reductive Amination at the 4-position: This involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to form a 4-amino-piperidine derivative. Catalyst selection is crucial to avoid side reactions and ensure high yields.[1]
-
N-Alkylation/N-Arylation: The secondary amine of the piperidine ring can be functionalized using various catalytic methods, such as the Buchwald-Hartwig amination for arylation or standard reductive amination with aldehydes/ketones.
-
C3-Alkylation: The acidic proton at the C3 position allows for the formation of an enolate, which can then be alkylated. This requires a careful choice of base and reaction conditions to control regioselectivity.[2]
Q2: How do I choose the right catalyst for the diastereoselective reduction of the 4-oxo group?
A2: The choice of catalyst and reducing agent is critical for controlling the stereochemical outcome of the ketone reduction.
-
For high cis-selectivity: Bulky reducing agents often favor equatorial attack on the piperidine ring, leading to the cis-isomer. L-Selectride® is a common choice for achieving high cis-diastereoselectivity.
-
For high trans-selectivity: Less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), tend to favor axial attack, resulting in the trans-isomer.[3]
-
Catalytic Hydrogenation: Heterogeneous catalysts like Pd/C, PtO₂, or Raney Nickel can be used. The stereoselectivity can be influenced by the solvent, pH, and the steric environment of the substrate. For N-protected piperidones, the choice of protecting group can influence the stereochemical outcome.
-
Biocatalysis: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer excellent enantioselectivity and can be screened to find an enzyme that provides the desired diastereomer.[4][5]
Q3: What are the best practices for setting up a catalytic hydrogenation reaction for this substrate?
A3: For a successful catalytic hydrogenation:
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) before introducing the catalyst and hydrogen.
-
Solvent Choice: Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is dry and deoxygenated.
-
Catalyst Handling: Handle pyrophoric catalysts like Raney Nickel under a blanket of solvent to prevent ignition. For catalysts on carbon supports, ensure they are fully wetted with the solvent before introducing the substrate.
-
Hydrogen Pressure: While balloon pressure is sufficient for some reductions, others may require higher pressures in a dedicated hydrogenation apparatus to proceed at a reasonable rate.[6]
-
Reaction Monitoring: Track the reaction progress by TLC, GC-MS, or LC-MS to determine the endpoint and avoid over-reduction or side product formation.
Troubleshooting Guide
Issue 1: Low or No Conversion in Catalytic Hydrogenation of the 4-Oxo Group
Symptoms: The starting material is largely unreacted even after extended reaction times and under a hydrogen atmosphere.
Possible Causes and Solutions:
-
Catalyst Poisoning: The nitrogen atom in the piperidine ring can act as a Lewis base and coordinate to the active sites of the metal catalyst, leading to deactivation.[7] This is a very common issue in the hydrogenation of nitrogen-containing heterocycles.
-
Solution 1: Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for the poisoning effect.
-
Solution 2: Acidic Additives: Adding a stoichiometric amount of a non-coordinating acid (e.g., H₂SO₄ or HClO₄) can protonate the piperidine nitrogen, preventing it from binding to the catalyst.[8] However, this should be done with caution as it can promote side reactions.
-
Solution 3: Catalyst Choice: Rhodium-based catalysts are often more resistant to poisoning by nitrogen-containing compounds compared to palladium or platinum.[9]
-
Solution 4: Feedstock Purification: Ensure your starting material and solvent are free from other potential catalyst poisons like sulfur compounds.[10]
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer:
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar high-pressure reactor.[6] Ensure vigorous stirring to keep the catalyst suspended and facilitate hydrogen diffusion.
-
-
Inactive Catalyst:
-
Solution: Use a fresh batch of catalyst. If using a new supplier, it is advisable to test the catalyst on a known, reliable reaction first.
-
Troubleshooting Workflow for Low Conversion in Catalytic Hydrogenation
Caption: Troubleshooting workflow for low hydrogenation conversion.
Issue 2: Poor Diastereoselectivity in the Reduction of the 4-Oxo Group
Symptoms: The product is a mixture of cis and trans isomers, and separation is difficult.
Possible Causes and Solutions:
-
Inappropriate Reducing Agent: The choice of hydride source significantly impacts the stereochemical outcome.
-
Solution: To favor the cis isomer, use a bulkier reducing agent like L-Selectride®. For the trans isomer, a less hindered reagent like NaBH₄ is generally preferred. A systematic screening of different reducing agents is recommended.
-
-
Unoptimized Catalytic Hydrogenation Conditions:
-
Solution: Vary the solvent, temperature, and pressure. For example, changing from a protic to an aprotic solvent can alter the substrate's conformation and its approach to the catalyst surface.
-
-
Substrate Control is Not Sufficient: The inherent steric and electronic properties of the substrate may not be sufficient to direct the stereochemistry.
Issue 3: Low Yield in Reductive Amination
Symptoms: A significant amount of unreacted starting material or the formation of the corresponding alcohol as a byproduct.
Possible Causes and Solutions:
-
Inefficient Imine/Enamine Formation: The equilibrium between the ketone, amine, and the imine/enamine intermediate may not favor the intermediate.
-
Solution 1: Water Removal: Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent like molecular sieves.
-
Solution 2: pH Optimization: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] This can be achieved by adding a catalytic amount of acetic acid.
-
-
Premature Reduction of the Ketone: The reducing agent is reducing the starting ketone faster than the imine/enamine intermediate.
-
Solution: Use a milder reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[11] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
-
Over-alkylation: The product amine is more nucleophilic than the starting amine and reacts further with the ketone.
-
Solution: Use a stoichiometric amount of the amine or a slight excess of the ketone. Running the reaction at a lower temperature can also help to minimize this side reaction.
-
Catalyst Selection Guide for Key Transformations
| Transformation | Catalyst/Reagent | Key Considerations |
| Diastereoselective Reduction | ||
| cis-4-hydroxy | L-Selectride® | Bulky hydride favors equatorial attack. |
| trans-4-hydroxy | NaBH₄ | Less hindered hydride favors axial attack. |
| Catalytic Hydrogenation | Pd/C, PtO₂, Rh/C | Stereoselectivity is condition-dependent. Rh is more resistant to N-poisoning.[7][9] |
| Asymmetric Reduction | Ketoreductases (KREDs) | High enantio- and diastereoselectivity. Requires screening.[4][5] |
| Reductive Amination | ||
| One-pot reaction | NaBH(OAc)₃ | Mild and selective for iminium ion reduction.[11] |
| NaBH₃CN | Also selective, but more toxic. | |
| Catalytic | Fe-based catalysts | Can utilize aqueous ammonia for primary amine synthesis.[9][12] |
| Rh/Ir complexes | Effective for asymmetric reductive amination of pyridinium salts.[7] | |
| N-Alkylation | ||
| With Alkyl Halides | K₂CO₃ or NaH in DMF | Standard conditions; risk of over-alkylation.[13] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Milder alternative to alkyl halides. |
| C3-Alkylation | ||
| LDA, NaHMDS, or KHMDS | Strong, non-nucleophilic bases are required to form the enolate.[2] | |
| Alkyl halide | Sₙ2 reaction with the enolate. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound with NaBH₄
-
Dissolve this compound (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding acetone to consume excess NaBH₄.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: Reductive Amination with Benzylamine using NaBH(OAc)₃
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add benzylamine (1.1 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Decision Tree for Catalyst Selection
Caption: Decision tree for selecting catalysts and reagents.
References
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. [Link]
-
Angewandte Chemie International Edition. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Springer Link. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
-
Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
MDPI. (n.d.). Stereoselective Bioreduction of α-diazo-β-keto Esters. [Link]
-
ChemSusChem. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Francis, R. M. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
ResearchGate. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
IRIS . (2024). Journal of Biotechnology. [Link]
-
orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chemistry LibreTexts. (2021). 8.7: Alkylation of Enolate Ions. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
WordPress. (n.d.). Ketone Reduction. [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2. [Link]
-
Macmillan Group. (2008). Enolate Seminar. [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. [Link]
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Technical Support Center: Solvent Effects on Ethyl 4-oxopiperidine-3-carboxylate Reactivity
Welcome to the technical support center for Ethyl 4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Introduction: The Critical Role of the Solvent
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1][2] Its reactivity is profoundly influenced by the choice of solvent, which can dictate reaction rates, yields, and even the regioselectivity of certain transformations. Understanding these solvent effects is paramount for successful and reproducible synthetic protocols.
This guide will delve into the underlying principles governing the reactivity of this β-keto ester, with a particular focus on the keto-enol tautomerism and enolate formation, and how these are modulated by the solvent environment.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or not proceeding to completion?
A1: Several factors related to the solvent could be at play. The solubility of your reactants, including the β-keto ester and any bases or electrophiles, is a primary consideration. A solvent that does not adequately dissolve all components will lead to a heterogeneous reaction mixture and slow kinetics. More importantly, the solvent polarity plays a crucial role in the keto-enol equilibrium. In many cases, the enol or enolate is the reactive species.[3] Aprotic solvents, particularly polar aprotic solvents like DMSO or DMF, can favor the enol form and facilitate enolate formation, thereby increasing reactivity.[4] Conversely, protic solvents can solvate the enolate, reducing its nucleophilicity.
Q2: I am observing unexpected byproducts in my reaction. Could the solvent be the cause?
A2: Absolutely. The solvent can influence the selectivity of a reaction. For instance, in alkylation reactions, the choice of solvent can impact the ratio of C-alkylation to O-alkylation of the enolate. Non-polar solvents may favor C-alkylation, while polar aprotic solvents can sometimes lead to higher proportions of O-alkylation. Furthermore, the solvent can affect the stability of intermediates and transition states, potentially opening up alternative reaction pathways that lead to byproducts.[5]
Q3: How does solvent polarity affect the keto-enol tautomerism of this compound?
A3: The position of the keto-enol equilibrium is highly dependent on the solvent.[6][7] Generally, non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[8] In contrast, polar protic solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in that direction.[8] Polar aprotic solvents can also influence the equilibrium, often favoring the enol form due to dipole-dipole interactions.[4][9]
Q4: What is the best way to choose a solvent for a reaction involving this compound?
A4: The ideal solvent will depend on the specific reaction you are performing. Consider the following:
-
Reaction Type: For reactions requiring enolate formation (e.g., alkylations, aldol reactions), a polar aprotic solvent like THF, DMF, or DMSO is often a good starting point.
-
Reagent Compatibility: Ensure your chosen solvent is compatible with all reagents. For example, some strong bases may react with protic solvents.
-
Solubility: All reactants should be reasonably soluble in the chosen solvent at the reaction temperature.
-
Work-up and Purification: Consider the ease of solvent removal and potential for interference with your purification method.
Troubleshooting Guides
Guide 1: Poor Yield in Alkylation Reactions
Problem: Low yield of the desired C-alkylated product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Enolate Formation | The base used may not be strong enough to fully deprotonate the β-keto ester in the chosen solvent. The solvent can also influence the effective basicity of the base. | - Switch to a stronger base: If using a weak base like a carbonate, consider an alkoxide (e.g., sodium ethoxide) or a hydride (e.g., sodium hydride).- Change the solvent: Move to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to better solvate the counter-ion of the base and enhance its reactivity. |
| Low Nucleophilicity of the Enolate | Protic solvents (e.g., ethanol, water) can solvate the enolate through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. | - Use an aprotic solvent: Switch to a solvent like THF, acetonitrile, or toluene to avoid enolate solvation.[3] |
| Equilibrium Favors the Keto Tautomer | In some solvents, the concentration of the reactive enol/enolate form at equilibrium may be too low for the reaction to proceed efficiently. | - Solvent Screening: Perform small-scale reactions in a variety of aprotic solvents (polar and non-polar) to identify one that favors the enol form. NMR spectroscopy can be used to determine the keto-enol ratio in different deuterated solvents.[4] |
| Poor Solubility of Reagents | If the base or the β-keto ester has low solubility in the chosen solvent, the reaction will be slow and inefficient. | - Increase Reaction Temperature: Gently heating the reaction mixture may improve solubility.- Select a Better Solvent: Choose a solvent in which all components are fully dissolved. For instance, piperidine derivatives with polar substituents often have poor solubility in non-polar solvents.[10] |
Guide 2: Formation of O-Alkylated Byproduct
Problem: Significant formation of the O-alkylated product alongside the desired C-alkylated product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| "Hard" Electrophile and Solvent System | Hard electrophiles (e.g., alkyl sulfates) tend to react at the more electronegative oxygen atom of the ambident enolate. This can be exacerbated by polar aprotic solvents that solvate the cation, leaving a "naked" and highly reactive enolate anion. | - Use a "Softer" Electrophile: If possible, switch to a softer electrophile like an alkyl iodide or bromide.- Change the Solvent: A less polar solvent like toluene or benzene may favor C-alkylation by promoting ion pairing between the enolate and the counter-ion, making the oxygen atom less accessible. |
| Dissociating Solvent | Highly polar, dissociating solvents (e.g., HMPA, DMSO) can promote the formation of a solvent-separated ion pair or free enolate, which can increase the likelihood of O-alkylation. | - Switch to a Less Polar Solvent: Consider using THF or diethyl ether, which are less dissociating and favor the formation of contact ion pairs. |
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR
This protocol allows for the quantitative determination of the keto-enol tautomer ratio in different solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the desired deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube.
-
Allow the solution to equilibrate for at least one hour at a constant temperature.
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the keto and enol tautomers. The enolic proton typically appears as a broad singlet at a downfield chemical shift. The α-proton of the keto form will also have a characteristic chemical shift.
-
Integrate the signals corresponding to a unique proton in each tautomer.
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integration of Enol Signal / (Integration of Enol Signal + Integration of Keto Signal)] x 100%
Protocol 2: Solvent Screening for an Alkylation Reaction
This protocol provides a general method for screening different solvents to optimize the yield of a C-alkylation reaction.
Materials:
-
This compound
-
Base (e.g., Sodium Hydride or Potassium Carbonate)
-
Alkylating agent (e.g., Ethyl Iodide)
-
Anhydrous solvents (e.g., THF, DMF, Toluene, Acetonitrile)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
-
GC-MS or LC-MS for product analysis
Procedure:
-
Set up a series of identical reactions in different anhydrous solvents.
-
To each reaction vial, add this compound and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base and stir the mixture for a predetermined amount of time to allow for enolate formation.
-
Add the alkylating agent and let the reaction proceed at a constant temperature.
-
Monitor the progress of each reaction by TLC.
-
Once the reactions are complete (as determined by the consumption of the starting material), quench the reactions appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Analyze the crude product mixtures by GC-MS or LC-MS to determine the relative yield of the desired product in each solvent.
Visualizations
Caption: Solvent influence on the keto-enol equilibrium.
Caption: General workflow for a solvent-dependent alkylation reaction.
References
-
Chemistry Stack Exchange. Why is enol content higher in non-polar solvents?. Available from: [Link]
-
ResearchGate. Keto-enol content in solvents of different polarity. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Available from: [Link]
-
NIH. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC. Available from: [Link]
-
PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link]
-
Journal of Emerging Investigators. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Available from: [Link]
-
Semantic Scholar. Solvent Effect on the Keto-Enol Equilibrium of Acetoacetic Ester. Available from: [Link]
-
Sciencemadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Available from: [Link]
-
ACS Publications. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Available from: [Link]
-
ResearchGate. Possible keto-enol tautomerism of β-keto ester IV. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Available from: [Link]
-
Frontiers. Keto-enol tautomerism in the development of new drugs. Available from: [Link]
-
ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Available from: [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Available from: [Link]
-
Matrix Fine Chemicals. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2. Available from: [Link]
-
PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]
Technical Support Center: Purification of Ethyl 4-oxopiperidine-3-carboxylate
Welcome to the technical support center for Ethyl 4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical intermediate. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable protocols.
Question 1: My purified this compound shows poor purity by HPLC and multiple spots on TLC, even after column chromatography. What could be the cause?
Answer:
This is a frequent challenge with β-keto esters like this compound. The primary culprits are often keto-enol tautomerism and on-column degradation, particularly when using standard silica gel.
Causality Explained:
-
Keto-Enol Tautomerism: this compound exists as an equilibrium mixture of its keto and enol forms. These tautomers can interconvert during chromatography, leading to broadened peaks or the appearance of multiple spots on a TLC plate, which can be mistaken for impurities.
-
Silica Gel Acidity: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the ester functional group or promote other side reactions, leading to the formation of new impurities during the purification process itself.
Troubleshooting Workflow & Protocol:
To diagnose and resolve this issue, a systematic approach is recommended.
dot
Caption: Troubleshooting workflow for poor purity of this compound.
Experimental Protocol: 2D TLC for Degradation Analysis
-
Spotting: On a square TLC plate, spot a concentrated solution of your impure this compound in a suitable solvent (e.g., dichloromethane) in one corner.
-
First Elution: Develop the TLC plate using your intended column chromatography eluent system (e.g., hexane:ethyl acetate).
-
Drying and Rotation: Carefully dry the plate and then rotate it 90 degrees.
-
Second Elution: Develop the plate again using the same eluent system.
-
Analysis: If the compound is stable, you will observe a single spot on the diagonal. The presence of spots off the diagonal indicates on-plate (and likely on-column) degradation.
Protocol for Column Chromatography with Deactivated Silica Gel:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Deactivation: Add 1% triethylamine (TEA) (v/v) to the slurry and stir gently for 5-10 minutes. The TEA will neutralize the acidic sites on the silica gel.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Elution: Run the column with your eluent system (e.g., a gradient of ethyl acetate in hexane) that has also been treated with 0.5-1% TEA.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh) |
| Deactivating Agent | Triethylamine (TEA) |
| Eluent System | Hexane:Ethyl Acetate (gradient) + 0.5-1% TEA |
| Monitoring | TLC with UV visualization and/or staining |
Question 2: I am struggling to remove a persistent impurity with a similar polarity to my product. How can I improve the separation?
Answer:
When dealing with closely eluting impurities, optimizing your purification technique is crucial. Recrystallization or a more refined chromatography approach are your best options. A common impurity in the synthesis of this compound, especially via Dieckmann condensation, is the unreacted starting diester (diethyl 3,3'-azanediyldipropanoate) or byproducts from incomplete cyclization.
Causality Explained:
-
Dieckmann Condensation Byproducts: The intramolecular Dieckmann condensation is an equilibrium-driven reaction. Incomplete reaction can leave starting material, while side reactions can produce oligomeric byproducts. These often have polarities similar to the desired β-keto ester, making separation by standard chromatography challenging.
Troubleshooting and Purification Protocols:
Option A: Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at all temperatures.
Experimental Protocol: Recrystallization of this compound Hydrochloride
For the hydrochloride salt of this compound, a mixed solvent system is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.
-
Insolubility Induction: While the solution is still warm, slowly add a less polar co-solvent, such as ethyl acetate or heptane, until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/heptane, and dry under vacuum.
| Solvent System | Ratio (approximate) | Expected Purity |
| Ethanol / Ethyl Acetate | 1 : 2 to 1 : 4 | >98% |
| Ethanol / Heptane | 1 : 3 to 1 : 5 | >98% |
Option B: Optimized Column Chromatography
If recrystallization is not effective or the impurities are more abundant, optimizing your column chromatography is necessary.
Experimental Protocol: High-Resolution Column Chromatography
-
Stationary Phase: Use a high-quality silica gel with a smaller particle size (e.g., 230-400 mesh) for better resolution.
-
Eluent System: Employ a shallow gradient of a polar solvent in a non-polar solvent. A mixture of ethyl acetate and hexane is a good starting point. Begin with a low percentage of ethyl acetate and increase it slowly. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40%.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often results in better separation than loading as a solution.
-
Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the pure fractions of your product.
dot
Caption: Decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. For the common Dieckmann condensation of diethyl 3,3'-azanediyldipropanoate, you may encounter:
-
Unreacted Starting Material: Diethyl 3,3'-azanediyldipropanoate.
-
Hydrolysis Product: 4-oxopiperidine-3-carboxylic acid (if water is present during workup or purification).
-
Decarboxylation Product: 4-piperidone (can form under harsh acidic or basic conditions).
-
Solvent Adducts: Depending on the solvents used in the synthesis and workup.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities. The proton NMR spectrum of pure this compound will show characteristic signals for the ethyl ester and the piperidine ring protons.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a reliable way to quantify purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the ketone (C=O) and ester (C=O) stretches.
Q3: What are the recommended storage conditions for this compound?
A3: this compound, particularly as the free base, can be susceptible to degradation over time. It is recommended to store the compound, especially in its hydrochloride salt form, under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light.
-
Moisture: In a tightly sealed container to prevent hydrolysis.
Q4: My compound appears to be degrading upon storage. What could be the cause and how can I prevent it?
A4: Degradation upon storage is likely due to hydrolysis of the ester or other reactions catalyzed by residual acid or base from the purification process. To prevent this:
-
Ensure Neutrality: After purification, ensure the product is free from any acidic or basic residues. If it's the free base, a final wash with a neutral buffer and thorough drying can help.
-
Convert to Salt: Converting the free base to its hydrochloride salt significantly improves its stability.
-
Proper Storage: Adhere strictly to the recommended storage conditions mentioned in Q3.
To understand the degradation profile more systematically, a forced degradation study can be performed.[1][2] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to intentionally induce degradation.[1] The resulting degradation products can then be identified, providing valuable information about the compound's stability and potential impurities that may form over time.[1]
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Forced degradation – Knowledge and References. Retrieved from [Link]
- Rajeshwari, J., & Shrivastava, M. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(7), 2373.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 29-43.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- B. D. V. S. G. et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),.... Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Roglić, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
-
Filo. (2025, May 30). Write the structure of the Dieckmann cyclization product formed on treatm... Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester.... Retrieved from [Link]
-
Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
-
Ricardo Dinis-Oliveira. (n.d.). GC-MS Method for the Analysis of Thirteen Opioids, Cocaine and Cocaethylene in Whole Blood Based on a Modified Quechers Extract. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2. Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
- Dinis-Oliveira, R. J., et al. (2015). A GC-MS method for the analysis of thirteen opioids, cocaine, and cocaethylene in whole blood based on a modified QuEChERS extraction. Current Pharmaceutical Analysis, 11(3), 215-224.
- Kelly, G., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2036-2047.
Sources
Challenges in the scale-up of Ethyl 4-oxopiperidine-3-carboxylate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 4-oxopiperidine-3-carboxylate. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights to ensure the accuracy and reliability of the information presented.
Introduction
This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its preparation, typically via a Dieckmann condensation of a diester, presents several challenges, particularly when transitioning from laboratory-scale to pilot or manufacturing-scale production.[3] This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: Why is the yield of my Dieckmann condensation significantly lower upon scale-up?
Several factors can contribute to a decrease in yield during the scale-up of the Dieckmann condensation. These often relate to mass and heat transfer, as well as reagent addition and control.
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" and areas of high base concentration. This can promote side reactions such as intermolecular Claisen condensations or decomposition of the starting material and product.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor, turbine) and that the stirring speed is optimized to maintain a homogeneous mixture. For very large-scale reactions, consider using multiple impellers.
-
-
Slow or Uneven Heat Transfer: Difficulty in maintaining a consistent and optimal reaction temperature across a large volume can negatively impact the reaction rate and selectivity.
-
Solution: Utilize a reactor with a jacketed heating/cooling system and ensure good thermal contact. For highly exothermic reactions, a slow, controlled addition of the base is crucial to manage the heat generated.
-
-
Base Addition Rate: Adding the base too quickly can lead to a rapid exotherm and the aforementioned side reactions.
-
Solution: Add the base (e.g., sodium ethoxide) portion-wise or via a syringe pump over an extended period. This allows for better temperature control and minimizes the concentration of the free base at any given time.
-
Q2: I am observing the formation of a significant amount of a polymeric or tar-like byproduct. What is the likely cause and how can I prevent it?
The formation of polymeric material is a common issue in base-catalyzed condensations, especially at elevated temperatures.
-
Cause: The primary cause is often intermolecular polymerization reactions competing with the desired intramolecular cyclization. This is exacerbated by high concentrations of starting material and base, as well as prolonged reaction times at high temperatures.
-
Prevention:
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular Dieckmann condensation over intermolecular side reactions. However, this may not be economically viable on a large scale.
-
Slow Addition of Substrate: A more practical approach for scale-up is the slow addition of the diester starting material to a solution of the base in the reaction solvent. This maintains a low concentration of the starting material, thereby minimizing polymerization.
-
Choice of Base and Solvent: Using a sterically hindered base like potassium tert-butoxide can sometimes reduce side reactions.[4] The choice of solvent is also critical; aprotic solvents like toluene or THF are often preferred over protic solvents like ethanol, as they can enhance the stability of the enolate intermediate.[4]
-
Q3: My final product is difficult to purify, showing persistent impurities even after multiple crystallizations. What are these impurities and how can I remove them?
Common impurities include unreacted starting material, byproducts from side reactions, and residual base.
-
Common Impurities:
-
Starting Diester: Incomplete reaction will leave residual starting material.
-
Hydrolyzed Product: If water is present, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Decarboxylated Product: The β-keto ester product can undergo decarboxylation to form 4-oxopiperidine, especially under harsh work-up conditions (e.g., high temperatures, strong acid or base).[5]
-
-
Purification Strategies:
-
Acid-Base Extraction: An acidic wash during the work-up can help remove any remaining basic impurities. Conversely, if the product is basic, it can be extracted into an acidic aqueous layer and then liberated by basification.
-
Column Chromatography: While not always ideal for large-scale production, silica gel chromatography can be effective for removing closely related impurities.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) often provides the best results. For this compound, solvent systems like ethyl acetate/hexanes or ethanol/water may be effective.
-
Q4: I am concerned about the safe handling of sodium ethoxide on a large scale. What are the key safety precautions?
Sodium ethoxide is a strong base that is both corrosive and flammable.[6][7] It reacts violently with water.[7]
-
Key Safety Precautions:
-
Handling: Always handle sodium ethoxide in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent contact with moisture and air.[8] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[6][7]
-
Storage: Store sodium ethoxide in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and other incompatible materials.[6]
-
Spill Response: In case of a spill, do not use water.[9] Smother the spill with a dry, inert material such as sand or sodium carbonate and collect it in a sealed container for disposal.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the mechanism of the Dieckmann condensation for the synthesis of this compound?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3] The mechanism involves the following steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, removes an acidic α-proton from one of the ester groups to form an enolate.[10]
-
Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[10]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.[10]
-
Deprotonation and Protonation: The resulting β-keto ester is more acidic than the starting alcohol (ethanol), so it is deprotonated by the ethoxide ion. An acidic workup is then required to protonate the enolate and yield the final product.[3]
Caption: Mechanism of the Dieckmann Condensation.
Q2: Are there alternative synthetic routes to this compound?
Yes, while the Dieckmann condensation is a common method, other routes have been explored.
-
Malonate-based Cyclization: This approach involves the reaction of diethyl malonate with a suitable bifunctional electrophile, followed by cyclization to form the piperidine ring.[5]
-
From 3-Oxo-4-piperidine-carboxylic acid ethyl ester: The N-benzyl protected version can be synthesized from 3-oxo-4-piperidine-carboxylic acid ethyl ester and benzyl chloride or bromide.[1] The benzyl group can then be removed by hydrogenation.
-
Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst has been developed for the synthesis of piperidines, although this may lead to byproducts.[11]
Q3: What are the key analytical techniques for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to follow the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the formation of any byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product.
-
Mass Spectrometry (MS): Determines the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ketone and ester carbonyls.
-
Melting Point: A sharp melting point is an indicator of purity. The hydrochloride salt of the N-benzyl derivative has a reported melting point of 162 °C (decomposition).
-
Q4: What are the typical reaction conditions for the Dieckmann condensation to synthesize this compound?
Typical reaction conditions can vary, but a general procedure is as follows:
| Parameter | Condition |
| Base | Sodium ethoxide, Potassium tert-butoxide |
| Solvent | Toluene, Tetrahydrofuran (THF), Ethanol |
| Temperature | Room temperature to reflux |
| Reaction Time | 2 - 24 hours |
| Work-up | Acidic quench (e.g., with HCl or acetic acid), followed by extraction |
It is crucial to optimize these conditions for your specific scale and equipment.
Experimental Protocol: A Representative Synthesis
The following is a representative, though not exhaustive, protocol for the synthesis of the N-benzyl protected precursor to this compound, which is a common intermediate.
Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
To a stirred suspension of sodium ethoxide in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of the appropriate N,N-disubstituted amino diester in anhydrous toluene dropwise over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the pH is acidic.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Caption: General workflow for synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of Ethyl 4-oxopiperidine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 4-Oxopiperidine-3-carboxylate Scaffold
The ethyl 4-oxopiperidine-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, six-membered heterocyclic structure, adorned with a ketone and an ester functional group, provides a versatile three-dimensional framework. This arrangement offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of pharmacological activities. The inherent functionalities also allow for the introduction of various pharmacophoric features, making it a privileged scaffold in the design of novel therapeutics targeting a spectrum of diseases.
This guide provides an in-depth comparative analysis of the characterization of this compound and its derivatives. We will explore the nuances of their spectral properties, offering insights into how structural modifications influence their analytical signatures. This document is designed to be a practical resource, empowering researchers to confidently synthesize and characterize these valuable compounds.
Comparative Spectral Analysis of this compound Derivatives
The substitution pattern on the piperidine ring significantly influences the spectral characteristics of these molecules. Understanding these shifts is paramount for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework and the electronic environment of each atom.
The proton NMR spectrum provides key information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic effects of neighboring substituents.
| Derivative | N-Substituent | Key ¹H NMR Chemical Shifts (δ, ppm) |
| This compound | -H | H-3: ~3.5-3.7 (t); H-2, H-6: ~3.0-3.4 (m); H-5: ~2.5-2.8 (m); -OCH₂CH₃: ~4.2 (q), ~1.3 (t) |
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate [1] | -CH₂Ph | -CH₂Ph: ~3.6 (s); Aromatic-H: ~7.2-7.4 (m); H-3: ~3.6 (t); H-2, H-6: ~2.8-3.2 (m); H-5: ~2.6-2.9 (m) |
| Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | -CH₃ | N-CH₃: ~2.4 (s); H-3: ~3.5 (t); H-2, H-6: ~2.6-3.0 (m); H-5: ~2.5-2.8 (m) |
Causality Behind Chemical Shifts: The introduction of an electron-withdrawing group at the N-1 position, such as a benzoyl or sulfonyl group, will deshield the adjacent protons at C-2 and C-6, causing a downfield shift in their resonance. Conversely, an electron-donating group like a methyl group will cause a slight upfield shift. The proton at C-3 is a methine proton coupled to the adjacent methylene protons, typically appearing as a triplet. Its chemical shift is influenced by the carbonyl group at C-4.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon framework.
| Derivative | N-Substituent | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | -H | C=O (ketone): ~205-210; C=O (ester): ~170-175; C-3: ~50-55; C-2, C-6: ~45-50; C-5: ~35-40; -OCH₂CH₃: ~60, ~14 |
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate [1] | -CH₂Ph | C=O (ketone): ~206; C=O (ester): ~171; -CH₂Ph: ~58; Aromatic-C: ~127-138; C-3: ~54; C-2, C-6: ~52; C-5: ~39 |
| Ethyl 1-acetyl-4-oxopiperidine-3-carboxylate | -COCH₃ | C=O (ketone): ~204; C=O (amide): ~169; C=O (ester): ~170; -COCH₃: ~21; C-3: ~52; C-2, C-6: ~42, ~48; C-5: ~38 |
Expert Interpretation: The chemical shift of the carbonyl carbon (C-4) is highly sensitive to the electronic environment. N-acylation introduces a second carbonyl group, and the resulting electronic effects can be observed in the shifts of the ring carbons. Substituents at C-2 and C-6 will have a pronounced effect on the chemical shifts of the neighboring carbons due to steric and electronic influences.
Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis.
Under EI conditions, this compound derivatives undergo characteristic fragmentation patterns.
-
α-Cleavage: The most common fragmentation pathway for piperidones is α-cleavage adjacent to the nitrogen atom and the carbonyl group.
-
McLafferty Rearrangement: If an N-alkyl chain with a γ-hydrogen is present, a McLafferty rearrangement can occur.
-
Loss of the Ester Group: Fragmentation involving the loss of the ethoxycarbonyl group is also frequently observed.
Illustrative Fragmentation: For N-benzyl-ethyl 4-oxopiperidine-3-carboxylate, a prominent peak is often observed at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), resulting from the cleavage of the benzyl group. The molecular ion peak may be weak or absent depending on the stability of the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1710-1730 (strong) |
| C=O (Ester) | 1735-1750 (strong) |
| C-O (Ester) | 1150-1250 (strong) |
| N-H (Secondary Amine) | 3300-3500 (moderate, broad if H-bonded) |
| C-N (Amine) | 1020-1220 (moderate) |
Insight from Experience: The exact position of the carbonyl stretching frequency can provide clues about the ring conformation and electronic effects. For instance, N-acylation can slightly shift the ketone carbonyl frequency due to changes in the electronic nature of the nitrogen atom.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to ensure reliable and reproducible characterization of this compound derivatives.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A good shim will result in a sharp, symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Use a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Use a spectral width of approximately 220 ppm, centered around 110 ppm.
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Self-Validation:
-
Expected Outcome: Sharp, well-resolved peaks with appropriate multiplicities and integrations in the ¹H NMR spectrum. A ¹³C NMR spectrum showing the expected number of carbon signals.
-
Quality Control: The sharpness of the TMS or residual solvent peak is an indicator of good shimming. The integration of the ¹H NMR signals should correspond to the number of protons in the molecule.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Identification of Impurities in Ethyl 4-oxopiperidine-3-carboxylate
Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block
Ethyl 4-oxopiperidine-3-carboxylate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperidine core is a common motif in drugs targeting a wide range of conditions. The quality of this starting material directly impacts the purity, safety, and efficacy of the final drug product. Unwanted chemical entities, or impurities, can arise from the synthetic route, degradation, or storage. The presence of these impurities, even at trace levels, can have significant consequences, making their identification and quantification a non-negotiable aspect of pharmaceutical development and quality control.
Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in drug substances and products. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the robust identification and characterization of potential impurities in this compound. Our focus is on the causality behind experimental choices, providing researchers with the rationale needed to build self-validating analytical systems.
Profiling Potential Impurities: From Synthesis Byproducts to Tautomers
A thorough understanding of the synthetic pathway is the first step in predicting potential impurities. This compound is often synthesized via cyclization reactions. This process can lead to several classes of impurities.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, incomplete cyclization or side reactions with reagents can introduce structurally similar compounds.
-
Degradation Products: The molecule's stability under various conditions (heat, light, pH) can lead to the formation of degradants. The ester and ketone functionalities are particularly susceptible to hydrolysis and oxidation, respectively.
-
Keto-Enol Tautomerism: A key characteristic of β-keto esters like this compound is their existence in equilibrium between the keto and enol forms. While not an impurity in the traditional sense, the presence of the enol tautomer can complicate spectroscopic analysis and must be understood and characterized.
Below is a table of plausible impurities based on common synthetic routes and chemical properties.
| Impurity Type | Potential Structure | Plausible Origin | Key Spectroscopic Handles |
| Parent Compound | This compound | - | C=O (ketone & ester), C-O, C-N, N-H stretches (FTIR); Characteristic piperidine ring and ethyl ester signals (NMR); M+H⁺ ion (MS) |
| Enol Tautomer | Ethyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate | Keto-enol equilibrium | O-H, C=C stretches (FTIR); Vinylic proton, enolic OH (NMR); Same mass as keto form (MS) |
| Starting Material | Piperidine | Incomplete reaction | N-H stretch (FTIR); Characteristic piperidine signals without ester/keto groups (NMR); Lower mass ion (MS) |
| Hydrolysis Product | 4-Oxopiperidine-3-carboxylic acid | Degradation (ester hydrolysis) | Broad O-H (acid), C=O (ketone) (FTIR); Absence of ethyl group signals (NMR); Lower mass ion (MS) |
| N-Alkylated Impurity | Ethyl 1-alkyl-4-oxopiperidine-3-carboxylate | Side reaction with alkylating agents used in downstream steps | Absence of N-H signal (FTIR, NMR); Additional alkyl signals (NMR); Higher mass ion (MS) |
A Comparative Guide to Spectroscopic Techniques
The selection of an analytical technique is dictated by the specific question at hand. Is it the unambiguous identification of an unknown impurity, the sensitive detection of a trace component, or a quick verification of material identity? Here, we compare the workhorses of spectroscopic analysis in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Expertise & Experience: NMR spectroscopy is unparalleled in its ability to provide a definitive, atom-by-atom map of a molecule's structure. For this compound and its impurities, ¹H and ¹³C NMR spectra reveal not just the presence of functional groups but their precise connectivity. The chemical shift of protons on the piperidine ring, their splitting patterns (coupling constants), and their integration values provide a unique fingerprint for each compound, making it exceptionally powerful for distinguishing between isomers.
Trustworthiness: The quantitative nature of NMR (qNMR), when performed with a certified internal standard, is a primary method for determining purity. It relies on a direct physical measurement (nuclear spin) and is less susceptible to the variations in response factors that affect other chromatographic methods, providing a high degree of confidence in the reported purity values.
| Technique | Strengths | Limitations |
| ¹H, ¹³C, 2D NMR | - Unambiguous structure elucidation- Isomer differentiation- High precision for quantification (qNMR)- Non-destructive | - Relatively low sensitivity (mg scale)- Higher equipment cost- Can be complex for mixture analysis without prior separation |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wider range of polar impurities and allows for the observation of exchangeable protons like N-H and O-H.
-
Internal Standard (for qNMR): If quantification is required, add a known amount of a certified internal standard (e.g., maleic acid) with peaks that do not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate all signals. Identify the characteristic peaks for the parent compound (e.g., the ethyl ester's triplet and quartet, and the piperidine ring protons). Any additional signals are indicative of impurities. Compare their chemical shifts and coupling constants to reference spectra or predict them based on the proposed structures.
Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC-MS): The Ultimate in Sensitivity
Expertise & Experience: LC-MS is the cornerstone of modern impurity profiling. Its power lies in the combination of the physical separation of components by High-Performance Liquid Chromatography (HPLC) with the highly sensitive detection and mass analysis capabilities of MS. For this application, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the confident determination of the elemental formula of an unknown impurity, drastically narrowing down the potential structures. Tandem MS (MS/MS) further aids in structural elucidation by inducing fragmentation of a selected ion and analyzing its fragments, providing clues to the molecule's substructures.
Trustworthiness: An LC-MS method's reliability is established through rigorous validation according to ICH Q2(R2) guidelines. This involves demonstrating specificity, linearity, range, accuracy, precision, and defining the limit of detection (LOD) and limit of quantification (LOQ), ensuring the method is fit for its intended purpose.
| Technique | Strengths | Limitations |
| LC-MS / LC-HRMS | - Exceptional sensitivity (ppb to ppm levels)- Separation of complex mixtures- Provides molecular weight information- HRMS gives elemental composition- High throughput | - Does not provide definitive structural connectivity like NMR- Ionization efficiency can vary significantly between compounds, complicating quantification without standards- Destructive technique |
Experimental Protocol: LC-MS Impurity Profiling Method Development
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm), which is effective for separating compounds of moderate polarity.
-
Mobile Phase: Use a gradient elution to separate impurities with a wide range of polarities. A typical system would be Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a common MS-compatible modifier that aids in protonation for positive ion mode analysis.
-
Gradient: Begin with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute all components.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as the piperidine nitrogen is readily protonated.
-
Acquisition: Perform a full scan acquisition over a relevant mass range (e.g., m/z 100-500) to detect all potential impurities.
-
Data-Dependent MS/MS: Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation scans on the most intense ions detected in the full scan, providing structural information.
-
-
Data Analysis: Process the chromatogram to identify peaks other than the main API peak. For each impurity peak, extract the accurate mass from the HRMS data to propose an elemental formula. Analyze the MS/MS fragmentation pattern to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Screening Tool
Expertise & Experience: FTIR is a rapid, simple, and non-destructive technique that provides information about the functional groups present in a sample. It is an excellent first-pass technique for raw material identification and for detecting gross changes or specific structural features. For this compound, the FTIR spectrum is dominated by strong carbonyl (C=O) stretching bands for the ketone and the ester. A key application for this molecule is investigating the keto-enol tautomerism. The enol form would exhibit a distinct O-H stretching band and a C=C stretching band, alongside a shift in the carbonyl frequencies, providing direct evidence of its presence.
Trustworthiness: While not a tool for identifying unknown trace impurities, its strength lies in its consistency. A validated FTIR method is a reliable way to confirm the identity of incoming material against a reference standard and to quickly check for the absence of impurities with unique functional groups (e.g., a carboxylic acid O-H from hydrolysis).
| Technique | Strengths | Limitations |
| FTIR (ATR) | - Very fast and easy to use- Non-destructive- Excellent for identifying functional groups- Good for screening and raw material ID | - Low sensitivity- Not suitable for complex mixtures- Provides limited structural information |
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum. Key bands to observe include:
-
~3300-3400 cm⁻¹ (N-H stretch)
-
~2800-3000 cm⁻¹ (C-H stretches)
-
~1740 cm⁻¹ (Ester C=O stretch)
-
~1715 cm⁻¹ (Ketone C=O stretch)
-
~1200 cm⁻¹ (C-O stretch)
-
If enol form is present: ~3200-3500 cm⁻¹ (broad O-H), ~1650 cm⁻¹ (C=C stretch)
-
Synthesizing the Data: An Orthogonal Approach
No single technique provides all the answers. The most robust analytical strategy employs these techniques orthogonally, where each method validates the others.
Overall Impurity Identification Workflow
Caption: Workflow for impurity identification and quantification.
Decision Matrix for Technique Selection
Caption: Decision tree for selecting the appropriate spectroscopic technique.
Summary Comparison of Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC-MS) | FTIR Spectroscopy |
| Primary Use | Structure Elucidation, Quantification | Separation, Detection, Identification | Functional Group Analysis, Screening |
| Sensitivity | Low (µg-mg) | Very High (pg-ng) | Low to Moderate (mg) |
| Specificity | Very |
Comparing Ethyl 4-oxopiperidine-3-carboxylate with methyl 4-oxopiperidine-3-carboxylate
An In-Depth Comparative Guide for Synthetic Chemists: Ethyl 4-oxopiperidine-3-carboxylate vs. Mthis compound
Executive Summary
The 4-oxopiperidine-3-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents, including novel analgesics and growth hormone secretagogues. The choice between the ethyl and methyl ester variants of this key intermediate, while seemingly minor, can have significant implications for reaction efficiency, intermediate handling, and overall synthetic strategy. This guide provides a detailed comparison of this compound and Mthis compound, drawing on physicochemical data, reactivity principles, and practical applications to inform the selection process for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Oxopiperidine Core
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The incorporation of a 4-oxo group and a 3-carboxylate moiety introduces multiple points for chemical diversification. The ketone at C4 is a handle for reactions like reductive amination, olefination, and nucleophilic addition, while the β-ketoester functionality allows for a wide range of transformations, including alkylations, acylations, and heterocycle formation.
Both ethyl and mthis compound are primarily utilized as intermediates.[1][2][3] Their value lies in their ability to be elaborated into more complex molecular architectures. For instance, Methyl 4-oxo-3-piperidinecarboxylate hydrochloride has been used as a starting reagent in the synthesis of the marine alkaloid nakadomarin A and analogues of the growth hormone secretagogue capromorelin. Similarly, these piperidone derivatives are crucial in synthesizing potent narcotic analgesics, such as remifentanil and fentanyl analogues.[4][5] The choice of the ester group—methyl versus ethyl—is therefore a critical early-stage decision in a synthetic campaign.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental differences between the two compounds arise from the single methylene (–CH₂) unit distinguishing the ethyl group from the methyl group. This seemingly small change influences molecular weight, polarity, and steric profile, which in turn affects physical properties like melting point and solubility, as well as chemical reactivity. The compounds are most commonly supplied and handled as their hydrochloride salts to improve stability and handling.
| Property | This compound (HCl Salt) | Mthis compound (HCl Salt) | Data Source(s) |
| Molecular Formula | C₈H₁₄ClNO₃ | C₇H₁₂ClNO₃ | [6],[7] |
| Molecular Weight | 207.66 g/mol | 193.63 g/mol | [6], |
| CAS Number | 4644-61-5 | 71486-53-8 | [8], |
| Appearance | Solid | Solid | General Supplier Data |
| Melting Point | Not consistently reported | ~175 °C (decomposition) | |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | 55.4 Ų | [6] |
| XLogP3 (Predicted) | 0.1 | -0.6 | [9], PubChem Data |
The most notable difference is the slightly higher molecular weight and predicted lipophilicity (LogP) of the ethyl ester. While the TPSA, a key indicator of membrane permeability, is identical, the increased hydrocarbon character of the ethyl variant can subtly influence its solubility in organic solvents and its interactions in crystalline lattices, potentially affecting crystallization and purification steps.
Synthesis and Commercial Availability
Both esters are typically synthesized via a Dieckmann condensation of an appropriate acyclic amino-diester precursor, followed by hydrolysis and decarboxylation of one of the ester groups. The choice of starting material (e.g., using diethyl or dimethyl esters) dictates the final product.
Caption: General synthetic route via Dieckmann condensation.
Both compounds are commercially available from numerous suppliers, often as their hydrochloride salts.[6][8] Pricing and availability can fluctuate, but neither is considered an exotic or difficult-to-source reagent. The choice is therefore typically driven by chemical considerations rather than procurement challenges.
Comparative Reactivity: The Ester's Influence
The primary functional handles on these molecules are the piperidine nitrogen, the C4 ketone, and the β-ketoester moiety (C3 ester and C4 ketone). While the ester group has a negligible electronic effect on the reactivity of the distant nitrogen atom, it plays a crucial role in reactions involving the ester itself and the adjacent alpha-carbon.
Steric Hindrance and Ester Hydrolysis
The most significant difference lies in the steric bulk of the ester group. The ethyl group is larger than the methyl group, which sterically hinders the approach of nucleophiles to the ester carbonyl.[10]
-
Methyl Ester: More susceptible to base-catalyzed hydrolysis (saponification). This can be an advantage if the desired product is the corresponding carboxylic acid, as the reaction may proceed under milder conditions or in shorter times. However, it also represents a liability, as the ester may be unintentionally cleaved under basic conditions used for other transformations (e.g., N-alkylation).
-
Ethyl Ester: More robust and resistant to premature hydrolysis due to greater steric shielding.[11] This increased stability can be advantageous when the ester must be carried through multiple synthetic steps, particularly those involving basic reagents. In the synthesis of complex molecules like certain 4-anilidopiperidine analgesics, harsh hydrolysis conditions for both methyl and ethyl esters can lead to undesired side reactions, such as N-deacylation, highlighting the delicate balance required.[12]
Caption: Steric effects on the rate of ester hydrolysis.
Enolate Formation and Alkylation
The acidity of the proton at C3 is crucial for C-C bond formation. The electronic difference between the methyl and ethyl groups is minimal, so pKa values are expected to be very similar. However, the nature of the alkoxide base used for deprotonation can be a factor. To avoid transesterification, chemists typically match the alkoxide base to the ester (e.g., sodium methoxide for the methyl ester, sodium ethoxide for the ethyl ester). This can have practical implications, as sodium ethoxide is slightly more sterically hindered and a stronger base than sodium methoxide.
Transesterification
The methyl ester can be more readily converted to other esters (transesterification) under acid- or base-catalyzed conditions with an excess of another alcohol. This can be a useful feature if a different ester is required later in the synthesis, but it can also be an unintended side reaction if alcoholic solvents are used carelessly.
Experimental Protocol: Representative N-Benzylation
This protocol details a standard N-alkylation procedure, applicable to both esters. The choice of base and solvent is critical to avoid side reactions, particularly saponification of the ester.
Objective: To synthesize N-benzyl-4-oxopiperidine-3-carboxylate via reductive amination.
Materials:
-
Ethyl or Mthis compound hydrochloride (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M solution)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize HCl salt)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidone hydrochloride salt (1.0 eq) and the chosen solvent (e.g., DCE).
-
Add the amine base (TEA or DIPEA, 1.1 eq) to liberate the free base. Stir for 10-15 minutes at room temperature.
-
Add benzaldehyde (1.1 eq) to the suspension. Stir for 30-60 minutes to allow for iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction is typically exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylated product.[13]
Causality Behind Choices:
-
Reductive Amination: This method is chosen for its mildness. Using a stronger reducing agent like NaBH₄ would risk reduction of the C4 ketone. NaBH(OAc)₃ is selective for the iminium intermediate.
-
Base: A non-nucleophilic amine base like TEA or DIPEA is used to neutralize the HCl salt without promoting saponification of the ester. Using NaOH or KOH would risk hydrolysis.
-
Solvent: Aprotic solvents like DCE or THF are used to prevent side reactions with the reducing agent and intermediates.
Conclusion and Recommendations
The decision between using this compound and its methyl counterpart is a nuanced one, guided by the specific demands of the planned synthetic route.
Choose Mthis compound when:
-
The synthetic plan involves subsequent hydrolysis to the carboxylic acid, as this step will be faster and potentially higher-yielding.
-
Steric hindrance at the ester position is not a concern for other planned transformations.
-
The slightly lower molecular weight is advantageous for atom economy in large-scale synthesis.
Choose this compound when:
-
The ester group must survive one or more steps involving basic or nucleophilic conditions where hydrolysis is a risk.
-
Improved solubility in less polar organic solvents is desired.
-
The final product is the ethyl ester, avoiding a terminal transesterification step.
Ultimately, both reagents are powerful and versatile intermediates. By understanding the subtle yet significant differences in their reactivity and physical properties, researchers can make a more informed and strategic choice, optimizing their synthetic pathways for success in the complex landscape of drug discovery and development.
References
- 1. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Mthis compound hydrochloride | C7H12ClNO3 | CID 2724028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4644-61-5 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. Mthis compound | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 11. journeytoforever.org [journeytoforever.org]
- 12. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ethyl 4-Oxopiperidine-3-Carboxylate: A Scaffold of Untapped Potential
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] While N-substituted 4-piperidones have traditionally dominated as the go-to synthetic intermediates, this guide presents a comparative analysis advocating for the strategic advantages of a less conventional, yet highly versatile alternative: Ethyl 4-oxopiperidine-3-carboxylate . By dissecting its unique bifunctional reactivity as a β-keto ester, we will demonstrate its superiority in terms of reaction efficiency, regioselectivity, and the streamlined construction of complex, fused heterocyclic systems critical for contemporary drug discovery programs.[3][4] This guide provides the experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to integrate this powerful building block into their synthetic workflows.
Introduction: Beyond the Conventional Piperidone Scaffold
The saturated nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug design, integral to compounds across therapeutic areas.[1] Synthetic chemists have long relied on piperidone derivatives as key intermediates for elaborating this core structure. The most prevalent of these is arguably the N-protected 4-piperidone, such as N-Boc-4-piperidone.[5][6][7] Its symmetric nature and the reactivity of the C4 ketone have made it a workhorse for producing 1,4-disubstituted piperidines through reactions like reductive amination.[8][9]
However, the demands of modern drug discovery for greater structural diversity and molecular complexity necessitate a move beyond these traditional scaffolds. Accessing substitution patterns other than 1,4- can be synthetically challenging, often requiring multi-step, protecting-group-heavy strategies. This guide introduces this compound, a building block whose intrinsic chemical architecture overcomes many of these limitations.
The Unique Profile of this compound: A β-Keto Ester's Inherent Advantage
The primary advantage of this compound stems from its β-keto ester functionality.[4] This arrangement, where a ketone is positioned beta to an ester group, creates a unique electronic environment that dictates its enhanced reactivity compared to simpler piperidones.
Key Structural Features and Their Implications:
-
Acidic α-Proton: The proton at the C3 position, situated between two electron-withdrawing carbonyl groups, is significantly more acidic (pKa ≈ 11 in DMSO for acyclic analogues) than the α-protons of a simple ketone (pKa ≈ 20-25). This allows for easy deprotonation with mild bases to form a stable, resonance-delocalized enolate.
-
Dual Electrophilic Sites: The molecule possesses two distinct electrophilic centers: the C4 ketone and the C3 ester carbonyl. This bifunctionality is the key to its utility in synthesizing fused ring systems.
-
Regiocontrol: The pre-activated C3 position provides a single, unambiguous site for enolate formation, directing alkylation and condensation reactions with high regioselectivity. This contrasts sharply with simple 4-piperidones, where enolate formation can occur on either side of the ketone, often requiring harsher conditions or complex directing-group strategies to achieve selectivity.
Comparative Analysis: Reactivity and Synthetic Versatility
The true value of this compound is revealed in its performance in key synthetic transformations, especially when compared to the more common N-Boc-4-piperidone.
C-C Bond Formation at C3: Alkylation and Condensation
A frequent objective in drug synthesis is the introduction of substituents at the C3 position of the piperidine ring. With this compound, this is a straightforward process. In contrast, achieving regioselective C3 alkylation on N-Boc-4-piperidone is indirect and inefficient.
-
This compound: The acidic C3 proton allows for the use of mild bases (e.g., NaOEt, K₂CO₃) to generate the enolate, which can then be cleanly alkylated or used in condensation reactions like the Knoevenagel condensation.[10][11]
-
N-Boc-4-piperidone: Direct alkylation is problematic. Strong bases like LDA are required to form the enolate, which can lead to side reactions and issues with regioselectivity (alkylation at C3 vs. C5). A common workaround involves a multi-step sequence, such as forming a C3-formyl derivative via a Claisen condensation, which adds steps and reduces the overall yield.[12]
Streamlined Synthesis of Fused Heterocycles
The ability to rapidly construct complex, multi-ring systems is a significant advantage in discovery chemistry. The bifunctional nature of this compound makes it an ideal substrate for multicomponent reactions that build fused heterocycles in a single step.
Example: One-Pot Pyrazole Synthesis By reacting this compound with hydrazine, one can directly form a fused pyrazolone ring system. The reaction proceeds by initial condensation of hydrazine with the C4 ketone, followed by intramolecular cyclization via attack of the second nitrogen onto the C3 ester carbonyl. This type of transformation is not possible with a simple 4-piperidone in a single step.
This principle extends to other powerful name reactions:
-
Gewald Reaction: Condensation with an activated nitrile and elemental sulfur can yield fused 2-aminothiophenes.[13][14][15]
-
Hantzsch-type Synthesis: Reaction with an aldehyde and an ammonia source can be adapted to create fused pyridine rings.[1][8][16]
Data-Driven Comparison
The theoretical advantages in reactivity translate to tangible improvements in synthetic efficiency, as demonstrated by yield and purity data from established procedures.
| Feature | This compound Derivative | N-Boc-4-piperidone | Reference |
| Reaction | Dieckmann Cyclization to form core | Reductive Amination | [17],[18] |
| Reagents | N-benzyl glycine ethyl ester, 4-halo ethyl butyrate, base | Aniline, Acetic Acid, Sodium Triacetoxyborohydride (STAB) | [17],[18] |
| Solvent | Toluene or Methanol | Dichloromethane | [17],[18] |
| Yield | 92-93% (Overall) | ~70-80% | [17],[18] |
| Purity (HPLC) | >99.5% | Not specified, requires purification | [17] |
| Key Advantage Shown | High-yielding, high-purity synthesis of the core scaffold. | Standard method for 1,4-disubstitution. |
Experimental Protocols
The following protocols are provided as validated, self-contained procedures for key transformations.
Protocol 1: Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation
This protocol is adapted from a patented, high-yield procedure and demonstrates the efficient construction of the core scaffold.[17]
-
Preparation of Intermediate: To a 20L reaction vessel, add N-benzyl glycine ethyl ester (6kg, 31mol), toluene (6L), ethyl 4-chlorobutyrate (7kg, 46.5mol), and potassium carbonate (6.43kg, 46.5mol).
-
Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude diester intermediate.
-
Cyclization: Dissolve the crude intermediate in an appropriate organic solvent (e.g., toluene). Add a strong base such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents) portion-wise while maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the completion of the cyclization.
-
Purification: Carefully quench the reaction with a weak acid (e.g., acetic acid) to a pH of 7-8. Wash the organic layer with water and brine. Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the hydrochloride salt. Filter the solid, wash with cold solvent, and dry under vacuum.
-
Expected Outcome: N-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is obtained as a high-purity solid with an overall yield of 92-93%.[17]
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol demonstrates the facile C-C bond formation at the activated C3 position.
-
Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a mild base such as piperidine or triethylamine (0.1 eq) to the solution.[19]
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Expected Outcome: The corresponding C3-(dicyanomethylene) derivative is formed in high yield, demonstrating the reactivity of the activated methylene position created by the β-keto ester.
Protocol 3 (Comparative): Reductive Amination of N-Boc-4-piperidone
This protocol illustrates a standard, but functionally distinct, transformation of a conventional piperidone.[18]
-
Setup: Dissolve N-Boc-4-piperidone (1.0 eq, 10.04 mmol), aniline (1.1 eq, 11.04 mmol), and acetic acid (1.0 eq, 10.04 mmol) in dichloromethane (13 mL) in a flask and cool in an ice bath.
-
Reaction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 15.06 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour. Transfer to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry with sodium sulfate, filter, and evaporate the volatiles under reduced pressure to yield the crude product, which typically requires further purification.
-
Expected Outcome: tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is obtained with a typical yield of around 70-80%.[18]
Conclusion
While N-substituted 4-piperidones remain valuable tools, this compound offers a distinct and powerful set of advantages for the modern synthetic chemist. Its inherent reactivity as a β-keto ester facilitates highly regioselective C-C bond formation under mild conditions and provides a direct, efficient route to complex fused heterocyclic systems. For research teams aiming to accelerate lead discovery and expand the structural diversity of their compound libraries, embracing this compound is not merely an alternative—it is a strategic imperative for unlocking novel chemical space with greater efficiency and elegance.
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A Comparative Guide to the Biological Activity of Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a versatile building block in the design of therapeutic agents across a wide spectrum of diseases.[2][3] This guide provides a comparative analysis of the biological activities of select piperidine derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the mechanistic underpinnings of their actions, supported by experimental data, and provide detailed protocols for their evaluation.
The Versatility of the Piperidine Moiety: A Structural Perspective
The six-membered nitrogen-containing ring of piperidine allows for the introduction of various substituents at different positions, leading to a diverse array of chemical entities with distinct pharmacological profiles.[3][4] This structural diversity is a key factor in the broad range of biological activities exhibited by its derivatives.[1][5][6]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways, induction of apoptosis, and inhibition of cell cycle progression.[8]
Comparative Anticancer Activity of Selected Piperidine Derivatives
The in vitro cytotoxic activity of various piperidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are commonly used metrics to quantify this activity.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [7] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [7] | |
| Compound 16 | 786-0 | Renal | 0.4 | [10] |
| Compound 28 | RPMI 8226 | Multiple Myeloma | 13.9 ± 1.8 (nM) | [11] |
| MM-1S | Multiple Myeloma | 9.5 ± 0.5 (nM) | [11] |
DTPEP , a derivative of Tamoxifen, has shown significant inhibitory effects on both estrogen receptor (ER) positive and negative breast cancer cells.[8] Its mechanism involves the induction of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to apoptosis.[8] Notably, some novel piperidine-containing dipeptidyl derivatives have demonstrated potent proteasome inhibitory activity, with IC50 values in the nanomolar range against multiple myeloma cell lines.[11]
Key Signaling Pathways Targeted by Anticancer Piperidine Derivatives
A significant number of piperidine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[7] One of the most prominent pathways targeted is the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, survival, and apoptosis.[7][8]
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by certain piperidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Principle
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] These insoluble crystals are then dissolved, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[12][14]
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivatives in culture medium.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Caption: General workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Piperidine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[15][16][17][18] The introduction of different functional groups onto the piperidine ring can modulate their antimicrobial spectrum and potency.[15]
Comparative Antimicrobial Activity of Piperidine Derivatives
The antimicrobial efficacy of piperidine derivatives is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Derivative | Microorganism | Type | MIC (mg/mL) | Reference |
| Compound 6 | Bacillus subtilis | Gram-positive | 0.75 | [17] |
| Escherichia coli | Gram-negative | 1.5 | [17] | |
| Staphylococcus aureus | Gram-positive | 1.5 | [17] | |
| Compound 5 | Escherichia coli | Gram-negative | 1.5 | [17] |
| Staphylococcus aureus | Gram-positive | >1.5 | [17] |
Some synthesized piperidin-4-one derivatives have shown good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria, as well as various fungal species.[15]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of various substances.[19][20][21]
Principle
An antimicrobial agent is introduced into a well made in an agar plate that has been uniformly inoculated with a test microorganism. The agent diffuses through the agar, and if it is effective at inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the well.[19][21] The diameter of this zone is proportional to the antimicrobial activity of the substance.
Step-by-Step Methodology
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.[21]
-
-
Well Preparation:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a pipette tip.[19]
-
-
Application of Test Compounds:
-
Carefully add a defined volume (e.g., 50-100 µL) of the piperidine derivative solution (at a known concentration) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.[22]
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 30-60 minutes) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubate the plates in an inverted position at 37°C for 18-24 hours.[22]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Neuroprotective Effects: Shielding the Nervous System
Several piperidine derivatives have been investigated for their neuroprotective properties, showing promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[23][24][25] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.[25]
For instance, piperine, a naturally occurring piperidine alkaloid, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by attenuating motor deficits, preventing the loss of dopaminergic neurons, and reducing neuroinflammation and oxidative stress.[25] Other piperidine derivatives have been shown to inhibit acetylcholinesterase, a key enzyme in the pathophysiology of Alzheimer's disease.[23]
Evaluation of Neuroprotective Activity
Assessing the neuroprotective potential of piperidine derivatives often involves a combination of in vitro and in vivo models.[26][27][28]
-
In vitro assays: These utilize neuronal cell cultures to model neurodegenerative conditions.[29][30] For example, cells can be exposed to neurotoxins (e.g., MPTP for Parkinson's disease models or amyloid-beta for Alzheimer's models) in the presence or absence of the test compounds.[25] Cell viability, apoptosis, and markers of oxidative stress and inflammation are then measured.[25][31]
-
In vivo models: Animal models of neurodegenerative diseases are used to evaluate the effects of piperidine derivatives on behavioral outcomes, neuronal survival, and neuropathological hallmarks.[25]
Structure-Activity Relationships (SAR)
The biological activity of piperidine derivatives is highly dependent on their chemical structure.[32][33][34][35] Key SAR insights include:
-
Substitution Pattern: The position and nature of substituents on the piperidine ring significantly influence activity. For example, in a series of N-aryl-piperidine derivatives, the substituents on the aromatic ring greatly influenced their agonistic activity at the human histamine H3 receptor.[32]
-
Conformational Restriction: The conformation of the piperidine ring can be crucial for binding to biological targets. Appropriate conformational restriction can favor specific binding and enhance activity.[32]
-
Linker Moiety: In more complex derivatives, the linker connecting the piperidine ring to other pharmacophoric groups can impact potency. For instance, replacing a flexible linker with a more rigid one can dramatically improve activity.[33]
Conclusion
Piperidine and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, spanning anticancer, antimicrobial, and neuroprotective activities, underscore the importance of this scaffold in drug discovery. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation using the methodologies outlined in this guide, will continue to drive the development of novel and effective piperidine-based therapeutics.
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A Comparative Guide to the Conformational Analysis of Ethyl 4-Oxopiperidine-3-carboxylate: An Integrated Spectroscopic and Computational Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Versatile Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural products.[1] Its conformational flexibility is not a trivial feature; it is a critical determinant of biological activity, dictating how a molecule interacts with its target receptor. Ethyl 4-oxopiperidine-3-carboxylate, a substituted 4-piperidone, is a versatile synthetic intermediate used in the construction of more complex bioactive molecules. A thorough understanding of its three-dimensional structure and conformational preferences in solution is paramount for rational drug design and synthetic strategy.
This guide provides a comprehensive framework for elucidating the conformational landscape of this compound. As no dedicated conformational study for this specific molecule is extensively published, we will establish a robust, multi-faceted analytical strategy. This approach combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling, drawing parallels with well-understood substituted cyclohexane and piperidine systems to predict and validate its structural behavior. We will explore the pivotal aspects of its structure: the dominant ring conformation, the steric preference of the C3-substituent, and the critical keto-enol tautomeric equilibrium.
Part 1: Theoretical Conformational Landscape
Before embarking on experimental analysis, it is crucial to delineate the possible conformations. For this compound, this landscape is governed by two primary equilibria: keto-enol tautomerism and piperidine ring inversion.
Keto-Enol Tautomerism: A Coexisting Reality
As a β-ketoester, the title compound is expected to exist as an equilibrium mixture of its keto and enol forms. This process is often slow enough on the NMR timescale to allow for the observation of distinct signals for both tautomers.[2]
-
Keto Form: The classic 4-piperidone structure.
-
Enol Form: Characterized by a hydroxyl group at C4 and a double bond between C3 and C4. This form is significantly stabilized by π-system conjugation and the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.
The position of this equilibrium is highly dependent on the solvent.[3][4] Non-polar solvents typically favor the hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the more polar keto form.[5]
Caption: Ring inversion equilibrium between axial and equatorial chair conformers.
Conformation of the Enol Tautomer
The presence of the C3=C4 double bond in the enol tautomer forces the atoms C2, C3, C4, and C5 into a planar or near-planar arrangement. Consequently, the ring in the enol form cannot adopt a true chair conformation. It will likely exist in a sofa or half-chair conformation. The conformational analysis of this tautomer would focus on the puckering of the N1 and C6 atoms relative to this plane.
Part 2: A Practical Guide to Experimental and Computational Validation
A conclusive conformational analysis requires the integration of experimental data with theoretical calculations. NMR spectroscopy provides insights into the solution-state structure, while computational modeling offers a detailed energetic and geometric picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Solution-State Probe
NMR is the most powerful technique for studying conformational equilibria in solution. [6]High-resolution ¹H and ¹³C NMR, along with 2D experiments, can provide definitive evidence for the predominant tautomers and conformers.
-
Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarity, such as CDCl₃ (non-polar, aprotic), and DMSO-d₆ (polar, aprotic). The use of multiple solvents is critical for observing shifts in the keto-enol equilibrium. [3]2. Data Acquisition: Acquire a standard, high-resolution ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for accurate integration.
-
Data Analysis - Tautomer Identification:
-
Identify Enol Signals: Look for a characteristic, sharp singlet far downfield (typically 11-13 ppm) corresponding to the intramolecularly hydrogen-bonded enolic proton (-OH). [2]Also, identify the vinylic proton at C2.
-
Identify Keto Signals: Assign the protons of the piperidine ring in the keto form. The proton at C3 (α to two carbonyls) will be a key signal.
-
-
Data Analysis - Quantitation:
-
Carefully integrate a well-resolved signal unique to the keto form and one unique to the enol form.
-
Calculate the percentage of each tautomer (%Keto, %Enol) from the relative integration values.
-
Determine the equilibrium constant, K_eq_ = [%Enol] / [%Keto].
-
-
Data Analysis - Conformational Insights from Coupling Constants:
-
Focus on the spectrum of the dominant keto tautomer. Perform a detailed analysis of the multiplicity and coupling constants (J-values) for the ring protons.
-
The magnitude of vicinal coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship. [7] * Expectation: For the major conformer with an equatorial substituent, one expects to see at least one proton on C2 and C6 exhibiting a large diaxial coupling constant (³Jax-ax ≈ 10-13 Hz) to the adjacent axial proton. Couplings involving equatorial protons (³Jax-eq and ³Jeq-eq) will be significantly smaller (≈ 2-5 Hz). [8]
-
-
COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish the spin-spin coupling network and unambiguously assign which protons are adjacent to each other in the piperidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum. This experiment reveals through-space correlations between protons that are close to each other, irrespective of bonding.
-
Key Correlations: For the equatorial conformer, a strong NOE between the axial proton at C3 and the axial protons at C1 and C5 would be expected. Conversely, an axial C3-substituent would show NOEs to these same protons. This provides definitive proof of the substituent's orientation.
-
Computational Modeling: In Silico Validation
Computational chemistry provides the means to calculate the relative stabilities of all possible conformers and tautomers, offering a powerful complement to experimental data. [9][10]
-
Structure Generation: Build initial 3D structures for all plausible conformers:
-
Keto tautomer: chair with equatorial substituent.
-
Keto tautomer: chair with axial substituent.
-
Enol tautomer: at least two representative sofa/half-chair conformations.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform full geometry optimizations for each structure using a reliable Density Functional Theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31+G(d,p)). [11] * Run frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
-
Solvation Modeling: To compare with solution-phase NMR data, repeat the calculations incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the solvents used in the experiments (chloroform, DMSO).
-
Data Analysis:
-
Compare the calculated relative Gibbs free energies (ΔG) of the conformers. The conformer with the lowest ΔG is predicted to be the most stable and thus the most populated.
-
Calculate the expected population of each conformer using the Boltzmann distribution equation.
-
Compare the calculated geometries (dihedral angles, bond lengths) with the predictions from NMR coupling constants.
-
Caption: Workflow for the conformational analysis of this compound.
Part 3: Data Synthesis and Comparative Summary
By integrating the results, a clear picture emerges. The NMR will quantify the keto-enol ratio in different solvents. For the dominant keto form, the coupling constants and NOEs will reveal the preferred chair conformation, which is anticipated to have the bulky ethyl carboxylate group in the equatorial position. Computational results should corroborate this, showing a significantly lower calculated Gibbs free energy for the equatorial conformer.
Table 1: Predicted vs. Experimental Data for Keto Tautomer Conformations
| Feature | Equatorial Conformer (Predicted) | Axial Conformer (Predicted) | Experimental Observation (Expected) |
| Relative Energy | Lower (more stable) | Higher by ~1.1-1.2 kcal/mol | Population > 95% |
| Key ¹H NMR Coupling | Presence of large ³Jax-ax (~10-13 Hz) | Absence of large ³Jax-ax | Observation of large diaxial couplings |
| Key NOESY Contact | H3ₑ ↔ H2ₑ, H2ₐ | H3ₐ ↔ H1ₐ, H5ₐ (1,3-diaxial) | Correlations consistent with equatorial group |
| Steric Strain | Minimized | Significant 1,3-diaxial strain | Consistent with low-energy state |
Conclusion
The conformational analysis of this compound is a multi-dimensional problem requiring a synergistic approach. The molecule's existence is dominated by a solvent-dependent keto-enol equilibrium. For the major keto tautomer, the piperidine ring will adopt a chair conformation. Overwhelming precedent from related cyclohexane and piperidine systems suggests that the conformer with the C3-ethyl carboxylate group in the sterically favored equatorial position will be the most stable and highly populated form in solution.
This guide provides the theoretical foundation and practical, step-by-step protocols for researchers to confirm these predictions. By combining high-resolution NMR spectroscopy and DFT-based computational modeling, a complete and validated conformational profile can be established. This detailed structural knowledge is indispensable for leveraging this important building block in the rational design and synthesis of next-generation therapeutics.
References
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Abraham, R. J., & Rossetti, Z. L. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design, 5(3), 205–212. [Link]
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Danduga, R., & Vangala, V. R. (2012). Facile Synthesis of 2-Amino-5,6,7,8-tetrahydro- 5,7-diarylpyrido[4,3-d]pyrimidin-4-ols. Journal of Heterocyclic Chemistry, 49(5), 1158-1162. [Link]
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Ferreira, M. J., et al. (2014). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1074, 438-447. [Link]
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Burdett, J. L., & Rogers, M. T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 42(9), 2122-2128. [Link]
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Ciuffa, B., et al. (2019). Synthesis of a New β-Galactosidase Inhibitor Displaying Pharmacological Chaperone Properties for GM1 Gangliosidosis. Molecules, 24(21), 3899. [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]
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Arumugam, N., et al. (2007). Boat form contributions in crowded piperidines: Theoretical and experimental study. Indian Journal of Chemistry, 46B, 1348-1354. [Link]
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Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Molecular Structure, 563-564, 321-326. [Link]
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Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. [Link]
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Zhang, Y., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(21), 5187. [Link]
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Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Master Organic Chemistry. Retrieved from [Link]
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University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]
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López, C. S., et al. (2007). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of the American Chemical Society, 129(2), 405-415. [Link]
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Next Step Test Prep. (2014). MCAT Organic Chemistry — Cyclohexane Ring Structures. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Conformational analysis of cyclohexanes. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Roche, A. J., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(34), 5215-5221. [Link]
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Roche, A. J., et al. (2017). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 60(16), 7132-7139. [Link]
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Navigating the Molecular Maze: A Comparative Guide to Cross-Referencing Spectral Data with Chemical Databases
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a foundational element of discovery.[1] Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy serve as the primary tools for generating the molecular fingerprints of these compounds.[1] However, the raw spectral data produced is akin to an encrypted message. To unlock the structural information held within, it is essential to cross-reference this experimental data with vast chemical databases.[1] This guide provides an in-depth, technical comparison of the available spectral databases and software, offering insights into best practices to ensure the integrity and accuracy of your compound identification workflows.
The Bedrock of Identification: The Spectral Database Landscape
The confidence in compound identification is directly proportional to the quality and comprehensiveness of the spectral database used for comparison.[1] The landscape is populated by a mix of extensive commercial libraries, open-access databases, and specialized collections catering to specific analytical techniques and research domains.
A Comparative Overview of Prominent Spectral Databases
| Database/Library | Primary Technique(s) | Key Features & Strengths | Target Audience |
| NIST/EPA/NIH Mass Spectral Library | Mass Spectrometry (EI, MS/MS) | Over 3 million spectra, extensive chemical and physical property data, and GC retention indices. Considered a gold standard in mass spectrometry.[2][3] | General chemistry, environmental analysis, forensics, metabolomics |
| Wiley Registry® of Mass Spectral Data | Mass Spectrometry | Boasts over 819,968 spectra for 564,968 unique compounds in its 11th Edition.[1] Known for its high-quality, curated data. | Pharmaceutical, industrial, and academic research |
| Spectral Database for Organic Compounds (SDBS) | NMR (¹H, ¹³C), MS, IR, Raman, ESR | A free, comprehensive database for organic compounds, maintained by AIST, Japan.[4][5] Includes over 34,600 compounds.[2] | Academic research, education, organic chemistry |
| PubChem | Various (NMR, MS, IR, UV-Vis) | An open chemistry database from the NIH with spectral information for over 300,000 chemicals, aggregating data from sources like NIST, HMDB, and SpectraBase.[6][7] | Broad scientific community, including cheminformatics and drug discovery |
| Wiley's KnowItAll IR & Raman Spectral Libraries | FTIR, Raman | Extensive collections of high-quality IR and Raman spectra, including the Sadtler and Hummel libraries.[8][9] | Materials science, polymer chemistry, forensics, quality control |
| ChemSpider | Various | A free chemical structure database from the Royal Society of Chemistry that links to various data sources, including spectral data from ACD/Labs.[5][7] | General chemistry, academic research |
| MassBank | Mass Spectrometry | A public repository of high-resolution mass spectra for metabolites, supporting the metabolomics and environmental science communities.[10][11] | Metabolomics, environmental science, life sciences |
Expert Insight: The choice of database is not a one-size-fits-all decision. For routine GC-MS analysis in a quality control setting, the comprehensive and highly curated NIST and Wiley libraries are often the preferred choice. However, for novel compound identification in natural product research, a combination of databases, including more specialized and open-access resources like SDBS and PubChem, may be necessary to cast a wider net. The key is to understand the provenance and quality control measures of the database to ensure the reliability of the matches.
The Engine of Analysis: Spectral Data Processing and Analysis Software
The utility of a spectral database is intrinsically linked to the software used to search and analyze the data.[1] Modern software platforms offer sophisticated algorithms for spectral matching, library searching, and even in silico fragmentation to aid in the identification of novel compounds.[1]
Comparison of Leading Spectral Analysis Software
| Software | Supported Techniques | Key Features & Strengths | Vendor Neutrality |
| MestReNova (Mnova) | NMR, MS, IR | Comprehensive suite for processing, visualizing, and analyzing 1D and 2D NMR data.[12][13] Offers plugins for various applications like qNMR and reaction monitoring.[12] Supports data from multiple vendors.[12] | High |
| Thermo Scientific™ Chromeleon™ | MS, Chromatography | Consolidates MS and chromatography workflows, with robust support for targeted quantitation and screening.[14] | Primarily for Thermo Fisher Scientific instruments |
| Agilent MassHunter | GC/MS, LC/MS | Integrated suite for data acquisition, qualitative and quantitative analysis, and library management for Agilent systems.[15] | Primarily for Agilent instruments |
| Bruker TopSpin | NMR | The standard software for acquiring and processing NMR data on Bruker spectrometers. Free for academic users.[16][17] | Primarily for Bruker instruments |
| ACD/Labs Spectrus Platform | NMR, MS, IR, Chromatography | Vendor-neutral platform for processing and analyzing data from various techniques. Offers advanced tools for structure elucidation and knowledge management.[18] | High |
| AnalyzerPro XD | GC-MS, LC-MS | A vendor-neutral software for mass spectrometry data analysis, offering workflows for sample comparison, target analysis, and library searching.[19] | High |
| NMRium | NMR | A free, web-based platform for visualizing, analyzing, and processing 1D and 2D NMR spectra.[20] Supports various file formats.[20] | High |
Causality Behind Software Choice: The selection of analysis software is often dictated by the instrumentation in the laboratory. Vendor-specific software like TopSpin and MassHunter are optimized for their respective hardware. However, for laboratories with a diverse range of instruments, vendor-neutral platforms like Mnova and ACD/Labs Spectrus offer the flexibility to process and analyze data from multiple sources in a unified environment. The rise of open-source and web-based tools like NMRium is also democratizing access to powerful data analysis capabilities.[20]
The Workflow: From Raw Data to Confident Identification
A robust and validated workflow is critical to ensure the accuracy and reproducibility of compound identification. This involves meticulous sample preparation, optimized data acquisition, and rigorous data processing and analysis.
Experimental Protocol: A Step-by-Step Guide
1. Sample Preparation: The Foundation of Quality Data
-
Mass Spectrometry (GC-MS/LC-MS):
-
Extraction: Extract the analyte of interest from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Derivatization (if necessary): For non-volatile or thermally labile compounds in GC-MS, derivatization is often required to increase volatility and improve chromatographic separation.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.
-
-
Nuclear Magnetic Resonance (NMR):
-
Dissolution: Dissolve a precise amount of the sample in a deuterated solvent.
-
Internal Standard: Add an internal standard (e.g., TMS) for accurate chemical shift referencing.[1]
-
Filtration: Filter the sample to remove any particulate matter that could affect spectral quality.
-
-
Fourier-Transform Infrared (FTIR):
-
Sample Preparation: Prepare the sample according to the chosen technique (e.g., KBr pellet, thin film, ATR).
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.[1]
-
2. Data Acquisition: Capturing the Molecular Fingerprint
-
Mass Spectrometry:
-
Method Development: Optimize instrument parameters such as ionization energy, collision energy (for MS/MS), and mass range.
-
Data Acquisition: Acquire the mass spectrum of the sample.
-
-
NMR Spectroscopy:
-
Shimming: Shim the magnetic field to ensure homogeneity and high resolution.
-
Pulse Sequence Selection: Choose the appropriate pulse sequences for the desired experiments (e.g., 1D ¹H, ¹³C, 2D COSY, HSQC, HMBC).
-
Parameter Optimization: Set parameters such as relaxation delay to ensure quantitative accuracy.[1]
-
-
FTIR Spectroscopy:
-
Sample Spectrum: Place the prepared sample in the instrument and collect the spectrum.[1]
-
3. Data Preprocessing: Refining the Signal
Before database searching, raw spectral data often requires preprocessing to remove noise and artifacts.[21][22] Common preprocessing steps include:
-
Baseline Correction: Removes distortions in the spectral baseline caused by instrumental drift or sample impurities.[21][23]
-
Smoothing: Reduces random noise in the spectrum.[24]
-
Normalization: Scales the spectra to a common intensity range to facilitate comparison.[21][25]
-
Peak Picking: Identifies the positions and intensities of the spectral peaks.[20]
4. Database Searching and Structure Elucidation: The Moment of Truth
-
Library Searching: The preprocessed experimental spectrum is compared against the entries in the selected spectral library.[3] Search algorithms calculate a "match factor" or "hit quality" to indicate the similarity between the experimental and library spectra.[26][27]
-
Computer-Assisted Structure Elucidation (CASE): For novel compounds not present in any database, CASE systems can be employed.[28][29] These expert systems use spectroscopic data (primarily 2D NMR) to generate and rank candidate structures.[28][29][30][31]
Visualizing the Workflow
The process of cross-referencing spectral data with chemical databases can be visualized as a structured workflow. The following diagrams illustrate the key stages for Mass Spectrometry and NMR data analysis.
Caption: NMR data analysis workflow.
Quality Control in Spectral Database Matching: A Self-Validating System
Ensuring the trustworthiness of your results requires a multi-faceted approach to quality control.
Key Quality Control Checks
-
Inter-Library Comparison: When possible, cross-validate a hit from one library against another. [32]This can help identify potential errors or inconsistencies in a single database. [32]* Match Quality Evaluation: Do not blindly accept the top hit. [27]Critically evaluate the match quality score and visually inspect the overlay of the experimental and library spectra. [33]Pay close attention to the relative intensities of fragment ions in mass spectra and the multiplicity patterns in NMR spectra. [27]* Use of Retention Indices (GC-MS): Incorporating retention index information provides an additional layer of confirmation for GC-MS identifications.
-
Analysis of Blank and Control Samples: Regularly analyze blank and control samples to identify potential sources of contamination or instrument carryover.
-
Software Validation: Utilize software features that self-validate results, such as checking if a sample spectrum is also a close match to other entries in the database. [34] Trustworthiness Through Self-Validation: A robust protocol is a self-validating one. For instance, in a regulated environment, a standard operating procedure might dictate that any compound identification must be confirmed by a match factor of >900 in the NIST library and a retention index within a specified window. This two-factor authentication provides a higher degree of confidence than relying on a single metric.
Conclusion: A Synergy of Data, Software, and Expertise
The cross-referencing of experimental spectral data with comprehensive and high-quality chemical databases is a cornerstone of modern chemical analysis. [1]The choice of database and analysis software can significantly impact the accuracy and efficiency of compound identification. [1]By understanding the strengths and limitations of the available resources, implementing a rigorous and validated workflow, and applying sound scientific judgment, researchers can confidently navigate the molecular maze and accelerate the pace of discovery.
References
- Mnova NMR Software for 1D and 2D NMR D
- A Guide to Cross-Referencing Spectral Data with D
- NMRium - The next-gener
- Recommended Software for NMR Data Process - Georgia Institute of Technology. (URL: )
- AnalyzerPro XD – Mass Spectrometry Data Processing Software for GC and LC-MS. (URL: )
- NMR Software | NMR Technologies - Bruker. (URL: )
- NMR Data Processing Software - University of Delaware. (URL: )
- Computer- Based Structure Elucidation
- A review on spectral data preprocessing techniques for machine learning and quantit
- List of mass spectrometry software - Wikipedia. (URL: )
- MassHunter Software for Advanced Mass Spectrometry Applic
- Mass Spectrometry Software | Thermo Fisher Scientific - US. (URL: )
- Mass Spectroscopy Software - ACD/Labs. (URL: )
- A review on spectral data preprocessing techniques for machine learning and quantit
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A Senior Application Scientist's Guide to In Silico Binding Affinity Studies of Synthesized Derivatives
In the contemporary landscape of drug discovery and development, the ability to rapidly and accurately predict the binding affinity of newly synthesized compounds to their biological targets is paramount.[1][2] This crucial step, often a bottleneck in the preclinical phase, can be significantly streamlined through the judicious application of in silico methodologies.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of in silico binding affinity studies, focusing on the objective comparison of computational tools and the provision of robust experimental data to support these comparisons. As a self-validating system, this document will not only detail protocols but also elucidate the underlying principles that ensure the scientific rigor of the described methods.
The Foundational Role of In Silico Binding Affinity in Drug Discovery
The journey of a drug from a synthesized derivative to a clinical candidate is long and fraught with challenges. A primary hurdle is the optimization of its binding affinity and selectivity for its intended target.[5] In silico binding affinity studies, primarily through molecular docking, offer a powerful computational lens to visualize and quantify these molecular interactions.[5][6] This approach allows for the high-throughput screening of virtual compound libraries, prioritizing the most promising candidates for synthesis and experimental validation, thereby conserving valuable time and resources.[7][8]
The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The "goodness" of this fit is then evaluated using a scoring function, which provides a numerical estimate of the binding affinity, often expressed as a Gibbs Free Energy (ΔG).[5] A more negative ΔG generally indicates a stronger binding affinity.[9][10]
Comparative Analysis of Molecular Docking Software
The choice of molecular docking software is a critical decision that can significantly impact the outcome of an in silico study. A variety of both open-source and commercial software packages are available, each with its own set of algorithms and scoring functions.[11][12]
| Software Suite | Licensing | Key Features & Strengths | Considerations & Limitations |
| AutoDock Suite (AutoDock & AutoDock Vina) [13] | Open-Source | Widely used and extensively validated in the scientific community. AutoDock Vina is known for its speed and improved accuracy of binding mode prediction compared to its predecessor.[11] | Can be less user-friendly for beginners compared to commercial packages. Requires more manual setup. |
| Schrödinger Suite (Glide) [11] | Commercial | Offers a comprehensive workflow for drug discovery, from ligand preparation to high-precision docking. Known for its accuracy in pose prediction and binding affinity estimation. | High cost can be a barrier for academic research groups. |
| MOE (Molecular Operating Environment) [11] | Commercial | An integrated platform with a wide range of applications beyond docking, including pharmacophore modeling and QSAR.[11] | The extensive feature set can have a steep learning curve. |
| GOLD (Genetic Optimisation for Ligand Docking) | Commercial | Utilizes a genetic algorithm for flexible ligand docking and is recognized for its performance in virtual screening.[12] | May require significant computational resources for large-scale screenings. |
| rDock [11] | Open-Source | A fast and versatile docking program suitable for high-throughput virtual screening of small molecules against proteins and nucleic acids.[11] | May not have the same level of user support and documentation as commercial software. |
The Critical Role of Scoring Functions
The scoring function is the mathematical heart of any docking program, responsible for estimating the binding affinity between a ligand and its target.[14][15] These functions can be broadly categorized into three classes:
-
Force-Field-Based Scoring Functions: These calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.[15]
-
Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms to reproduce experimentally determined binding affinities.[1]
-
Knowledge-Based Scoring Functions: These derive statistical potentials from a database of known protein-ligand complexes to evaluate the likelihood of specific intermolecular interactions.
A comparative study of eleven popular scoring functions revealed that their ability to reproduce experimentally determined structures and binding affinities varies.[16][17] For instance, PLP, F-Score, LigScore, DrugScore, LUDI, and X-Score showed higher success rates in reproducing experimental structures compared to the AutoDock scoring function.[16] However, for predicting binding affinities, only X-Score, PLP, DrugScore, and G-Score achieved correlation coefficients greater than 0.50.[16][17] This highlights the importance of selecting a scoring function that is well-suited for the specific research question.
A Validated Workflow for In Silico Binding Affinity Studies
To ensure the reliability and reproducibility of in silico binding affinity studies, a rigorous and well-validated workflow is essential.[18][19] The following protocol outlines a comprehensive approach, from initial setup to the final analysis of results.
Experimental Protocol: Molecular Docking Workflow
This protocol provides a step-by-step guide for performing a molecular docking study using the AutoDock suite as an example.
1. Preparation of the Receptor (Protein) Structure:
-
Objective: To prepare a clean and structurally sound protein model for docking.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[6]
-
Remove all non-essential molecules, such as water, ions, and co-factors, unless they are known to be critical for ligand binding.[20][21]
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[6]
-
Assign partial charges to each atom of the protein using a force field like Gasteiger.[21]
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.[21]
-
2. Preparation of the Ligand (Synthesized Derivative) Structures:
-
Objective: To generate 3D structures of the synthesized derivatives and prepare them for docking.
-
Procedure:
-
Generate the 2D structures of the synthesized derivatives using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D structures using a program like OpenBabel.
-
Perform energy minimization on the 3D ligand structures to obtain a low-energy conformation.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[22]
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand structures in the PDBQT file format.
-
3. Definition of the Binding Site (Grid Box Generation):
-
Objective: To define the specific region on the protein where the docking calculations will be performed.
-
Procedure:
-
If the binding site is known (e.g., from a co-crystallized ligand), center the grid box around this site.[19]
-
The dimensions of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.
-
Generate the grid parameter file that specifies the center and dimensions of the grid box.[21]
-
Run the autogrid program to pre-calculate the grid maps for different atom types.
-
4. Performing the Molecular Docking:
-
Objective: To run the docking simulation to predict the binding poses and affinities of the ligands.
-
Procedure:
-
Use the autodock program to perform the docking calculations.
-
The docking parameters, such as the number of genetic algorithm runs and the number of energy evaluations, should be set appropriately.
-
The program will generate a docking log file containing the results, including the predicted binding energies and the coordinates of the docked poses.
-
5. Analysis and Validation of Docking Results:
-
Objective: To interpret the docking results and validate the docking protocol.
-
Procedure:
-
Analyze the docking log file to identify the lowest binding energy for each ligand. A more negative value suggests a stronger interaction.[9][23]
-
Visualize the predicted binding poses of the ligands in the protein's active site using molecular visualization software like PyMOL or UCSF Chimera.[9][11]
-
Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[10]
-
Validation: A crucial step is to validate the docking protocol.[24][25][26] This is typically done by re-docking the co-crystallized ligand (if available) into the protein's active site. A successful validation is generally considered when the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[10][24]
-
Caption: A comprehensive workflow for in silico binding affinity studies using molecular docking.
Beyond Docking: Advanced Methods for Binding Free Energy Calculation
While molecular docking provides a rapid and valuable estimation of binding affinity, more rigorous and computationally intensive methods can offer higher accuracy. These methods are often employed for a smaller set of promising candidates identified through virtual screening.[27]
-
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[5] It is generally more accurate than docking scores for ranking compounds.[5]
-
Free Energy Perturbation (FEP): FEP is a highly accurate method based on statistical mechanics that calculates the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein).[28][29] While computationally expensive, FEP can provide predictions with near-experimental accuracy.[28][29]
Caption: Comparison of computational speed and predictive accuracy for different in silico binding affinity methods.
Conclusion and Future Perspectives
In silico binding affinity studies have become an indispensable component of modern drug discovery.[3] By providing rapid and insightful predictions of ligand-protein interactions, these computational methods enable a more efficient and targeted approach to the design and optimization of novel therapeutic agents. The continuous development of more accurate scoring functions, advanced sampling algorithms, and the integration of machine learning and artificial intelligence are poised to further enhance the predictive power of these in silico tools.[2][30] For researchers and drug development professionals, a thorough understanding of the principles, methodologies, and limitations of these techniques is essential for their successful application in the quest for new and effective medicines.
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[2410.00709] Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches - arXiv. (2024, September 30). Retrieved January 6, 2026, from [Link]
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Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Need help with molecular docking results interpretation : r/comp_chem - Reddit. (2024, March 22). Retrieved January 6, 2026, from [Link]
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Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. - YouTube. (2021, April 24). Retrieved January 6, 2026, from [Link]
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(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). Retrieved January 6, 2026, from [Link]
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(PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
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A Beginner's Guide to Molecular Docking - ETFLIN. (n.d.). Retrieved January 6, 2026, from [Link]
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In Silico Drug Repurposing Studies for the Discovery of Novel Salicyl-AMP Ligase (MbtA)Inhibitors - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
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Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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In silico drug discovery strategies identified ADMET properties of decoquinate RMB041 and its potential drug targets against Mycobacterium Tuberculosis | bioRxiv. (2021, November 19). Retrieved January 6, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-oxopiperidine-3-carboxylate
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 4-oxopiperidine-3-carboxylate and its associated waste streams. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in our handling and disposal of every chemical, from cradle to grave. This document synthesizes regulatory mandates with field-proven best practices to ensure your laboratory operations remain safe, compliant, and scientifically sound.
Foundational Principles of Chemical Waste Management
All chemical waste management in a laboratory setting is governed by a strict regulatory framework designed to protect both laboratory personnel and the environment. In the United States, the primary laws are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (the "Laboratory Standard"), enforced by the Occupational Safety and Health Administration (OSHA).[1][2][3] These regulations establish a "cradle-to-grave" responsibility for all generators of hazardous waste, meaning your laboratory is accountable for the waste from the moment it is generated until its final, safe disposition.[2]
Hazard Profile of this compound
Proper handling and disposal procedures are dictated by the specific hazards of the chemical. This compound (CAS No. 4644-61-5 for the hydrochloride salt) is not benign and must be treated as hazardous chemical waste.[4][5] Its primary hazards are summarized below.
| Hazard Classification | GHS Code | Signal Word | Description |
| Skin Irritation | H315 | Warning | Causes skin irritation.[4] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[4] |
Based on these classifications, this compound must be managed as a hazardous material, and its disposal must follow stringent protocols.[6]
The Core Directive: Prohibited Disposal Methods
To ensure immediate safety and compliance, it is critical to understand which disposal methods are strictly forbidden for this chemical.
-
DO NOT Dispose of Down the Drain: This chemical is not suitable for drain disposal.[7][8] Sewer systems and wastewater treatment facilities are generally not equipped to handle such specialized organic compounds, leading to environmental contamination.[9]
-
DO NOT Dispose of in Regular Trash: As a designated skin, eye, and respiratory irritant, this chemical waste cannot be placed in the municipal solid waste stream.[7][8]
-
DO NOT Dispose of by Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible method of disposal and is a direct violation of EPA regulations.[7]
All disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][10]
Standard Operating Procedure (SOP) for Waste Collection and Accumulation
This section provides a step-by-step protocol for the routine collection of this compound waste.
4.1. Personal Protective Equipment (PPE)
-
Scientist's Rationale: Given the compound's hazard profile, direct contact must be avoided.
-
Protocol:
-
Wear standard laboratory PPE, including a lab coat, closed-toe shoes, and long pants.
-
Wear safety goggles or glasses that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][9]
-
Wear chemically compatible gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[4]
-
4.2. Waste Container Selection and Labeling
-
Scientist's Rationale: Proper containment and clear communication are the cornerstones of safe waste management. The container must be compatible with the chemical to prevent leaks, and the label must accurately inform EHS personnel of the contents for safe handling and consolidation.[1][11][12]
-
Protocol:
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[13] Do not use food-grade containers.[2]
-
Affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container before adding any waste.[7]
-
On the label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[13]
-
List all components of the waste stream, including any solvents, with their approximate percentages or volumes.[13]
-
Indicate the associated hazards (e.g., "Irritant").[13]
-
4.3. Segregation and Storage in the Satellite Accumulation Area (SAA)
-
Scientist's Rationale: The SAA is the designated, compliant location for storing hazardous waste at its point of generation.[12][13] Segregation prevents dangerous reactions. While specific reactivity data for this compound is limited, it is prudent to avoid mixing it with incompatible chemical classes.
-
Protocol:
-
Designate a specific location in the lab, such as a secondary containment tray within a fume hood or a dedicated cabinet, as your SAA.[13][14]
-
Store the waste container in the SAA. Keep the container securely capped at all times, except when adding waste.[2][13] This is one of the most common regulatory violations.[2]
-
Segregate the waste from incompatible materials. As a general best practice, store organic compounds away from strong oxidizing agents, acids, and bases.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]
-
4.4. Requesting a Waste Pickup
-
Scientist's Rationale: Timely removal of waste from the laboratory is the final step in the generator's responsibility, transferring custody to trained professionals.
-
Protocol:
Managing Contaminated Materials and Spills
5.1. Contaminated Solid Waste
-
Items: Includes contaminated gloves, weigh paper, pipette tips, and paper towels.
-
Disposal:
-
Collect these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
-
Label the container as "Hazardous Waste - Solid Debris contaminated with this compound".
-
Manage this container within your SAA and request pickup through EHS.
-
5.2. Empty Stock Containers
-
Protocol:
-
A container that held this compound is considered hazardous waste and must be disposed of through EHS unless it is triple-rinsed.[7]
-
To triple-rinse, rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing, deface the original label completely, remove the cap, and dispose of the container in the regular trash or glass recycling bin as appropriate.[7]
-
5.3. Minor Spill Cleanup
-
Protocol:
-
Ensure the area is well-ventilated.[9]
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[15]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable container for hazardous waste disposal.[4]
-
Label the container as "Spill Debris with this compound" and manage it as hazardous waste within your SAA.
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for managing waste streams associated with this compound.
Caption: Decision workflow for proper disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. pfw.edu [pfw.edu]
- 3. nationalacademies.org [nationalacademies.org]
- 4. fishersci.es [fishersci.es]
- 5. 4644-61-5 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. acs.org [acs.org]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. usbioclean.com [usbioclean.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-oxopiperidine-3-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 4-oxopiperidine-3-carboxylate, a key building block in synthetic chemistry, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. We will explore the causality behind each recommendation, ensuring that every step is a self-validating component of a comprehensive safety system.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the inherent risks of a chemical is the critical first step in establishing a safe handling procedure. This compound and its common hydrochloride salt variant present several key hazards that directly inform our PPE choices. According to aggregated data from multiple safety data sheets (SDS), the primary risks are associated with direct contact.[1][2][3][4]
The Globally Harmonized System (GHS) classifications provide a standardized framework for understanding these risks.
| Hazard Class | Hazard Statement Code | Description | Implication for Handling |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and lab coats.[1][2][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Mandatory eye protection is required at all times to prevent splashes.[1][2][3][4][5] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | Handling should occur in well-ventilated areas to avoid inhaling dust or vapors.[2][3][5] |
| Acute toxicity (Oral) | H302 | Harmful if swallowed | Ingestion must be avoided through strict hygiene practices and prohibiting eating or drinking in the lab.[4][5] |
This hazard profile dictates that our primary defense strategy is to create a barrier between the researcher and the chemical.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the laboratory environment itself should be engineered for safety. These controls are designed to minimize risk at the source.
-
Ventilation: All handling of this compound, from weighing to reaction setup, must be performed within a certified chemical fume hood.[5][6][7][8] This is the most effective way to control exposure and prevent the inhalation of dust particles or vapors, directly addressing the H335 respiratory irritation hazard.[2][3][5]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[1][6] Familiarity with their operation is mandatory before beginning any work.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and most personal line of defense. Its selection is not arbitrary but is a direct response to the specific hazards identified in Section 1.
Eye and Face Protection
Mandate: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][7] Causality: The H319 "Causes serious eye irritation" classification means that even a minor splash can result in significant and painful eye damage.[1][2][3][5] Standard safety glasses may not provide adequate protection from splashes originating from the side. Goggles create a seal around the eyes, offering superior protection.
Hand Protection
Mandate: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. Causality: The H315 "Causes skin irritation" hazard necessitates a robust barrier.[1][2][5] Gloves must be removed using the proper technique (without touching the glove's outer surface) to avoid cross-contamination.[6] After handling, hands should be washed thoroughly.[1][3][5][6] For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.
Body Protection
Mandate: A standard laboratory coat must be worn and fully fastened. For larger quantities or situations with a higher risk of splashing, consider a chemically resistant apron over the lab coat. Causality: This protects against accidental spills on clothing, which could otherwise hold the chemical against the skin and prolong exposure, leading to irritation. Protective clothing is a standard requirement for handling such chemicals.[2][6][7]
Respiratory Protection
Mandate: Under normal laboratory conditions within a fume hood, respiratory protection is not typically required.[2] Causality: The engineering controls (fume hood) are designed to prevent respiratory exposure. However, in the event of a large spill or a failure of ventilation systems, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used by emergency response personnel.[6]
Procedural Guide: A Step-by-Step Operational Plan
A safe outcome is predicated on a safe process. The following workflow integrates the PPE requirements into a logical, procedural sequence.
Step 1: Preparation and Pre-Handling Checks
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Locate Emergency Equipment: Mentally note the path to the nearest eyewash station and safety shower.[1][6]
-
Don PPE: Before approaching the chemical, put on your lab coat, safety goggles, and gloves.
Step 2: Handling the Chemical
-
Weighing and Transfer: Conduct all transfers of the solid material within the fume hood to contain any dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Maintain Awareness: Be mindful of all contact points and avoid touching your face or personal items with your gloves.
Step 3: Post-Handling and Disposal
-
Waste Segregation: Dispose of all contaminated materials, including pipette tips, weighing paper, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[1][7]
-
Decontamination: Wipe down the work surface in the fume hood after completion.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination:
-
Remove gloves first, using the proper technique.
-
Remove lab coat.
-
Remove safety goggles.
-
-
Hygiene: Wash hands thoroughly with soap and water as the final step.[1][3][5][6]
The following diagram visualizes this critical workflow.
Caption: Workflow for safe handling of this compound.
Conclusion: Safety as a Pillar of Scientific Excellence
By treating personal protective equipment not as a checklist but as an integrated system responsive to specific chemical hazards, we elevate our laboratory practices. For this compound, the data clearly points to a primary risk from direct contact and inhalation. Therefore, a protocol founded on robust engineering controls (fume hoods) and barrier-based PPE (goggles, gloves, lab coat) is scientifically sound and essential for protecting the health of researchers. This diligent approach ensures that our pursuit of discovery is both innovative and safe.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
